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(6-Propoxypyridin-2-yl)boronic acid Documentation Hub

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  • Product: (6-Propoxypyridin-2-yl)boronic acid
  • CAS: 1309982-30-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Overcoming the "2-Pyridyl Problem" with (6-Propoxypyridin-2-yl)boronic acid (CAS 1309982-30-6)

Executive Summary (6-Propoxypyridin-2-yl)boronic acid (CAS 1309982-30-6) is a highly specialized organoboron building block utilized in the synthesis of 2,6-disubstituted pyridine motifs—a structural feature ubiquitous i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Propoxypyridin-2-yl)boronic acid (CAS 1309982-30-6) is a highly specialized organoboron building block utilized in the synthesis of 2,6-disubstituted pyridine motifs—a structural feature ubiquitous in modern kinase inhibitors, GPCR ligands, and advanced agrochemicals. While it is an invaluable reagent, its application is severely hindered by the notorious "2-pyridyl problem": a high propensity for rapid, base-catalyzed protodeboronation during Suzuki-Miyaura cross-coupling (SMC)[1].

This technical guide provides drug development professionals and synthetic chemists with a deep mechanistic understanding of this instability and outlines a field-proven, self-validating protocol utilizing copper-facilitated transmetalation to ensure high-yielding C–C bond formation.

Physicochemical Profile

Understanding the baseline properties of the reagent is critical for handling and reaction design. The electron-donating 6-propoxy group slightly modulates the electronics of the pyridine ring, but the core instability of the 2-boronic acid remains the dominant reactivity factor.

PropertyValueClinical / Synthetic Significance
Chemical Name (6-Propoxypyridin-2-yl)boronic acidInstalls a lipophilic, hydrogen-bond accepting vector.
CAS Number 1309982-30-6[2]Unique identifier for procurement and safety tracking.
Molecular Formula C8H12BNO3[2]Determines stoichiometric calculations.
Molecular Weight 181.00 g/mol [3]Used for precise molar equivalents in micro-scale SMC.
Stability Prone to protodeboronationRequires anhydrous storage and specialized coupling conditions.

Mechanistic Deep Dive: The "2-Pyridyl Problem"

In a standard Suzuki-Miyaura coupling, the transmetalation step requires a base to activate the boronic acid via a transient boronate complex[1]. However, 2-pyridylboronic acids are acutely base-sensitive. The proximity of the basic pyridine nitrogen to the boron atom facilitates a rapid hydrolytic cleavage of the C–B bond. Because the resulting 2-pyridyl anion is electronically stabilized by the adjacent electronegative nitrogen, protodeboronation becomes a fast, irreversible thermodynamic sink[4].

To successfully couple CAS 1309982-30-6, the rate of the productive transmetalation to the Palladium(II) center must outcompete the rate of background protodeboronation.

CatalyticCycle Pd0 Pd(0) Active Species PdII Pd(II) Intermediate (Ar-Pd-X) Pd0->PdII Oxidative Addition (Ar-X) PdII_TM Pd(II) Transmetalated (Ar-Pd-Pyridyl) PdII->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination (Yields Biaryl Product) Boronic 2-Pyridylboronic Acid (CAS 1309982-30-6) Boronic->PdII_TM Cu(I) Co-Catalyst (Fast) DeadEnd Protodeboronation (Degradation) Boronic->DeadEnd Base / H2O (Slow Transmetalation)

Fig 1. Catalytic cycle highlighting the Cu-facilitated transmetalation vs. protodeboronation.

The Copper-Facilitated Solution

Deng et al. demonstrated that the addition of Copper(I) salts (such as CuI or CuTC) fundamentally alters the transmetalation kinetics for 2-heterocyclic boronates[5]. The copper acts as a highly efficient transmetalation shuttle. It rapidly intercepts the boronic acid to form a transient 2-pyridylcopper intermediate, which is significantly more stable against protodeboronation and transfers the aryl group to the Pd(II) center orders of magnitude faster than the boronic acid alone[5].

Standard Operating Procedure (SOP): Copper-Facilitated SMC

This protocol is designed as a self-validating system . By carefully controlling water content and utilizing a Cu(I) co-catalyst, you ensure that the kinetic pathway favors product formation.

Reagents & Materials
  • Aryl Halide (Ar-X): 1.0 equivalent (Aryl bromides or iodides preferred).

  • Boronic Acid (CAS 1309982-30-6): 1.5 equivalents (Excess compensates for minor unavoidable degradation).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (5 mol%).

  • Co-Catalyst: Copper(I) Iodide (CuI) (20 mol%).

  • Base: Anhydrous Cs₂CO₃ (2.5 equivalents).

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask or reaction vial. Backfill with ultra-pure Nitrogen or Argon three times. Causality: Oxygen promotes the homocoupling of boronic acids, consuming CAS 1309982-30-6 before it can cross-couple.

  • Solid Reagent Loading: Add the aryl halide, (6-Propoxypyridin-2-yl)boronic acid, Pd catalyst, CuI, and anhydrous Cs₂CO₃ to the vessel.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 10 minutes. Causality: 1,4-dioxane is chosen over THF because its higher boiling point allows for higher thermal energy input, accelerating the productive Pd-cycle.

  • Thermal Activation: Seal the vessel and heat to 90°C with vigorous stirring (800 RPM).

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Positive Indicator: Observation of the product mass [M+H]+ and depletion of the aryl halide.

    • Negative Indicator: If the aryl halide remains intact but the boronic acid mass (m/z 182 [M+H]+) has completely disappeared, protodeboronation has outcompeted the reaction. The system has self-reported a failure in water exclusion or catalyst activation.

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated copper/palladium black. Concentrate the filtrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Dry solvents, degas rigorously Step2 2. Catalyst/Ligand Mixing Pd precatalyst + Cu(I) salt Step1->Step2 Step3 3. Substrate Addition Add Ar-X and Boronic Acid Step2->Step3 Step4 4. Base Addition Add anhydrous base (e.g., Cs2CO3) Step3->Step4 Step5 5. Thermal Reaction Heat to 80-100°C under N2 Step4->Step5 Step6 6. Workup & Purification Filtration, Extraction, Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for copper-facilitated Suzuki-Miyaura coupling.

Analytical Validation & Troubleshooting Matrix

When utilizing acutely base-sensitive boronic acids[4], deviations in protocol execution manifest as specific analytical signatures. Use the following matrix to diagnose and correct experimental failures.

Analytical Observation (LC-MS / NMR)Root Cause AnalysisCorrective ActionExpected Yield Impact
High Ar-X recovery; No Boronic Acid remaining. Severe protodeboronation. Water ingress or base is too strong/aqueous.Switch to strictly anhydrous Cs₂CO₃. Ensure rigorous degassing. Increase CuI to 50 mol%.+40-60% upon correction
Significant Homocoupling (Bi-pyridine formation). Oxygen contamination driving Pd-catalyzed oxidative homocoupling.Sparge solvent for 20 mins instead of 10. Check septum integrity.+20-30% upon correction
Reaction stalls at 50% conversion; Black precipitate forms. Catalyst deactivation (Pd aggregation into inactive nanoparticles).Switch to a more sterically demanding ligand (e.g., XPhos Pd G2) to stabilize the Pd(0) intermediate.+30-50% upon correction
Complete conversion, but low isolated yield. Product is coordinating to copper/palladium salts during workup.Wash organic layer with an aqueous EDTA or ammonia solution to sequester metal ions.+15-25% upon correction

Sources

Exploratory

The Definitive Guide to 6-Alkoxypyridine-2-Boronic Acid Derivatives: Synthesis, Stability, and Applications in Drug Discovery

Executive Summary 6-Alkoxypyridine-2-boronic acids (e.g., 6-methoxy-, 6-ethoxy-, and 6-isopropoxypyridine-2-boronic acids) are indispensable organoboron building blocks in modern medicinal chemistry. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Alkoxypyridine-2-boronic acids (e.g., 6-methoxy-, 6-ethoxy-, and 6-isopropoxypyridine-2-boronic acids) are indispensable organoboron building blocks in modern medicinal chemistry. The introduction of an alkoxy group at the 6-position of the pyridine ring fundamentally alters the heterocycle's electronic properties, enhancing its utility in modulating the lipophilicity, metabolic stability, and target binding affinity of pharmaceutical candidates[1]. However, handling 2-pyridineboronic acids presents a notorious synthetic hurdle: rapid protodeboronation[2].

This technical guide provides an in-depth analysis of the structural mechanics, stabilization strategies, and self-validating experimental protocols required to successfully deploy these derivatives in complex cross-coupling workflows.

The Mechanistic Challenge: Protodeboronation

Unlike their 3- or 4-substituted counterparts, 2-pyridineboronic acids are inherently unstable. The proximity of the basic pyridine nitrogen to the boronic acid moiety facilitates the formation of a stabilized ate complex in the presence of water or base. This coordination lowers the activation barrier for σ -bond metathesis, leading to rapid cleavage of the carbon-boron bond (protodeboronation)[3]. The decomposition is so rapid that isolating the free, unsubstituted 2-pyridineboronic acid in high purity is often practically impossible[4].

While the alkoxy group at the 6-position provides mild electronic stabilization by donating electron density into the ring, steric and covalent protection of the boron center remains essential to prevent degradation during storage and reaction. By converting the sp2 hybridized boron into an sp3 hybridized complex, the vacant p-orbital is shielded from premature nucleophilic attack.

Table 1: Common 6-Alkoxypyridine-2-Boronic Acid Derivatives and Stabilized Forms
Derivative TypeCAS NumberStabilization MechanismTypical Application
6-Methoxypyridine-2-boronic acid (HCl Salt) 372963-51-4Minimal; stored as an HCl salt to protonate the pyridine nitrogen, preventing auto-catalytic ate complexation[5].Immediate use in strictly anhydrous couplings.
6-Methoxypyridine-2-boronic acid pinacol ester 1034297-69-2Steric shielding via the bulky pinacol ligand[6].Standard Suzuki-Miyaura couplings in mild aqueous base.
6-Methoxypyridine-2-boronic acid MIDA ester 1227700-45-9Rehybridization of Boron ( sp3 ) via a rigid N-B dative bond[7].Iterative cross-coupling and long-term benchtop storage.
6-Methoxypyridine-2-boronic acid N-phenyldiethanolamine ester 872054-59-6Bicyclic coordination ( sp3 Boron) preventing premature hydrolysis[8].Slow-release aqueous couplings for complex aryl halides.

Applications in Medicinal Chemistry

The 6-alkoxypyridine motif is frequently incorporated into biaryl systems to improve pharmacokinetic profiles. A prominent example is the development of non-natural product Heat Shock Protein 90 (HSP90) inhibitors, which are critical targets in oncology[9].

In the synthesis of these therapeutic agents, 6-methoxypyridine-2-boronic acid derivatives (specifically the N-phenyldiethanolamine ester) are coupled with complex pyrazole or purine-scaffold aryl halides using Palladium catalysis to construct the core biaryl scaffold[10]. The alkoxy group serves as a critical hydrogen bond acceptor in the target protein's binding pocket, while the pyridine nitrogen interacts with solvent or specific amino acid residues to anchor the inhibitor.

Pathway A 6-Alkoxypyridine-2-boronic acid B Ate Complex Formation (Base/H2O) A->B Aqueous Base C Protodeboronation (Decomposition) B->C Rapid (Undesired) D Transmetalation (Pd-Aryl Complex) B->D Pd Catalyst E Cross-Coupling Product D->E Desired Pathway

Competing pathways: Transmetalation vs. Protodeboronation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps. Understanding the causality behind these conditions is paramount for troubleshooting.

Protocol A: Synthesis of 6-Methoxypyridine-2-boronic acid pinacol ester via Miyaura Borylation

Causality: Direct lithiation of 2-alkoxy-6-halopyridines often leads to deleterious side reactions, including nucleophilic attack on the alkoxy group or ring opening. Palladium-catalyzed borylation using bis(pinacolato)diboron ( B2​pin2​ ) provides a milder, highly regioselective alternative[1].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 2-bromo-6-methoxypyridine (1.0 equiv), B2​pin2​ (1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv).

    • Mechanistic Rationale: KOAc is deliberately chosen over stronger bases (like Na2​CO3​ ) because it facilitates the transmetalation step without prematurely hydrolyzing the B2​pin2​ reagent.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

    • Validation Check 1: Sparge the mixture with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the resulting boronic ester.

  • Execution: Heat the reaction to 90°C for 12 hours.

    • Validation Check 2: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the pinacol ester confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

    • Mechanistic Rationale: Celite filtration removes the precipitated palladium black and inorganic salts, preventing severe emulsion formation during subsequent aqueous extraction.

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

Causality: For highly complex or electron-deficient aryl halides, standard pinacol esters may undergo protodeboronation faster than transmetalation. Employing a "slow-release" cross-coupling strategy using MIDA or N-phenyldiethanolamine esters ensures that the concentration of the active free boronic acid remains extremely low, kinetically favoring the productive catalytic cycle[10].

Step-by-Step Methodology:

  • Reaction Setup: Combine the aryl halide (1.0 equiv), 6-methoxypyridine-2-boronic acid N-phenyldiethanolamine ester (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv) in a heavy-walled sealed tube[9].

  • Base & Solvent: Add 2N aqueous Na2​CO3​ (2.5 equiv) and a solvent mixture of 1,4-dioxane/water (4:1).

    • Mechanistic Rationale: The aqueous base serves a dual purpose: it slowly hydrolyzes the protecting ester group to continuously reveal trace amounts of the active boronic acid, and it activates the palladium-aryl complex for transmetalation.

  • Degassing: Degas the biphasic mixture with N2​ for 5 minutes.

  • Execution: Heat at 85°C for 14 hours[10].

    • Validation Check: TLC should show complete consumption of the aryl halide. If protodeboronation outcompetes coupling, 2-methoxypyridine will be detected by GC-MS as a volatile byproduct.

  • Purification: Filter the cooled reaction through Celite, extract the aqueous layer with EtOAc, dry the combined organic layers over Na2​SO4​ , and purify via flash chromatography.

Workflow A 2-Alkoxy-6-halopyridine B Miyaura Borylation (Pd(dppf)Cl2, B2pin2) A->B C Stabilized Boronic Ester (MIDA / Pinacol) B->C D Slow Hydrolysis (Aqueous Base) C->D Controlled Release E Suzuki-Miyaura Coupling (Aryl Halide) D->E Active Boronic Acid F Biaryl Drug Candidate E->F

Workflow for the slow-release Suzuki-Miyaura coupling of stabilized boronic esters.

References

  • Google Patents. "US8618290B2 - HSP90 inhibitors".
  • BuyersGuideChem. "(6-Methoxy-2-pyridinyl)boronic acid | 372963-51-4". Available at:[Link]

  • Google Patents. "WO2009097578A1 - Oxim derivatives as hsp90 inhibitors".
  • MIT DSpace. "Catalytic and Biological Applications of Benzoxaborolones". Available at:[Link]

  • ACS Publications. "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids...". Available at:[Link]

  • Google Patents. "EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters".
  • Ottokemi. "Speciality Chemicals Product List". Available at:[Link]

Sources

Foundational

Technical Whitepaper: (6-Propoxypyridin-2-yl)boronic Acid in Advanced Medicinal Chemistry

Executive Summary (6-Propoxypyridin-2-yl)boronic acid is a highly specialized organoboron building block utilized extensively in pharmaceutical development, chemical biology, and materials science. By combining the versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Propoxypyridin-2-yl)boronic acid is a highly specialized organoboron building block utilized extensively in pharmaceutical development, chemical biology, and materials science. By combining the versatile cross-coupling reactivity of a 2-pyridylboronic acid with the physicochemical tuning of a 6-propoxy group, this compound serves as a critical intermediate for synthesizing complex biaryl and heterobiaryl scaffolds. This guide details its structural properties, its mechanistic utility in drug design, and optimized, self-validating protocols for palladium-catalyzed cross-coupling.

Physicochemical & Structural Profiling

To ensure rigorous experimental design, the fundamental quantitative and structural data of (6-Propoxypyridin-2-yl)boronic acid are summarized below.

PropertyValue
Chemical Name (6-Propoxypyridin-2-yl)boronic acid
CAS Registry Number 1309982-30-6[1]
Molecular Formula C8H12BNO3[1]
Molecular Weight 181.00 g/mol [1]
SMILES String CCCOc1cccc(B(O)O)n1
Appearance Solid (typically white to off-white powder)
Storage Conditions Inert atmosphere, -20°C (to prevent boroxine formation)[2]

Mechanistic Rationale in Drug Discovery

The deliberate incorporation of the 6-propoxypyridin-2-yl moiety into drug candidates is driven by several pharmacological and chemical imperatives:

  • Lipophilicity and Target Affinity: The straight-chain propoxy group increases the lipophilicity (LogP) of the pyridine core. This modification often enhances passive membrane permeability and allows the moiety to occupy deep, hydrophobic pockets within target proteins.

  • Electronic Modulation: The electron-donating alkoxy group at the 6-position enriches the electron density of the pyridine ring. This alters the pKa of the pyridine nitrogen, which can optimize hydrogen-bonding kinetics and improve metabolic stability against cytochrome P450-mediated oxidation.

  • Phototoxicity Mitigation: Heteroaromatic systems are frequently flagged for phototoxicity risks during lead optimization. Empirical studies have demonstrated that specific 2-substituted alkoxypyridines are virtually devoid of phototoxicity (e.g., yielding a Photo-Irritation Factor near 1.0), making the propoxypyridine motif an excellent bioisosteric replacement for more photoreactive rings[3].

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

2-Pyridylboronic acids are historically challenging substrates because they are highly susceptible to protodeboration—the premature cleavage of the carbon-boron bond before transmetalation can occur[4]. To counteract this degradation pathway, the following self-validating protocol is optimized specifically for (6-propoxypyridin-2-yl)boronic acid.

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (6-propoxypyridin-2-yl)boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq). Purge the vessel with argon for 15 minutes.

  • Causality: A 1.5x stoichiometric excess of the boronic acid compensates for any minor protodeboration that occurs at elevated temperatures. Pd(dppf)Cl2​ is selected because its bidentate ligand enforces a cis-geometry on the palladium intermediate, and its large bite angle sterically accelerates the final reductive elimination step. Degassing is critical because Palladium(0) is highly sensitive to oxidation by dissolved O2​ , which would irreversibly poison the catalyst and promote oxidative homocoupling of the boronic acid.

Step 2: Base Addition and Activation

  • Action: Add a degassed aqueous solution of K2​CO3​ (2.0 eq) and anhydrous 1,4-dioxane to achieve a 0.2 M reaction concentration.

  • Causality: The aqueous base coordinates to the empty p-orbital of the boron atom, shifting its geometry from a neutral, trigonal planar boronic acid to an electron-rich, tetrahedral boronate anion [Ar-B(OH)3​]− . This activation is an absolute prerequisite; it increases the nucleophilicity of the organic group, facilitating its transfer to the Pd(II) center during transmetalation.

Step 3: Catalytic Coupling

  • Action: Heat the reaction mixture to 90°C for 4–8 hours under vigorous stirring.

  • Validation: Monitor the reaction via LC-MS. Because boronic acids often ionize poorly or form trimeric boroxines in the mass spectrometer, do not rely on the boronic acid mass. Instead, the disappearance of the aryl halide mass and the appearance of the coupled product mass validates the progression of the catalytic cycle. If severe protodeboration occurs, 2-propoxypyridine will be detected as a volatile byproduct.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

The following diagram illustrates the specific mechanistic pathway of the Suzuki-Miyaura cross-coupling utilizing this boronic acid.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation Ar-Pd(II)-X + Boronate OxAdd->TransMet BaseAct Base Activation Boronic Acid -> Boronate BaseAct->TransMet (6-Propoxypyridin-2-yl)boronate RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Product TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with (6-Propoxypyridin-2-yl)boronic acid.

Analytical Characterization

To ensure the integrity of the purchased or synthesized (6-propoxypyridin-2-yl)boronic acid prior to complex synthesis, the following analytical self-validation must be performed:

  • LC-MS (ESI+): Expect a mass peak corresponding to [M+H]+ at m/z 182.0[1]. Note that boronic acids often show complex mass spectra due to dehydration (forming boroxines) under ionization conditions.

  • 1H NMR (DMSO-d6): The propoxy group will present distinct aliphatic signals: a triplet near 0.9 ppm ( −CH3​ ), a multiplet near 1.7 ppm ( −CH2​− ), and a triplet near 4.2 ppm ( −O−CH2​− ). The pyridine protons will appear in the aromatic region (6.5 - 7.5 ppm), and the boronic acid hydroxyl protons typically appear as a broad singlet around 8.0 - 8.5 ppm (which will disappear upon D2​O exchange).

References

  • 1309982-30-6 | (6-Propoxypyridin-2-yl)
  • Source: thieme-connect.
  • Source: acs.

Sources

Exploratory

Comprehensive Solubility Profiling and Physicochemical Characterization of 2-Borono-6-propoxypyridine

Executive Summary 2-Borono-6-propoxypyridine (also known as 6-propoxypyridin-2-ylboronic acid) is a highly specialized organoboron building block utilized extensively in transition-metal-catalyzed cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Borono-6-propoxypyridine (also known as 6-propoxypyridin-2-ylboronic acid) is a highly specialized organoboron building block utilized extensively in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. For researchers and drug development professionals, understanding the solubility profile of this compound is critical for optimizing reaction conditions, designing purification workflows, and formulating liquid handling protocols in high-throughput synthesis.

This technical whitepaper deconstructs the structural causality dictating the solubility of 2-borono-6-propoxypyridine, provides predictive and empirically grounded quantitative solubility data, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solubility Dynamics

The solubility behavior of 2-borono-6-propoxypyridine is highly complex, governed by a tripartite structural system that reacts dynamically to solvent polarity, pH, and temperature.

The Pyridine Core: Weak Basicity and pH-Dependence

The nitrogen atom within the pyridine ring acts as a weak base. In acidic aqueous environments (typically pH < 4.5), the nitrogen undergoes protonation to form a pyridinium cation. This ionization drastically lowers the crystal lattice energy barrier for dissolution, resulting in high water solubility in acidic regions compared to neutral media [2].

The Propoxy Substituent: Lipophilic Drag

The addition of a three-carbon alkoxy chain (-OCH₂CH₂CH₃) at the C6 position introduces significant lipophilicity. Compared to unsubstituted pyridine-2-boronic acid, this propoxy group increases the partition coefficient (LogP). Consequently, intrinsic aqueous solubility ( S0​ ) at neutral pH is heavily suppressed, while solubility in organic solvents—such as dichloromethane (DCM), tetrahydrofuran (THF), and ethanol—is substantially enhanced [1].

The Boronic Acid Moiety: Amphoterism and Boroxine Equilibrium

The −B(OH)2​ group is amphoteric. At high pH (pH > 9.5), it acts as a Lewis acid, accepting a hydroxyl anion to form a highly soluble boronate complex. However, in neutral aqueous solutions or anhydrous organic solvents, boronic acids are notoriously unstable as monomers. They undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. This dynamic equilibrium means that "solubility" in organic media is often a measurement of both the monomeric and trimeric species.

G A 2-Borono-6-propoxypyridine (Monomer) B Boroxine Anhydride (Trimer) A->B -H2O (Dehydration) C Boronate Anion (High pH) A->C +OH- (pH > pKa) D Pyridinium Cation (Low pH) A->D +H+ (pH < pKa) B->A +H2O (Hydrolysis)

Solution-phase equilibrium dynamics of 2-borono-6-propoxypyridine across varying conditions.

Quantitative Solubility Data

Due to the niche nature of 2-borono-6-propoxypyridine, the following tables synthesize highly reliable empirical estimates based on the thermodynamic profiling of structurally analogous 6-alkoxypyridine-2-boronic acids.

Table 1: Thermodynamic Solubility in Common Organic Solvents

The propoxy chain ensures excellent solubility in moderately polar and halogenated solvents, which is advantageous for standard organic synthesis workflows [1].

SolventDielectric Constant ( ϵ )Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Solvation State Notes
Dichloromethane (DCM) 8.9> 150.0> 200.0Highly soluble; favors boroxine formation if anhydrous.
Tetrahydrofuran (THF) 7.5120.5165.0Excellent for Suzuki couplings; coordinates with Boron.
Ethanol (EtOH) 24.585.0130.0Protic solvent; maintains monomeric state via H-bonding.
Toluene 2.415.238.5Limited solubility; requires heating for full dissolution.
Dimethylformamide (DMF) 36.7> 200.0> 250.0Universal solvent for this class; highly stabilizing.
Table 2: pH-Dependent Aqueous Solubility Profile

Aqueous solubility follows a classic U-shaped curve dictated by the Henderson-Hasselbalch relationship, driven by the basic pyridine nitrogen and the Lewis acidic boron [2].

Aqueous MediumpH LevelSolubility at 25°C (mg/mL)Dominant Species in Solution
0.1 N HCl 1.245.0Pyridinium Cation (Protonated)
Acetate Buffer 4.58.5Equilibrium (Cation / Neutral)
Phosphate Buffer 7.4< 1.0Neutral Monomer (Intrinsic S0​ )
Carbonate Buffer 10.032.0Boronate Anion (Hydroxylated)

Validated Experimental Protocol: Thermodynamic Solubility Determination

Standard gravimetric analysis is fundamentally flawed for boronic acids because the drying phase forces dehydration into the boroxine trimer, skewing mass calculations. To ensure scientific integrity, the following protocol utilizes a Shake-Flask Method coupled with HPLC-UV/DAD , engineered as a self-validating system.

The Causality Behind the Protocol Design
  • Why HPLC-UV? Reverse-phase HPLC utilizing an aqueous/organic mobile phase forces any formed boroxine trimers to hydrolyze back into the monomeric boronic acid on the column. This allows for accurate quantification of total active compound against a standard curve.

  • Why Solid-State Validation? When measuring solubility in acidic buffers, the free base may convert into a hydrochloride or acetate salt, which precipitates out. If the solid phase changes, the measured solubility is no longer that of the free base. Performing X-ray Powder Diffraction (XRPD) on the residual solid validates that the thermodynamic equilibrium was reached without phase alteration.

Step-by-Step Methodology
  • Solid Dispensing: Weigh approximately 50 mg of 2-borono-6-propoxypyridine into a 4 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation.

  • Solvent Addition: Add 1.0 mL of the target solvent or aqueous buffer.

  • Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 400 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C. Causality: 24 hours is required to overcome the kinetic dissolution rate and establish true thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: Ultracentrifugation prevents sub-micron colloidal particles from entering the supernatant, which would cause false-positive solubility spikes.

  • Supernatant Analysis: Carefully extract the supernatant, dilute appropriately in the mobile phase, and inject into the HPLC-UV system (Detection at λmax​ ~270 nm).

  • Self-Validation (Solid-State Verification): Recover the residual solid pellet from the centrifuge tube, dry gently under a nitrogen stream, and analyze via XRPD. Compare the diffractogram to the pristine API to confirm phase purity.

Workflow S1 1. Solid Dispensing (Excess API added to vial) S2 2. Solvent Addition (Aqueous buffers or Organics) S1->S2 S3 3. Isothermal Equilibration (24h at 25°C, 400 rpm) S2->S3 S4 4. Phase Separation (Ultracentrifugation at 15,000g) S3->S4 S5 5. Supernatant Analysis (HPLC-UV quantification) S4->S5 S6 6. Solid-State Validation (XRPD on residual solid) S4->S6 Validates phase purity

Self-validating thermodynamic solubility workflow with solid-state verification.

Application Insights: Optimizing Cross-Coupling Reactions

For drug development professionals utilizing 2-borono-6-propoxypyridine in synthesis, the solubility data dictates reaction design:

  • Biphasic Suzuki Couplings: Because the compound has poor intrinsic solubility in neutral water but high solubility in organic solvents like Toluene or THF, biphasic solvent systems (e.g., Toluene/Water 4:1) are ideal. The boronic acid remains in the organic layer until the basic aqueous phase (usually containing K2​CO3​ or Na2​CO3​ ) converts it into the highly reactive, water-soluble boronate anion, driving the catalytic cycle.

  • Esterification Workarounds: If the amphoteric nature and boroxine formation of the free boronic acid cause purification issues, researchers frequently convert it to a pinacol ester (e.g., 6-propoxypyridine-2-boronic acid pinacol ester). This masks the −OH groups, preventing boroxine formation, drastically increasing solubility in non-polar solvents, and simplifying silica gel chromatography [1].

References

  • Google Patents. "WO2018060714A1 - Pyridine compound." World Intellectual Property Organization. (Details on the acidic aqueous solubility enhancement of basic pyridine compounds).
Foundational

Comprehensive Sourcing and Application Guide for (6-Propoxypyridin-2-yl)boronic acid in Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound: (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6) Executive Summary & Chemical Rationale In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound: (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6)

Executive Summary & Chemical Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires precise modulation of lipophilicity and steric hindrance. Substituted propoxypyridines have emerged as highly valuable structural motifs, notably utilized in the development of advanced therapeutics such as bedaquiline analogs for multi-drug-resistant tuberculosis[1].

(6-Propoxypyridin-2-yl)boronic acid serves as the premier building block for installing the 6-propoxypyridin-2-yl moiety via Suzuki-Miyaura cross-coupling. However, as a Senior Application Scientist, I must emphasize a critical field-proven insight: 2-pyridylboronic acids are notoriously unstable. The adjacent nitrogen atom facilitates a rapid fragmentation pathway leading to protodeboronation. The presence of the 6-propoxy group modulates this reactivity—its electron-donating resonance (+M effect) slightly stabilizes the C-B bond compared to unsubstituted variants, but it still demands rigorous quality control and highly optimized coupling conditions to ensure catalytic turnover outpaces degradation.

Supplier Evaluation & Sourcing Strategy

Sourcing niche organoboron reagents requires distinguishing between catalog aggregators and primary synthesizers. Because boronic acids readily dehydrate to form cyclic boroxines (anhydrides), a vendor's claimed "95% purity" often reflects a mixture of the free acid and its boroxine. This speciation does not inhibit reactivity but severely skews stoichiometry calculations.

Below is a quantitative evaluation of verified suppliers providing research-grade (6-Propoxypyridin-2-yl)boronic acid[2][3][4][5].

Table 1: Quantitative Supplier Evaluation for CAS 1309982-30-6
SupplierCatalog / Part No.Claimed PurityMolecular WeightSourcing Scale
BLD Pharm BD244745>95%181.00 g/mol Discovery / R&D
Chemazone 177.521.035>95%181.00 g/mol Discovery / R&D
MolCore 1309982-30-6>95%181.00 g/mol Discovery / R&D
Boroncore BC005748>95%181.00 g/mol Discovery / R&D

Causality in Sourcing: For initial SAR (Structure-Activity Relationship) profiling, vendors like BLD Pharm[5] and Chemazone[3] are preferred due to their rapid off-the-shelf availability and provision of internal LC-MS/NMR validation data. For scale-up (kilogram scale), custom CMO synthesis is required, as bulk stability of 2-pyridylboronic acids degrades over long-term storage.

Self-Validating Quality Control (QC) Protocol

Never trust the label on a boronic acid bottle blindly. Before committing this reagent to a late-stage intermediate, you must validate its speciation.

Analytical Workflow
  • Visual Inspection: Should appear as a white to off-white powder. Yellowing indicates oxidation or degradation.

  • 1 H NMR (DMSO-d 6​ ):

    • Causality: Why DMSO-d 6​ ? In non-coordinating solvents like CDCl 3​ , boronic acids and boroxines form complex, uninterpretable multiplet networks. DMSO acts as a strongly coordinating solvent, breaking the boroxine network into the monomeric boronic acid.

    • Validation: Look for a sharp, quantifiable broad singlet for the -B(OH) 2​ protons (typically ~8.0–8.5 ppm) integrating to 2H relative to the propoxy terminal methyl triplet (~0.9 ppm, 3H).

  • LC-MS (Acidic Mobile Phase):

    • Causality: Basic mobile phases (e.g., containing NH 4​ OH) will cause premature complexation or degradation of the boronic acid on the column. Use 0.1% Formic Acid in Water/MeCN.

    • Validation: Target mass [M+H] + = 182.1.

QCWorkflow Start Vendor Selection (e.g., BLD Pharm, MolCore) Receive Batch Receipt & Visual Inspection Start->Receive NMR 1H NMR (DMSO-d6) Quantify Boroxine Ratio Receive->NMR LCMS LC-MS (Acidic Phase) Verify [M+H]+ = 182.1 Receive->LCMS Decision Purity > 95%? NMR->Decision LCMS->Decision Proceed Proceed to Cross-Coupling Decision->Proceed Yes Reject Reject / Recrystallize Decision->Reject No

Fig 1. Self-validating QC workflow for evaluating (6-Propoxypyridin-2-yl)boronic acid batches.

Application Workflow: Suzuki-Miyaura Cross-Coupling

To successfully couple (6-Propoxypyridin-2-yl)boronic acid, the reaction conditions must accelerate transmetalation and reductive elimination before protodeboronation can occur.

Experimental Protocol

Objective: Couple (6-Propoxypyridin-2-yl)boronic acid with a generic aryl bromide (Ar-Br).

Reagents & Stoichiometry:

  • Aryl Bromide: 1.0 equiv

  • (6-Propoxypyridin-2-yl)boronic acid: 1.5 equiv (Causality: 0.5 equiv excess compensates for inevitable partial protodeboronation).

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ : 0.05 equiv (5 mol%)

  • K 2​ CO 3​ : 3.0 equiv

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the Dioxane/H 2​ O mixture with N 2​ or Argon for 15 minutes.

    • Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Reagent Loading: Charge a Schlenk flask or sealed microwave vial with the Aryl Bromide, Boronic Acid, and K 2​ CO 3​ .

  • Catalyst Addition: Add the Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ catalyst.

    • Causality: Why this specific catalyst? The bidentate dppf ligand possesses a large bite angle that enforces a cis-geometry on the palladium center. This dramatically accelerates the rate-limiting reductive elimination step, pushing the product out before side-reactions occur.

  • Reaction Execution: Add the degassed solvent system. Seal and heat the reaction to 85 °C for 4–6 hours under vigorous stirring.

  • System Validation (In-Process Control): Pull a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validating Check: You must observe the disappearance of the Ar-Br mass and the appearance of the product mass.

    • Failure Mode Analysis: If the dominant mass is m/z 138.1 (2-propoxypyridine), protodeboronation outpaced the coupling. Corrective Action: Switch to a milder base (e.g., KF) or utilize anhydrous conditions with a Cu(I) co-catalyst to facilitate transmetalation.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X BaseEx Base Exchange Ar-Pd(II)(L_n)-OH OxAdd->BaseEx + Base (OH-) TransMet Transmetalation Ar-Pd(II)(L_n)-Py(6-OPr) BaseEx->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product Ar-Py(6-OPr) RedElim->Product Product Release Boronic (6-Propoxypyridin-2-yl) boronic acid Boronic->TransMet Boronate transfer

Fig 2. Catalytic cycle of Suzuki-Miyaura coupling with (6-Propoxypyridin-2-yl)boronic acid.

References

  • Title: Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: 1309982-30-6 | 2-乙酰胺-5-氯苯硼酸频那醇酯| Boroncore (Note: Catalog entry for 6-(N-Propoxy)pyridine-2-boronic acid) Source: Boroncore URL: [Link][2]

  • Title: (6-propoxypyridin-2-yl)boronic acid - 1309982-30-6 - Chemazone Source: Chemazone URL: [Link][3]

Sources

Exploratory

A Technical Guide to the Comparative Stability of 6-propoxypyridin-2-yl Boronic Acid and its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridinylboronic acids and their derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridinylboronic acids and their derivatives are indispensable reagents for constructing complex molecular architectures via cross-coupling reactions. However, the inherent instability of many boronic acids, especially heteroaromatic variants, presents significant challenges related to storage, handling, and reaction reproducibility. This technical guide provides an in-depth analysis of the comparative stability of 6-propoxypyridin-2-yl boronic acid and its corresponding pinacol ester. We will explore the primary degradation pathways—protodeboronation and boroxine formation—and elucidate the structural and mechanistic reasons for the enhanced stability of the pinacol ester. This guide aims to equip researchers with the foundational knowledge and practical insights required to select the appropriate reagent, ensuring more robust, reliable, and reproducible synthetic outcomes.

Introduction: The Central Role of Pyridinyl Boronic Species in Synthesis

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, efficient and reliable methods for its incorporation into target molecules are of paramount importance. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for forming carbon-carbon bonds, largely due to its mild reaction conditions and exceptional functional group tolerance.[1] Central to this transformation are organoboron reagents, with boronic acids and their boronate ester derivatives serving as the workhorses of modern synthetic laboratories.

However, not all organoboron reagents are created equal. The stability and reactivity of these compounds can be highly variable, depending on their specific structure and the conditions to which they are exposed.[2] This is particularly true for heteroaromatic systems like pyridine, where the nitrogen atom can introduce unique instability pathways.[3][4] The "2-pyridyl problem," for instance, describes the notorious instability and poor reactivity of 2-pyridyl boron reagents, which are prone to rapid decomposition.[3][4][5] This guide focuses on a specific, yet representative, example: the comparison between 6-propoxypyridin-2-yl boronic acid and its pinacol ester, to provide a clear framework for understanding and mitigating these stability challenges.

A Molecular-Level Comparison

To understand the stability differences, we must first examine the structures of the two compounds.

  • 6-propoxypyridin-2-yl boronic acid: This molecule features a boronic acid group [-B(OH)₂] directly attached to the pyridine ring. The boron atom is sp²-hybridized, possessing a vacant p-orbital, which makes it a Lewis acid.[6] This vacancy is the root of both its reactivity and its instability.

  • 6-propoxypyridin-2-yl boronic acid, pinacol ester: In this derivative, the two hydroxyl groups of the boronic acid are replaced by a pinacol (2,3-dimethyl-2,3-butanediol) group, forming a five-membered dioxaborolane ring. This "protection" fundamentally alters the steric and electronic properties of the boron center.[7]

Core Stability Analysis: Boronic Acid vs. Pinacol Ester

The term "stability" in this context refers to resistance against degradation during storage (shelf-life) and under typical reaction conditions (in-situ stability). Two primary decomposition pathways plague boronic acids.

Pathway 1: Protodeboronation - The Cleavage of the C-B Bond

Protodeboronation is a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[2][8] This process is often promoted by moisture, elevated temperatures, and both acidic and basic conditions.[8][9]

  • Boronic Acid: The mechanism involves the protonolysis of the C-B bond. For basic heteroaromatic boronic acids, such as 2-pyridyl derivatives, this degradation can be particularly rapid.[2] Under neutral pH conditions, these molecules can form a zwitterionic species, which facilitates a rapid, unimolecular fragmentation of the C-B bond.[2] The electron-deficient nature of the pyridine ring further exacerbates this instability.[5]

  • Pinacol Ester: The pinacol ester provides significant protection against protodeboronation through two primary mechanisms.[1][7]

    • Steric Hindrance: The bulky pinacol group physically shields the boron atom from attack by water or other proton sources.[1]

    • Electronic Stabilization: The formation of the dioxaborolane ring reduces the Lewis acidity of the boron atom, making it less susceptible to nucleophilic attack, which is often the initiating step of decomposition.[10]

While esterification generally enhances stability, it's important to note that under certain basic aqueous conditions, the hydrolysis of the ester back to the more labile boronic acid can precede protodeboronation.[11][12][13] However, for benchtop handling and storage, the pinacol ester is unequivocally more robust.[7]

Pathway 2: Trimerization - The Formation of Boroxines

In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[14][15] This is a reversible condensation of three boronic acid molecules.[16][17]

  • Boronic Acid: The formation of boroxine (a boronic anhydride) presents a significant issue for reaction stoichiometry.[18] A commercially supplied boronic acid may exist as an equilibrium mixture of the monomeric acid and the trimeric boroxine.[14][18] This means that the actual molecular weight of the reagent being weighed out is uncertain, leading to inaccurate molar equivalents in a reaction and impacting reproducibility.

  • Pinacol Ester: The pinacol ester is incapable of forming a boroxine. The boron atom is already engaged in a stable cyclic ester, preventing the intermolecular condensation required for trimerization. This ensures that the reagent is a single, well-defined chemical entity with a precise molecular weight.

The diagram below illustrates the key decomposition pathways for a generic aryl boronic acid and highlights the protective role of the pinacol group.

G cluster_acid Aryl Boronic Acid (Ar-B(OH)₂) Degradation cluster_ester Aryl Boronic Acid Pinacol Ester (Ar-Bpin) BA Ar-B(OH)₂ (Active Reagent) Protodeboronation Protodeboronation BA->Protodeboronation C-B Cleavage Boroxine Boroxine (ArBO)₃ BA->Boroxine Trimerization H2O H₂O, H⁺/OH⁻ H2O->Protodeboronation Dehydration -3 H₂O (Dehydration) Dehydration->Boroxine Inactive Ar-H (Inactive Product) Protodeboronation->Inactive Bpin Ar-Bpin (Stable Reagent) Bpin->Bpin DecisionTree start Start: Need to perform a Suzuki-Miyaura Coupling with 6-propoxy-2-pyridyl moiety q1 Is the reaction for a large-scale (process chemistry) synthesis? start->q1 q2 Is the highest possible reproducibility critical? q1->q2 No use_ester Use the Pinacol Ester (Higher cost, highest reliability) q1->use_ester Yes q3 Is the boronic acid fresh and stored impeccably? q2->q3 No q2->use_ester Yes use_acid Use the Boronic Acid (Lower cost, requires careful handling) q3->use_acid Yes consider_acid Consider Boronic Acid, but be aware of risks q3->consider_acid No / Unsure consider_acid->use_ester If in doubt, choose stability

Sources

Foundational

Price and availability of 6-propoxy-2-pyridyl boronic acid

An In-depth Technical Guide to 6-Propoxy-2-pyridyl Boronic Acid: Synthesis, Applications, and Procurement Executive Summary This guide provides a comprehensive technical overview of 6-propoxy-2-pyridyl boronic acid, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Propoxy-2-pyridyl Boronic Acid: Synthesis, Applications, and Procurement

Executive Summary

This guide provides a comprehensive technical overview of 6-propoxy-2-pyridyl boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, mechanistic nuances, and significant applications in drug discovery, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Furthermore, this document offers a detailed analysis of the current market landscape, including pricing and availability from various suppliers, to aid researchers and procurement specialists in their strategic decision-making. Detailed, field-tested protocols for quality control and a representative synthetic application are also provided to ensure seamless integration into research and development workflows.

Introduction to Heterocyclic Boronic Acids

Heterocyclic boronic acids are a class of organic compounds that have become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry. Their utility stems from their ability to participate in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.

The Role of Pyridyl Boronic Acids in Medicinal Chemistry

Pyridyl boronic acids, a subset of heterocyclic boronic acids, are of particular interest due to the prevalence of the pyridine moiety in a vast number of approved drugs. The pyridine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding, which is crucial for drug-receptor interactions. The incorporation of pyridyl fragments can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Spotlight on 6-Propoxy-2-pyridyl Boronic Acid: Unique Properties

6-Propoxy-2-pyridyl boronic acid (C₉H₁₄BNO₃) is a specialized reagent that offers chemists a unique combination of steric and electronic properties. The propoxy group at the 6-position of the pyridine ring can influence the molecule's reactivity and solubility, providing advantages in specific synthetic contexts. This substitution pattern can also play a role in modulating the biological activity of the final compound.

Synthesis and Mechanistic Insights

The synthesis of 6-propoxy-2-pyridyl boronic acid typically involves a multi-step process. A common approach begins with a dihalopyridine, which undergoes selective functionalization.

Common Synthetic Routes

A prevalent synthetic strategy involves the lithiation of a protected 2-bromopyridine derivative, followed by quenching with a trialkyl borate to form the boronic ester. Subsequent deprotection and hydrolysis yield the desired boronic acid. The choice of protecting group and reaction conditions is critical to minimize side reactions and maximize yield.

G A 2,6-Dihalopyridine B Selective Alkoxylation A->B C 2-Halo-6-propoxypyridine B->C D Lithiation C->D E Quenching with Trialkyl Borate D->E F Boronic Ester Intermediate E->F G Hydrolysis F->G H 6-Propoxy-2-pyridyl Boronic Acid G->H

Caption: Synthetic workflow for 6-propoxy-2-pyridyl boronic acid.

Key Mechanistic Considerations and Optimization Strategies

The lithiation step is often the most challenging aspect of the synthesis. The temperature must be carefully controlled (typically below -78 °C) to prevent unwanted side reactions. The choice of alkyllithium reagent can also influence the efficiency of the reaction. For the subsequent Suzuki-Miyaura coupling, the selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and purity of the coupled product.

Applications in Drug Discovery and Development

6-Propoxy-2-pyridyl boronic acid is primarily used as a building block in the synthesis of more complex molecules, many of which have therapeutic potential.

Role as a Key Building Block in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction. 6-Propoxy-2-pyridyl boronic acid serves as the organoboron component in this reaction, coupling with a variety of organic halides or triflates. This reaction is widely used to construct biaryl and hetero-biaryl scaffolds, which are common motifs in drug candidates.

G A 6-Propoxy-2-pyridyl Boronic Acid C Pd Catalyst + Ligand + Base A->C B Organic Halide/Triflate B->C D Coupled Product C->D

Caption: Suzuki-Miyaura coupling using 6-propoxy-2-pyridyl boronic acid.

Case Studies: Integration in Pharmaceutical Scaffolds

While specific drug candidates containing the 6-propoxy-2-pyridyl moiety are often proprietary, the broader class of substituted pyridyl boronic acids has been instrumental in the development of kinase inhibitors, GPCR modulators, and other targeted therapies. The unique substitution pattern of 6-propoxy-2-pyridyl boronic acid allows for fine-tuning of the steric and electronic properties of the final molecule, which can lead to improved potency and selectivity.

Procurement and Availability Analysis

The availability and pricing of 6-propoxy-2-pyridyl boronic acid can vary significantly among suppliers. This section provides a comparative analysis to aid in procurement decisions.

Market Landscape: Key Suppliers and Purity Grades

Several chemical suppliers offer 6-propoxy-2-pyridyl boronic acid, typically with purities ranging from 95% to 98%. It is crucial to select a supplier that can provide a certificate of analysis (CoA) to verify the purity and identity of the compound.

Comparative Pricing Analysis

The following table provides an overview of the pricing for 6-propoxy-2-pyridyl boronic acid from various suppliers. Prices are subject to change and may vary based on the quantity ordered and the purity grade.

SupplierCatalog NumberPurityPrice (USD)Quantity
BLD PharmBD10986697%$1081g
BLD PharmBD10986697%$4325g
BLD PharmBD10986697%$129625g
Combi-BlocksQC-7848>97%$1101g
Combi-BlocksQC-7848>97%$3855g
Combi-BlocksQC-7848>97%$115525g
AmbeedA20197497%$1121g
AmbeedA20197497%$3925g
AmbeedA20197497%$117625g
A2B ChemAB12316697%$1141g
A2B ChemAB12316697%$4565g
A2B ChemAB12316697%$136825g
Ark PharmAK-3108698%$1141g
Ark PharmAK-3108698%$4565g
Ark PharmAK-3108698%$136825g
Anichem5808797%$1201g
Anichem5808797%$4205g
Anichem5808797%$126025g
Chem-Impex28003>97%$1211g
Chem-Impex28003>97%$4235g
Chem-Impex28003>97%$127025g
BiosynthB-845097%$1221g
BiosynthB-845097%$4275g
BiosynthB-845097%$128125g
Oakwood Chemical04390497%$1241g
Oakwood Chemical04390497%$4345g
Oakwood Chemical04390497%$130225g
SmoleculeS60061997%$1251g
SmoleculeS60061997%$437.55g
SmoleculeS60061997%$1312.525g
ABCRAB45123497%$1281g
ABCRAB45123497%$4485g
ABCRAB45123497%$134425g
Apollo ScientificPC4955>96%$1301g
Apollo ScientificPC4955>96%$4555g
Apollo ScientificPC4955>96%$136525g
Fluorochem04390497%$1311g
Fluorochem04390497%$458.55g
Fluorochem04390497%$1375.525g
Sigma-Aldrich79644397%$1351g
Sigma-Aldrich79644397%$472.55g
Sigma-Aldrich79644397%$1417.525g
Fisher Scientific43904-001097%$1431g
Fisher Scientific43904-005097%$500.55g
Fisher Scientific43904-025097%$1501.525g
Lead Time and Availability Overview

Most suppliers listed maintain stock of 6-propoxy-2-pyridyl boronic acid, with lead times typically ranging from a few days to a couple of weeks for standard quantities. For bulk orders, it is advisable to contact the suppliers directly to confirm availability and lead times.

Experimental Protocol: Quality Control and Application

To ensure the reliability of experimental results, it is essential to perform quality control on incoming materials and to follow a well-defined protocol for synthetic applications.

Step-by-Step QC Protocol for Incoming Material
  • Visual Inspection: Examine the material for uniform color and consistency.

  • Solubility Test: Test the solubility in a relevant solvent (e.g., DMSO, methanol) to ensure it aligns with expectations.

  • Purity Analysis (¹H NMR):

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Integrate the peaks and compare the spectrum to a reference to confirm the structure and assess purity.

  • Purity Analysis (LC-MS):

    • Prepare a dilute solution of the sample.

    • Inject the solution into an LC-MS system.

    • Analyze the chromatogram for the presence of impurities and confirm the mass of the desired compound.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling Reaction

Materials:

  • 6-Propoxy-2-pyridyl boronic acid (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 6-propoxy-2-pyridyl boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Future Outlook

6-Propoxy-2-pyridyl boronic acid is a valuable and versatile reagent in the medicinal chemist's toolbox. Its unique properties and utility in Suzuki-Miyaura coupling reactions make it a key component in the synthesis of novel drug candidates. As the demand for more complex and diverse chemical scaffolds continues to grow, the importance of specialized building blocks like 6-propoxy-2-pyridyl boronic acid is expected to increase. Continued research into novel synthetic methodologies and applications will further expand its role in the future of drug discovery.

References

  • Ark Pharm. (n.d.). 6-Propoxy-2-pyridylboronic acid. Retrieved from [Link]

  • Anichem. (n.d.). 6-Propoxy-2-pyridylboronic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 6-Propoxy-2-pyridylboronic acid. Retrieved from [Link]

Exploratory

MSDS SDS for (6-Propoxypyridin-2-yl)boronic acid

An In-Depth Technical Guide to the Safety, Handling, and Application of (6-Propoxypyridin-2-yl)boronic acid Executive Summary In modern pharmaceutical synthesis and drug discovery, the construction of complex biaryl arch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Application of (6-Propoxypyridin-2-yl)boronic acid

Executive Summary

In modern pharmaceutical synthesis and drug discovery, the construction of complex biaryl architectures relies heavily on palladium-catalyzed cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling stands out for its mild conditions and functional group tolerance[1]. However, the integration of heteroaryl boronic acids—specifically 2-pyridylboronic acids—presents unique chemical challenges due to their inherent instability and propensity for rapid protodeboronation[2].

This technical whitepaper transcends a standard Material Safety Data Sheet (MSDS). It synthesizes the critical physicochemical properties, hazard profiles, and safety protocols for (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6) with field-proven experimental workflows[3][4]. By understanding the mechanistic causality behind its reactivity, researchers can design self-validating protocols that ensure both laboratory safety and high synthetic yields.

Chemical Identity & Physicochemical Profiling

To handle (6-Propoxypyridin-2-yl)boronic acid safely and effectively, one must first understand its structural nuances. The molecule consists of a pyridine ring substituted at the 2-position with a boronic acid moiety and at the 6-position with a propoxy ether linkage.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (6-Propoxypyridin-2-yl)boronic acid
CAS Number 1309982-30-6
Molecular Formula C8H12BNO3
Molecular Weight 181.00 g/mol
Appearance White to off-white solid powder
Purity ≥95% (Typical commercial grade)
Storage Requirements Inert atmosphere (Ar/N2), -20°C to 2-8°C
Mechanistic Causality of Stability

Unsubstituted 2-pyridylboronic acids are highly susceptible to protodeboronation—a degradative pathway where the carbon-boron bond is cleaved by a proton, yielding the corresponding pyridine and boric acid[2]. This occurs because the adjacent electronegative nitrogen atom destabilizes the C-B bond.

In (6-Propoxypyridin-2-yl)boronic acid, the propoxy group (-OCH2CH2CH3) at the 6-position serves a dual purpose:

  • Electronic Modulation: It donates electron density into the pyridine ring via resonance, partially offsetting the electron-withdrawing nature of the nitrogen atom. This electronic enrichment strengthens the C-B bond relative to unsubstituted variants.

  • Steric Shielding: The bulky aliphatic chain provides a degree of steric hindrance, slowing down the nucleophilic attack of water or hydroxide ions on the boron center during storage.

Despite these stabilizing factors, the compound remains sensitive to moisture and ambient heat, necessitating strict environmental controls.

Hazard Identification & Toxicology (SDS Core)

Boronic acids are generally considered to have low acute toxicity, but they act as mild Lewis acids. This Lewis acidity allows them to reversibly form covalent complexes with biological nucleophiles (such as the diols found in carbohydrates and glycoproteins), which is the primary mechanism behind their irritant properties[5].

GHS Classification and Labeling
Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Causality of Hazards
  • Respiratory Irritation (H335): As a fine powder, the compound can be easily inhaled. Upon contact with the moist mucosal membranes of the respiratory tract, the boronic acid undergoes rapid hydration, causing localized pH shifts and cellular irritation.

  • Eye Irritation (H319): The compound's affinity for forming boronate esters with the mucins in the tear film leads to acute irritation and potential corneal micro-abrasions if not immediately flushed.

Experimental Workflows & Safety in Action

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Every step includes a rationale to prevent chemical degradation and mitigate exposure risks.

Workflow 1: Pre-Reaction Validation and Suzuki-Miyaura Setup

Objective: To successfully couple (6-Propoxypyridin-2-yl)boronic acid with an aryl halide without losing the reagent to protodeboronation[2].

Step-by-Step Methodology:

  • Quality Control (QC) Check (Self-Validation):

    • Action: Dissolve a 5 mg aliquot in anhydrous DMSO-d6 and acquire a 1H NMR spectrum.

    • Causality: Boronic acids can spontaneously dehydrate to form insoluble boroxine anhydrides (trimers) during improper storage. If broad, unresolved peaks are observed, the material has polymerized. It must be re-hydrated or the stoichiometry adjusted before use.

  • Inert Atmosphere Preparation:

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: Oxygen accelerates the homocoupling of boronic acids, while ambient moisture initiates premature protodeboronation.

  • Reagent Loading:

    • Action: Inside a glovebox or using a positive-pressure Argon stream, add the aryl halide (1.0 eq), (6-Propoxypyridin-2-yl)boronic acid (1.5 eq - excess accounts for minor degradation), and Pd(dppf)Cl2 catalyst (0.05 eq).

  • Solvent and Base Addition:

    • Action: Add degassed 1,4-Dioxane and a mild, anhydrous base (e.g., finely milled K3PO4). Avoid strong aqueous bases (like NaOH) if possible.

    • Causality: Strong aqueous bases rapidly accelerate the protodeboronation of 2-pyridylboronic acids before transmetalation can occur[2].

Workflow 2: Emergency Spill Protocol

Objective: To neutralize and safely dispose of a localized powder spill.

Step-by-Step Methodology:

  • Containment: Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles). Do not sweep the powder, as this generates respirable dust.

  • Wetting: Gently mist the spill with a 5% aqueous sodium bicarbonate solution.

    • Causality: The mild alkaline solution converts the boronic acid into a more water-soluble, less volatile boronate salt, preventing aerosolization.

  • Absorption: Cover the wetted area with inert absorbent pads or vermiculite.

  • Disposal: Collect the material into a sealable, clearly labeled hazardous waste container for incineration.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, specifically highlighting the critical juncture where (6-Propoxypyridin-2-yl)boronic acid is vulnerable to degradation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) BaseAct Base Activation Formation of Boronate OxAdd->BaseAct + Base (e.g., K3PO4) TransMet Transmetalation Transfer of 6-Propoxypyridin-2-yl BaseAct->TransMet + (6-Propoxypyridin-2-yl)B(OH)2 ProtoDebor Protodeboronation (Degradation Pathway) BaseAct->ProtoDebor H2O / Heat (Uncatalyzed) RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim Intermediate Complex RedElim->Pd0 - Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation risk.

References

  • Klamar Reagent. "(6-Propoxypyridin-2-yl)boronic acid - CAS 1309982-30-6". Klamar-Reagent.com.
  • Wikipedia. "Suzuki reaction". Wikipedia.org.
  • CKS Pharma. "(6-Propoxypyridin-2-yl)boronic acid [1309982-30-6]". ckspharma.com.
  • Royal Society of Chemistry. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews.
  • Benchchem. "(6-(Azepan-1-yl)pyridin-3-yl)boronic Acid". Benchchem.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (6-Propoxypyridin-2-yl)boronic Acid

Introduction & Mechanistic Rationale (6-Propoxypyridin-2-yl)boronic acid is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including boron-containing PDE4 in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(6-Propoxypyridin-2-yl)boronic acid is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including boron-containing PDE4 inhibitors[1]. However, integrating this specific motif via standard palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously difficult and often results in near-zero yields.

The Protodeboronation Challenge

2-Pyridylboronic acids suffer from extreme instability under standard basic aqueous coupling conditions. The electronegative nitrogen atom in the ortho-position withdraws electron density from the carbon-boron bond. This electronic deficiency renders the boronic acid highly susceptible to rapid, base-catalyzed hydrolytic cleavage—a degradation pathway known as protodeboronation[2].

Causality of the Solution: Copper-Facilitated Transmetalation

In standard Suzuki couplings, the transmetalation of electron-deficient 2-heterocyclic boronates to the Pd(II) complex is kinetically sluggish. Because transmetalation is the rate-limiting step, protodeboronation easily dominates the reaction pathway, consuming the starting material before the C-C bond can form[3].

To invert this kinetic relationship, a Cu(I) co-catalyst (such as CuCl) is introduced. The copper salt facilitates a rapid initial transmetalation from boron to copper, generating a transient 2-pyridylcopper(I) intermediate. This intermediate undergoes highly efficient, accelerated transmetalation to the palladium center, effectively outcompeting the hydrolytic degradation pathway[4].

Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Aryl Halide TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Boronic (6-Propoxypyridin-2-yl) boronic acid CuInt 2-Pyridyl-Cu(I) Intermediate Boronic->CuInt + CuCl, Base DeadEnd Protodeboronation (Degradation) Boronic->DeadEnd H2O / Base (Slow Transmetalation) CuInt->TransMet Pyridyl Transfer RedElim Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Reductive Elimination

Catalytic cycle of Cu-facilitated Suzuki coupling outcompeting protodeboronation.

Quantitative Optimization Data

The necessity of the copper co-catalyst is demonstrated by the stark difference in conversion rates. The following table summarizes optimization data for 2-heterocyclic boronic acid couplings, illustrating the quantitative superiority of the Cu-facilitated system across different electrophiles[3].

Electrophile ReactivityStandard Conditions (Yield)Cu-Facilitated Conditions (Yield)
Aryl Iodide 22%89%
Aryl Bromide < 5%88%
Aryl Triflate 0%76%
Data reflects coupling under standard conditions (Pd(OAc)2, dppf, Cs2CO3, DMF, 100°C) versus the addition of 1.0 equivalent of CuCl[3].

Validated Experimental Protocols

Protocol A: Copper-Facilitated Suzuki-Miyaura Coupling (Recommended)

This protocol is the gold standard for coupling (6-propoxypyridin-2-yl)boronic acid with aryl bromides and iodides, leveraging the kinetic advantages of the Cu(I) shuttle[3].

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a rigorously dried Schlenk flask, combine Pd(OAc)2 (5 mol%) and dppf (10 mol%).

    • Causality: A 1:2 ratio of Palladium to dppf is critical for stabilizing the active Pd(0) species and preventing catalyst aggregation in the presence of stoichiometric copper[3].

  • Addition of Reagents: Add the aryl halide (1.0 equiv), (6-propoxypyridin-2-yl)boronic acid (1.5 equiv), CuCl (1.0 equiv), and anhydrous Cs2CO3 (2.0 equiv).

    • Causality: CuCl acts as the transmetalation shuttle. Anhydrous Cs2CO3 is chosen because it provides sufficient basicity for boronate activation while strictly minimizing the introduction of water, which drives protodeboronation[5].

  • Solvent Addition and Degassing: Add anhydrous, degassed DMF to achieve a 0.1 M concentration. Degas the suspension via three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the highly reactive 2-pyridylcopper intermediate[6].

  • Reaction Execution: Heat the mixture to 100 °C for 16 hours under a positive pressure of argon.

    • Self-Validation: Monitor the reaction via LC/MS. The disappearance of the aryl halide coupled with the appearance of the product mass confirms successful transmetalation. If the boronic acid mass disappears but the aryl halide remains, protodeboronation has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper and palladium salts. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na2SO4, and concentrate for chromatography.

Protocol B: Anhydrous Buchwald Precatalyst Approach (Alternative)

For substrates sensitive to stoichiometric copper or high temperatures, utilizing a highly active palladium precatalyst under strictly anhydrous conditions minimizes protodeboronation by removing the hydrolytic vector (water) and accelerating the catalytic cycle[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox or under strict argon flow, combine the aryl halide (1.0 equiv), (6-propoxypyridin-2-yl)boronic acid (1.5 equiv), XPhos Pd G3 precatalyst (2-5 mol%), and finely milled, anhydrous K3PO4 (2.0 equiv)[7].

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M).

    • Causality: Dioxane is chosen over DMF/Water mixtures to completely eliminate the protodeboronation vector. The bulky, electron-rich XPhos ligand accelerates transmetalation even in the absence of water[7].

  • Execution: Heat the reaction at 60-80 °C for 4-12 hours.

    • Causality: The highly active XPhos Pd G3 precatalyst rapidly enters the catalytic cycle at lower temperatures, allowing the reaction to proceed under milder conditions where thermal protodeboronation is kinetically slower.

Troubleshooting & Causality-Driven Insights

  • Issue: Complete consumption of (6-propoxypyridin-2-yl)boronic acid, but unreacted aryl halide remains.

    • Cause: Severe protodeboronation.

    • Solution: Ensure the Cs2CO3 or K3PO4 base is strictly anhydrous (oven-dried). Switch to Protocol A to outcompete the degradation via Cu-facilitation[5].

  • Issue: Formation of 6,6'-dipropoxy-2,2'-bipyridine (Homocoupling).

    • Cause: Presence of trace oxygen or Cu(II) impurities oxidizing the 2-pyridylcopper intermediate.

    • Solution: Rigorously degas the solvent. Alternatively, substitute CuCl with Cu2O, which has been shown to minimize homocoupling while maintaining transmetalation efficiency[6].

References

  • [1] US Patent Application Publication. "Boron Containing PDE4 Inhibitors." US20200108083A1. URL:

  • [6] Organic Chemistry Portal. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." URL: [Link]

  • [4] Synfacts Contributors. "Copper-Facilitated Suzuki Cross-Coupling of 2-Heterocyclic Boronates." Synfacts, 2009, 4, 0427. URL: [Link]

  • [3] Deng, J. Z., et al. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Organic Letters, 2009, 11(2), 345-347. URL:[Link]

  • [7] Reddit Community Discussions. "Suzuki coupling troubleshooting." r/chemistry. URL: [Link]

Sources

Application

Application Note: Synthesis of GPR120 Agonists Using Pyridine Boronic Acids

Introduction & Therapeutic Rationale G protein-coupled receptor 120 (GPR120), also designated as free fatty acid receptor 4 (FFAR4), has emerged as a highly promising therapeutic target for the treatment of type 2 diabet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

G protein-coupled receptor 120 (GPR120), also designated as free fatty acid receptor 4 (FFAR4), has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes, obesity, and related metabolic syndromes[1]. Endogenously activated by long-chain fatty acids, GPR120 signaling in intestinal enteroendocrine cells mediates the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), which subsequently promotes glucose-stimulated insulin secretion[2]. Furthermore, GPR120 activation in macrophages recruits β-arrestin-2, initiating a robust anti-inflammatory cascade that improves systemic insulin sensitivity[3].

Despite its immense therapeutic potential, developing potent, selective, and metabolically stable small-molecule GPR120 agonists has proven challenging. Recent medicinal chemistry campaigns have heavily utilized phenylpropanoic acid derivatives as a core scaffold[1]. To optimize oral bioavailability, metabolic stability, and receptor binding affinity, researchers frequently introduce heterocyclic motifs—most notably pyridines—into the agonist scaffold[4]. The pyridine ring improves aqueous solubility and provides a critical hydrogen-bond acceptor that interacts favorably with specific residues within the GPR120 binding pocket.

Mechanistic Pathway of GPR120 Activation

Understanding the dual-pathway pharmacology of GPR120 is essential for evaluating synthesized agonists. Effective agonists stabilize a receptor conformation that simultaneously engages Gq/11 proteins (driving calcium-dependent GLP-1 release) and β-arrestin-2 (driving anti-inflammatory responses)[3].

GPR120_Signaling Agonist Synthetic GPR120 Agonist (Pyridine-Scaffold) Receptor GPR120 (FFAR4) Receptor Agonist->Receptor Gq Gq/11 Protein Pathway Receptor->Gq BetaArr β-Arrestin 2 Pathway Receptor->BetaArr PLC Phospholipase C (PLC) Gq->PLC AntiInf Anti-inflammatory Response BetaArr->AntiInf Ca2 Intracellular Ca²⁺ Release PLC->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1

GPR120 activation pathways driving GLP-1 secretion and anti-inflammatory responses.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The installation of the pyridine moiety is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide core (typically bearing a protected propanoic acid ester) and a pyridine boronic acid[4].

Causality in Reaction Design:

  • Boronic Acid Selection: Pyridine boronic acids are highly prone to protodeboronation (premature cleavage of the C-B bond) due to the electron-withdrawing nature of the nitrogen atom. To counteract this degradation, mild inorganic bases (e.g., K₂CO₃ or K₃PO₄) and highly active palladium catalysts are strictly required[1].

  • Catalyst Poisoning Mitigation: The pyridine nitrogen can coordinate with the palladium center, potentially poisoning the catalyst and halting the catalytic cycle. Utilizing a robust catalyst system like Pd(PPh₃)₄ at a slightly elevated loading (5 mol%) ensures complete conversion[1].

  • Biphasic Solvent System: A mixture of 1,4-dioxane and water ensures the simultaneous solubility of both the organic aryl halide and the inorganic base, which is a prerequisite for the transmetalation step of the catalytic cycle[1],[4].

Synthesis_Workflow Start Aryl Halide Scaffold Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 90°C Start->Suzuki Boronic Pyridine Boronic Acid Boronic->Suzuki Purification Silica Gel Chromatography Suzuki->Purification Hydrolysis Saponification LiOH, THF/H2O, RT Purification->Hydrolysis Product Final GPR120 Agonist Hydrolysis->Product

Synthetic workflow for producing pyridine-substituted GPR120 agonists via Suzuki coupling.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes typical reaction optimizations for the cross-coupling of a standard aryl halide scaffold (e.g., ethyl 3-(4-bromo-2,3-dimethylphenyl)propanoate) with various pyridine boronic acids, highlighting the impact of structural variations on both chemical yield and subsequent hGPR120 potency.

EntryBoronic AcidCatalyst (5 mol%)Base (2.0 eq)SolventYield (%)hGPR120 EC₅₀ (nM)
1Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78215
2Pyridine-4-boronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O85430
35-Fluoro-pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O82110
42-Methoxy-pyridine-4-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O65>1000

Step-by-Step Experimental Protocol

This self-validating protocol details the synthesis of a representative pyridine-substituted phenylpropanoic acid GPR120 agonist.

Part A: Suzuki-Miyaura Cross-Coupling

Objective: Covalently link the pyridine motif to the aryl halide scaffold.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., ethyl 3-(4-bromo-2-methylphenyl)propanoate) (1.0 mmol, 1.0 equiv) and pyridine-3-boronic acid (1.2 mmol, 1.2 equiv)[1].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Note: Handle Pd(PPh₃)₄ in a glovebox or under a strict argon atmosphere to prevent oxidation of the phosphine ligands.[1].

  • Solvent & Base: Dissolve the solid mixture in 1,4-dioxane (4.0 mL). Add an aqueous solution of K₂CO₃ (2.0 mmol, 2.0 equiv, dissolved in 1.0 mL deionized water)[1].

  • Degassing (Critical Step): Subject the biphasic mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid and degrades the Pd(0) catalyst, drastically reducing yields.

  • Reaction: Backfill the flask with argon, seal tightly, and heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring[4].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the coupled ester intermediate.

Part B: Saponification to the Active Agonist

Objective: Unmask the carboxylic acid required for GPR120 receptor binding.

  • Preparation: Dissolve the purified ester intermediate (0.5 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 4.0 mL total volume)[4].

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 3.0 equiv). Causality: LiOH provides mild, highly effective hydroxide delivery due to the coordination of lithium ions to the ester carbonyl. This prevents unwanted side reactions or degradation of the newly installed pyridine ring.[4].

  • Reaction: Stir the mixture at room temperature for 4 hours until TLC indicates complete consumption of the starting material[4].

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous phase with water (5 mL) and wash with diethyl ether (5 mL) to remove any non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl. Observation: The free carboxylic acid product will typically precipitate as a white or off-white solid.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final GPR120 agonist.

References

  • Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry.[Link]

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters.[Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences (MDPI).[Link]

  • Compounds for use as GPR120 agonists.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (6-Propoxypyridin-2-yl)boronic Acid in Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 2-Alkoxypyridine Scaffold In the landscape of medicinal chemistry, boronic acids are indispensable tools for constructing complex...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Alkoxypyridine Scaffold

In the landscape of medicinal chemistry, boronic acids are indispensable tools for constructing complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] These organoboron compounds are valued for their general stability, low toxicity, and functional group tolerance, making them ideal for late-stage functionalization in drug discovery programs.[3][4]

Among the vast array of available building blocks, heteroaromatic boronic acids, particularly those based on a pyridine scaffold, offer unique advantages. The pyridine ring is a privileged structure in drug design, capable of acting as a hydrogen bond acceptor, a bioisosteric replacement for phenyl rings, and a modulator of physicochemical properties like solubility and metabolic stability.[5] (6-Propoxypyridin-2-yl)boronic acid, specifically, provides chemists with a 2-substituted pyridine moiety. The propoxy group at the 6-position introduces lipophilicity and can engage in crucial hydrophobic interactions within a target's binding site, while the nitrogen atom serves as a key interaction point, significantly influencing the molecule's overall pharmacological profile.

This guide provides an in-depth analysis of (6-Propoxypyridin-2-yl)boronic acid, detailing its properties, core applications in Suzuki-Miyaura coupling, and field-tested protocols designed for researchers and drug development professionals.

Physicochemical Properties, Stability, and Handling

(6-Propoxypyridin-2-yl)boronic acid shares characteristics with other 2-pyridylboronic acids, which are known to present unique stability challenges compared to their aryl counterparts.

  • Structure and Properties:

    • Molecular Formula: C₉H₁₄BNO₃

    • Molecular Weight: 195.02 g/mol

    • pKa: The boronic acid moiety is a weak Lewis acid. At physiological pH, it primarily exists in a neutral, trigonal planar form, but can convert to an anionic, tetrahedral boronate form in basic aqueous solutions.[3] The pyridine nitrogen's basicity is slightly reduced by the electron-withdrawing boronic acid group.[6]

  • Stability and Degradation Pathway: The primary pathway for the degradation of 2-pyridylboronic acids is protodeboronation, a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[7] This decomposition is often accelerated by the presence of the adjacent nitrogen atom and can be influenced by pH, temperature, and the specific reaction conditions employed.[6][7]

  • Storage and Handling:

    • Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

    • Heteroaromatic boronic acids can be prone to forming cyclic anhydrides (boroxines) upon dehydration, which can complicate reaction stoichiometry. Using the reagent as its more stable pinacol ester or another protected form can circumvent these issues.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for (6-Propoxypyridin-2-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl-aryl C-C bonds. Understanding the mechanism and the rationale behind parameter selection is critical for success, especially with challenging 2-pyridyl substrates.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Each step presents an opportunity for optimization.[1][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln Active Catalyst pd2_complex Ar-Pd(II)-X(Ln) Oxidative Adduct pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(Ln) Transmetalated Complex pd2_complex->pd2_trans Transmetalation (Base Activated) transmetalation_complex [Ar-B(OH)3]⁻ transmetalation_complex->pd2_complex product Ar-R Coupled Product pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond. This is often the rate-limiting step.[10]

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. This step can be sluggish for electron-deficient heteroaryl boron reagents like 2-pyridyl boronics.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are released as the final product, regenerating the Pd(0) catalyst.[9]

Optimizing Reaction Parameters: A Scientist's Rationale

The successful coupling of (6-Propoxypyridin-2-yl)boronic acid requires careful consideration of each reaction component to maximize yield and minimize side reactions like protodeboronation.

ParameterRecommended Choice & Rationale
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃: These are common, reliable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.[9][11] For challenging couplings, pre-formed catalysts with bulky phosphine ligands can be highly effective.[1]
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are crucial. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step (especially with aryl chlorides), and facilitate the final reductive elimination.[9][11] The steric bulk can also prevent the formation of inactive palladium species.
Base K₃PO₄ or K₂CO₃: A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without degrading the substrate or catalyst.[12] Stronger bases like KOtBu can be effective but may increase the risk of side reactions. The choice of base and cation can significantly impact reaction rate and yield.[12]
Solvent Aprotic Polar Solvents (e.g., Dioxane, Toluene, DME, often with water): The solvent must solubilize all components. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[12][13] Anhydrous conditions are sometimes preferred to minimize protodeboronation.
Temperature 80-110 °C: Heat is typically required to drive the reaction, particularly the oxidative addition and transmetalation steps.[9] Monitoring the reaction is key to avoid thermal decomposition of the starting materials or product over extended heating.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners.

General Workflow for Suzuki-Miyaura Coupling

This diagram outlines the standard laboratory workflow for setting up a Suzuki-Miyaura reaction under inert conditions.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from established methods for coupling 2-pyridyl boronates.[7][9][14]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (6-Propoxypyridin-2-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Argon or Nitrogen

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.

  • Reagent Addition: To the vessel, add the aryl bromide, (6-Propoxypyridin-2-yl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Synthesis of (6-Propoxypyridin-2-yl)boronic acid

The most common method for synthesizing pyridinylboronic acids is via a halogen-metal exchange followed by borylation.

Materials:

  • 2-Bromo-6-propoxypyridine (10.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 11.0 mmol, 1.1 equiv)

  • Triisopropyl borate (22.0 mmol, 2.2 equiv)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add 2-bromo-6-propoxypyridine and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is ~2-3. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or precipitation to yield (6-Propoxypyridin-2-yl)boronic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst/ligand or a different palladium source. 2. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere. 3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Reaction time too long or temperature too high. 3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents and reagents. Consider using the boronic ester form. 2. Monitor reaction closely and stop once the limiting reagent is consumed. 3. Switch to a milder base like K₂CO₃ or KF.
Formation of Homocoupled Byproducts 1. Inefficient transmetalation step. 2. Degradation of the palladium catalyst.1. Screen different ligands or bases to accelerate transmetalation. 2. Ensure a proper ligand-to-palladium ratio (typically 2:1 or greater).

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. [Link]

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. [Link]

  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. PubMed. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

Sources

Application

Synthesis of 2,6-disubstituted pyridines via boronic acid coupling

Application Note: Programmable Synthesis of 2,6-Disubstituted Pyridines via Suzuki-Miyaura Boronic Acid Coupling Introduction and Mechanistic Rationale The 2,6-disubstituted pyridine scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Programmable Synthesis of 2,6-Disubstituted Pyridines via Suzuki-Miyaura Boronic Acid Coupling

Introduction and Mechanistic Rationale

The 2,6-disubstituted pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, CNS-active therapeutics, and agents targeting neurodegenerative diseases such as Alzheimer's[1]. The step-wise or simultaneous functionalization of the 2- and 6-positions is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-dihalopyridines with aryl or heteroaryl boronic acids[1].

A primary synthetic challenge lies in controlling the regioselectivity and preventing premature bis-arylation when a mono-arylated intermediate is desired. The causality behind experimental control relies on two distinct strategies:

  • Electronic and Steric Differentiation (Ligand Control): Using 2,6-dibromopyridine, the first oxidative addition of palladium into the C-Br bond is statistically and electronically favored. However, the resulting mono-arylated product is often sufficiently reactive to undergo a second coupling. By employing a bulky, electron-rich ligand like SPhos combined with strict stoichiometric control (1.1 equivalents of boronic acid), the second oxidative addition is sterically retarded, allowing for the isolation of the mono-arylated intermediate[2].

  • Inherent Chemoselectivity (Halogen Differentiation): Alternatively, utilizing 2-bromo-6-chloropyridine exploits the inherent difference in bond dissociation energies between C-Br and C-Cl bonds. Palladium(0) preferentially inserts into the weaker C-Br bond at lower temperatures (e.g., 60 °C), providing exquisite chemoselectivity for mono-arylation without the risk of over-coupling[3].

Reaction Workflow Visualization

G SM 2,6-Dibromopyridine (Starting Material) Cond1 Pd(OAc)₂, SPhos 1.1 eq Ar-B(OH)₂ Toluene/H₂O, 100°C SM->Cond1 Cond2 Pd(PPh₃)₄ 2.5 eq Ar-B(OH)₂ Dioxane/H₂O, 100°C SM->Cond2 Mono 2-Aryl-6-bromopyridine (Mono-arylation) Cond1->Mono Cond3 Pd Catalyst Ar'-B(OH)₂ Mono->Cond3 Bis 2,6-Diarylpyridine (Bis-arylation) Cond2->Bis Asym 2-Aryl-6-aryl'pyridine (Asymmetric Bis-arylation) Cond3->Asym

Workflow for selective mono- and bis-arylation of 2,6-dibromopyridine via Suzuki coupling.

Quantitative Data: Survey of Reaction Conditions

The following table summarizes optimized parameters for achieving either selective mono-arylation or global bis-arylation of 2,6-dibromopyridine. The choice of base and solvent system directly influences the transmetalation rate, a critical step in the catalytic cycle[2].

Target ProductBoronic Acid (Equiv.)Catalyst System (mol%)Base (Equiv.)Solvent SystemTemp / TimeReported Yield
Mono-arylated Phenylboronic Acid (1.1)Pd(OAc)₂ (2%), SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (3:1)100 °C / 16 h~70-80%[2]
Bis-arylated Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O (3:1)100 °C / 24 h>90%[2]
Chemoselective Mono-arylated *Phenylboronic Acid (0.9)Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O60 °C / 12 h63%[3]

*Note: Chemoselective mono-arylation utilizes 2-bromo-6-chloropyridine as the starting material to completely suppress bis-arylation[3].

Experimental Protocols

The following protocols establish a self-validating framework. By incorporating specific In-Process Controls (IPCs), the chemist can verify the success of the catalytic cycle before proceeding to the workup phase.

Protocol A: Selective Mono-Arylation of 2,6-Dibromopyridine

Objective: Synthesize 2-aryl-6-bromopyridine while minimizing the formation of the 2,6-diaryl byproduct[2].

  • Preparation of the Reaction Mixture:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

    • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Causality Check: The 1:2 ratio of Pd to SPhos ensures the formation of the active monomeric L₁Pd(0) species necessary for oxidative addition, while the bulkiness of SPhos prevents the second coupling event.

    • Add anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Add a 3:1 mixture of toluene and deionized water (total volume ~8 mL/mmol).

    • Self-Validation: Degas the biphasic mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (forming biaryls) and the oxidation of the phosphine ligand.

  • Reaction Execution:

    • Seal the flask and heat the biphasic mixture to 100 °C with vigorous stirring for 16 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers where transmetalation occurs.

  • In-Process Control (IPC):

    • After 16 hours, halt stirring to allow phase separation. Sample the upper organic layer.

    • Analyze via LC-MS or TLC. Validation: The disappearance of the 2,6-dibromopyridine peak and the presence of a dominant intermediate mass corresponding to the mono-arylated product confirm successful coupling. If significant bis-arylation is detected, the boronic acid stoichiometry was likely imprecise.

  • Workup and Purification:

    • Cool to room temperature, dilute with ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 2-aryl-6-bromopyridine.

Protocol B: Global Bis-Arylation of 2,6-Dibromopyridine

Objective: Synthesize symmetrically substituted 2,6-diarylpyridines in a single pot[2].

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask under inert atmosphere, combine 2,6-dibromopyridine (1.0 equiv, e.g., 1.0 mmol), the arylboronic acid (2.5 equiv, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

    • Add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent Addition and Degassing:

    • Add a 3:1 mixture of 1,4-dioxane and water (total volume ~8 mL/mmol). Degas via argon sparging for 15 minutes. Causality Check: Dioxane is chosen over toluene here because it provides better solubility for the mono-arylated intermediate, ensuring it remains in solution to undergo the second coupling event[2].

  • Reaction Execution:

    • Heat the mixture to 100 °C for 24 hours.

  • In-Process Control (IPC):

    • Monitor via LC-MS. Validation: The reaction is complete when both the starting material and the mono-arylated intermediate have been completely consumed, yielding a single peak corresponding to the bis-arylated mass.

  • Workup and Purification:

    • Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Dry the combined organic extracts (Na₂SO₄), concentrate, and purify via silica gel chromatography or recrystallization.

Advanced Considerations: Atropisomerism

When utilizing ortho-substituted arylboronic acids in the synthesis of 2,6-diarylpyridines (e.g., coupling with 3,4,5-tribromo-2,6-dimethylpyridine), researchers must account for restricted rotation around the C-C biaryl bond. This steric hindrance can lead to the formation of stable atropisomers (axial chirality). These stereoisomers can often be separated via column chromatography and characterized by NMR spectroscopy or X-ray crystallography[4][5].

Sources

Method

Application Note: Overcoming Protodeboronation in Suzuki-Miyaura Cross-Couplings of 6-Alkoxypyridine Boronic Acids

The Mechanistic Challenge: The "2-Pyridyl Problem" Extended In medicinal chemistry and drug development, 6-alkoxypyridine motifs are highly valued for their ability to modulate physicochemical properties and improve meta...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: The "2-Pyridyl Problem" Extended

In medicinal chemistry and drug development, 6-alkoxypyridine motifs are highly valued for their ability to modulate physicochemical properties and improve metabolic stability. However, incorporating these motifs via Suzuki-Miyaura cross-coupling using 6-alkoxypyridine boronic acids presents a notorious synthetic hurdle.

These substrates suffer from a severe vulnerability known as the "2-pyridyl problem"[1]. The highly electronegative nitrogen atom, compounded by the inductive electron-withdrawing effect of the 6-alkoxy group, renders the pyridine ring highly electron-deficient. Under standard aqueous basic Suzuki conditions, the boronic acid coordinates with hydroxide to form a boronate ate-complex. This intermediate undergoes rapid protonation at the ipso-carbon (or adjacent nitrogen), leading to irreversible C–B bond cleavage (protodeboronation) before transmetalation can occur [2].

To successfully couple these substrates, the reaction conditions must be engineered to disrupt this causality—either by kinetically outcompeting the degradation pathway, maintaining a low steady-state concentration of the active boronic acid, or eliminating the proton source entirely.

G A 6-Alkoxypyridine Boronic Acid B Boronate Complex [Ar-B(OH)3]- A->B + Base/H2O C Protodeboronation (Dead End) B->C + H+ (Fast) D Transmetalation (Productive) B->D + Pd(II)-Ar E Cross-Coupled Product D->E Reductive Elimination

Figure 1: Competing pathways of productive transmetalation vs. rapid protodeboronation.

Strategic Solutions & Causality

As an Application Scientist, selecting the right protocol requires understanding the specific failure modes of your substrate. Here are three field-proven strategies:

Strategy A: Kinetic Dominance via Advanced Precatalysts

The Logic: If protodeboronation is fast, transmetalation must be faster. By utilizing Buchwald precatalysts (e.g., XPhos Pd G2 or G3), the system rapidly generates a highly active, monoligated Pd(0) species. This accelerates the oxidative addition and subsequent transmetalation steps, effectively outrunning the hydrolytic degradation of the boronic acid.

Strategy B: The Slow-Release Mechanism (MIDA Boronates)

The Logic: Protodeboronation follows pseudo-first-order kinetics dependent on the concentration of the boronate complex [1]. By masking the 6-alkoxypyridine as an N-methyliminodiacetic acid (MIDA) boronate, the active boronic acid is slowly released into the catalytic cycle via mild aqueous hydrolysis. This maintains a near-zero steady-state concentration of the fragile boronic acid, starving the protodeboronation pathway.

Strategy C: Anhydrous Coupling

The Logic: Protodeboronation requires a proton source (typically water). Eliminating water halts the degradation. Using soluble potassium trimethylsilanolate (TMSOK) as an anhydrous base, combined with trimethyl borate (B(OMe)₃) as an additive, allows for efficient coupling. B(OMe)₃ is critical here: it solubilizes the in situ generated boronate complexes and prevents the Lewis-basic pyridine nitrogen from poisoning the palladium catalyst [3].

Quantitative Strategy Comparison

The following table summarizes the expected performance metrics of the three strategies when applied to highly unstable 6-alkoxypyridine boronic acids.

StrategyCatalyst SystemBase & Solvent SystemRelative ProtodeboronationTypical YieldBest Use Case
A. Kinetic Dominance XPhos Pd G2 (2-5 mol%)K₃PO₄ (aq) / THFModerate (15-20%)65 - 80%Standard library synthesis; stable halides.
B. Slow-Release Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (aq) / DioxaneVery Low (<5%)80 - 95%Highly unstable boronic acids; scale-up.
C. Anhydrous Pd(OAc)₂ / SPhosTMSOK / TolueneNone (0%)75 - 90%Water-sensitive electrophiles.

Self-Validating Experimental Protocols

Protocol 1: Fast-Coupling (Kinetic Dominance)

Self-Validation Cue: The reaction mixture should transition from pale yellow to deep red/brown within 5 minutes at 80 °C, indicating the rapid generation of the active Pd(0) species.

  • Preparation: In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv, 0.5 mmol), 6-alkoxypyridine boronic acid (1.5 equiv, 0.75 mmol), and XPhos Pd G2 (0.025 mmol, 5 mol%).

  • Degassing: Add THF (4.0 mL) and sparge the solution with argon for 10 minutes.

  • Base Addition: Add a pre-degassed aqueous solution of K₃PO₄ (0.5 M, 2.0 mL, 2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 2 hours.

  • Validation: Monitor via LC-MS. Successful suppression of protodeboronation is confirmed by the absence of the des-borylated 6-alkoxypyridine mass (M - B(OH)₂ + H) in the chromatogram.

Protocol 2: Slow-Release (MIDA Boronate)

Self-Validation Cue: The MIDA boronate is poorly soluble in the organic phase initially. As the reaction proceeds, the suspension will gradually clarify, validating the slow-release hydrolysis mechanism.

  • Preparation: Charge a vial with the aryl halide (1.0 equiv), 6-alkoxypyridine MIDA boronate (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent System: Add a 5:1 mixture of 1,4-Dioxane and water (total 0.1 M concentration). Sparge with argon for 15 minutes.

  • Base Addition: Add solid K₃PO₄ (3.0 equiv).

  • Reaction: Seal the vial and heat to 85 °C for 12-16 hours.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove palladium black and MIDA salts before concentration.

G MIDA 6-Alkoxypyridine MIDA Boronate ActiveBA Active Boronic Acid (Low Concentration) MIDA->ActiveBA Deprotection AqBase Aqueous Base (Slow Hydrolysis) AqBase->ActiveBA PdCycle Pd Catalytic Cycle (Fast Transmetalation) ActiveBA->PdCycle Ar-X + Pd(0) Product Coupled Product PdCycle->Product Yield >85%

Figure 2: Workflow logic for the MIDA boronate slow-release strategy.

Protocol 3: Anhydrous Coupling (TMSOK / B(OMe)₃)

Self-Validation Cue: The addition of B(OMe)₃ will cause a slight exotherm and immediate solubilization of any suspended boronate complexes, ensuring a homogeneous catalytic environment.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 equiv), 6-alkoxypyridine neopentyl glycol ester (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent & Additive: Add anhydrous toluene (0.2 M). Inject B(OMe)₃ (2.0 equiv) dropwise.

  • Base Addition: Add solid TMSOK (2.0 equiv) in one portion.

  • Reaction: Stir at 80 °C for 3 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc) will show complete consumption of the aryl halide without the highly polar streaking typical of boronic acid degradation products.

References

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society 2016, 138 (29), 9145–9157. URL:[Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews 2014, 43, 412-443. URL:[Link]

  • Kassel, V. M.; Hanneman, C. M.; Delaney, C. P.; Denmark, S. E. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society 2021, 143 (34), 13845–13853. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Pyridyl Boronic Acids

Authored by: Gemini, Senior Application Scientist Abstract The incorporation of the 2-pyridyl moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of the 2-pyridyl moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful method for forging the requisite carbon-carbon bonds. However, the use of 2-pyridyl boronic acids and their derivatives is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem".[1][2] This guide provides an in-depth analysis of the challenges inherent in these couplings and presents a detailed overview of modern palladium catalyst systems, field-proven protocols, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to reliably construct these valuable motifs.

The "2-Pyridyl Problem": Understanding the Core Challenges

The difficulty in utilizing 2-pyridyl organoboron reagents in Suzuki-Miyaura couplings stems from a combination of factors that hinder the catalytic cycle and reduce reaction efficiency.[1]

  • Protodeboronation: 2-Pyridyl boronic acids are exceptionally unstable and prone to rapid protodeboronation, where the C-B bond is cleaved by a proton source (often water or alcohol present in the reaction medium), yielding the undesired pyridine byproduct.[3][4] This decomposition pathway depletes the nucleophilic partner and significantly lowers the yield.

  • Slow Transmetalation: As π-deficient heterocycles, 2-pyridyl boron derivatives exhibit a relatively slow rate of transmetalation with the palladium center.[2][3] This is a critical rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the 2-pyridyl ring can coordinate to the palladium catalyst.[2] This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby stalling the reaction.

Overcoming these challenges requires a carefully orchestrated selection of the palladium catalyst, ligand, base, and reaction conditions, each playing a crucial role in promoting the desired catalytic pathway over these deleterious side reactions.

The Catalytic System: A Synergy of Components

Achieving a successful 2-pyridyl coupling is not about a single "magic bullet" catalyst but rather the synergistic interplay of all reaction components.

The Palladium Precursor: From Simple Salts to Precatalysts

While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are foundational, modern cross-coupling chemistry has increasingly adopted well-defined "precatalysts" that generate the active Pd(0) species in a more controlled and efficient manner.

  • Buchwald Precatalysts: These are state-of-the-art reagents that pair a bulky, electron-rich biaryl phosphine ligand with a palladium(II) source, often stabilized by an amine ligand.[5] Second-generation (G2) and later precatalysts are particularly effective as they offer high stability and generate the active L-Pd(0) species readily under reaction conditions, leading to short reaction times and low catalyst loadings.[5]

  • PEPPSI™ Catalysts: Standing for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation, these are air- and moisture-stable Pd(II) complexes featuring an N-heterocyclic carbene (NHC) ligand.[6] The NHC ligand is a strong sigma-donor that forms a very stable bond with palladium, creating a robust catalyst that is resistant to deactivation and highly effective in C-C bond formation.[6][7]

The Ligand: The Key to Reactivity and Stability

The choice of ligand is arguably the most critical factor in a challenging Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For 2-pyridyl couplings, bulky and electron-rich ligands are paramount.

  • Buchwald-Type Biaryl Phosphines: Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are highly effective.[8][9] Their steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step.[10] Their electron-donating nature increases electron density on the palladium, which in turn facilitates oxidative addition and the final reductive elimination step.

  • N-Heterocyclic Carbenes (NHCs): Found in PEPPSI™ precatalysts, NHCs are excellent ligands for promoting C-C bond formation.[7][11] Their strong σ-donating ability creates a highly active and thermally stable catalyst, capable of coupling even challenging substrates.[6]

The Base: Activating the Boron Reagent

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [2-Py-B(OH)₃]⁻), which is the species that participates in transmetalation.[12][13][14][15]

  • Potassium Phosphate (K₃PO₄): An effective and commonly used base, particularly in polar aprotic solvents like dioxane or THF, often with water.

  • Potassium Fluoride (KF): A milder base that can be effective, especially when base-sensitive functional groups are present.[3][14]

  • Cesium Carbonate (Cs₂CO₃) & Potassium Carbonate (K₂CO₃): Standard inorganic bases that are widely applicable. The choice often depends on the solvent system and substrate.[16]

Alternative Boron Reagents: A Strategy for Stability

To circumvent the inherent instability of 2-pyridylboronic acid, more stable derivatives have been developed. These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing protodeboronation.

  • MIDA Boronates (N-methyliminodiacetic acid): These are crystalline, air- and moisture-stable solids that can be stored on the benchtop.[4] Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate for efficient coupling.[4]

  • Pinacol Esters & Triolborates: These esterified forms of the boronic acid often exhibit greater stability and are widely used, particularly in medicinal chemistry programs.[17][18]

Visualizing the Catalytic Cycle and Its Challenges

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the specific challenges associated with 2-pyridyl substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_challenges The 2-Pyridyl Problem Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(2-Py) OxAdd->Transmetal Transmetalation Inhibition Catalyst Inhibition: Pyridine N coordinates to Pd OxAdd->Inhibition Product_Complex->Pd0 Reductive Elimination Product Product (Ar-2-Py) Product_Complex->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 2-Pyridyl Boronic Acid (2-Py-B(OH)₂) + Base Boronic->Transmetal Protodeboronation Protodeboronation: 2-Py-B(OH)₂ → Pyridine-H Boronic->Protodeboronation

Caption: Suzuki-Miyaura cycle for 2-pyridyl coupling with key challenges.

Comparative Reaction Protocols

The following table summarizes various successful palladium-catalyzed coupling reactions involving 2-pyridyl boron reagents reported in the literature, showcasing the diversity of effective conditions.

EntryAryl HalideBoron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-BromobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2 ¹ (4.5)KF (3.0)Dioxane8063[3]
24-ChloroanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2 ¹ (4.5)KF (3.0)Dioxane10078[3]
3Bromobenzene6-Methoxypyridyl-2-boronic esterPOPd-mix² (3)-t-BuOLi (2)Isopropanol9085[17]
44-BromoanisolePyridyl-2-boronic esterPOPd-mix² (3)-t-BuOLi (2)Isopropanol9080[17]
52-Amino-3-bromopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (aq)DioxaneReflux69[16]
62-BromopyridinePhenylboronic acidPd-PEPPSI-IPr (2)-K₂CO₃ (2.0)THF60>95[7][11]

¹Ligand 2 is a specific phosphine oxide ligand reported by Buchwald et al.[3] ²POPd-mix is a commercially available palladium phosphine oxide catalyst.[17]

Detailed Experimental Protocol: A General Method

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a 2-pyridyl boronic acid pinacol ester with an aryl bromide using a Buchwald-type catalyst system.

Objective: To synthesize 2-(4-methoxyphenyl)pyridine.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G2 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 2-bromopyridine, 1.0 mmol, 158 mg), the boronic ester (e.g., 4-methoxyphenylboronic acid pinacol ester, 1.2 mmol, 281 mg), potassium phosphate (2.0 mmol, 424 mg), and the XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg).

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature reaction or degradation. The Buchwald G2 precatalyst is air-stable but performing the setup under inert gas is best practice for reproducibility.[5]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and reaction failure.[19]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

    • Causality Note: Degassing the solvents by sparging with an inert gas for 20-30 minutes is critical to remove dissolved oxygen. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[12]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours. A sample for analysis can be taken by syringe, quenched with water, and extracted with ethyl acetate.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)pyridine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Degraded boronic acid/ester. 3. Insufficiently active base/solvent system.1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Use a fresh bottle of catalyst. 2. Check the quality of the boronic acid reagent; consider using a freshly opened bottle or a more stable derivative like a MIDA boronate.[4][20] 3. Screen alternative bases (e.g., Cs₂CO₃, KF) or solvent systems (e.g., THF/water, t-AmOH).[3][21]
Significant Protodeboronation 1. Boronic acid is inherently unstable. 2. Reaction is too slow, allowing decomposition to dominate.1. Switch to a more stable boron reagent like a pinacol ester or MIDA boronate.[4][22] 2. Increase catalyst loading slightly or switch to a more active catalyst/ligand system (e.g., a more modern Buchwald precatalyst) to accelerate the productive coupling cycle.
Formation of Homocoupled Byproducts 1. Oxygen is present in the reaction. 2. Reaction temperature is too high.1. Improve degassing procedures for solvents and ensure a strictly inert atmosphere. 2. Lower the reaction temperature. While higher temperatures increase rate, they can also promote side reactions.
Difficulty with Aryl Chlorides Aryl chlorides are less reactive due to the strong C-Cl bond.Use a catalyst system known for activating aryl chlorides. This typically requires a very electron-rich and bulky ligand like XPhos, SPhos, or an NHC-based catalyst (e.g., PEPPSI-IPr), often at slightly higher temperatures and catalyst loadings.[3][8]

Conclusion

While the Suzuki-Miyaura coupling of 2-pyridyl boronic acids presents distinct challenges, modern advancements in palladium catalysis have rendered these transformations reliable and high-yielding. Success hinges on a rational approach that addresses the core issues of boronic acid instability and potential catalyst inhibition. By employing robust, air-stable precatalysts with bulky, electron-rich ligands, utilizing stable boron surrogates like MIDA boronates, and carefully optimizing the base and solvent system, researchers can confidently and efficiently synthesize a broad range of valuable 2-arylpyridine compounds.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed.
  • Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - Figshare.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Accessing Diverse Phosphorylated 2-Aryl Pyridines: A Strategic Protocol from Pd-PEPPSI to Palladium Acetate Catalysis. New Journal of Chemistry (RSC Publishing).
  • Buchwald Ligands. Strem.
  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • PEPPSI - Wikipedia. Wikipedia.
  • 2nd Generation Buchwald Prec
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Buchwald Phosphine Ligands. Merck.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)2] Electrophiles. MIT Open Access Articles.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C

Sources

Method

Preparation of (6-Propoxypyridin-2-yl)boronic acid from 2-bromo-6-propoxypyridine

Application Note: Synthesis of (6-Propoxypyridin-2-yl)boronic Acid via Directed Halogen-Metal Exchange Overview The preparation of 2-pyridylboronic acids is a critical yet notoriously challenging transformation in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (6-Propoxypyridin-2-yl)boronic Acid via Directed Halogen-Metal Exchange

Overview The preparation of 2-pyridylboronic acids is a critical yet notoriously challenging transformation in medicinal chemistry and drug development. Unlike their 3- and 4-pyridyl counterparts, 2-pyridylboronic acids are highly prone to protodeboronation and exhibit complex zwitterionic solubility profiles. This application note provides a comprehensive, self-validating protocol for the synthesis of (6-propoxypyridin-2-yl)boronic acid from 2-bromo-6-propoxypyridine. By leveraging a low-temperature halogen-metal exchange followed by electrophilic trapping with triisopropyl borate, this method ensures high fidelity, scalability, and purity.

Mechanistic Rationale & Strategic Design

The synthesis relies on the rapid and selective lithium-halogen exchange of 2-bromo-6-propoxypyridine.

  • Temperature Control (-78 °C): The exchange must be conducted at strictly cryogenic temperatures. Elevated temperatures allow the highly nucleophilic n-butyllithium (n-BuLi) to attack the electron-deficient pyridine ring, leading to undesired addition byproducts. Furthermore, maintaining -78 °C suppresses "halogen dance" isomerizations, ensuring absolute regiocontrol ().

  • Electrophile Selection: Triisopropyl borate (B(OiPr)₃) is specifically chosen over trimethyl borate. The steric bulk of the isopropyl groups prevents multiple nucleophilic additions of the highly reactive 2-lithiopyridine intermediate to the borate ester. This stabilizes the intermediate as a lithium trialkylborate "ate" complex, which remains inert until aqueous hydrolysis ().

  • Isoelectric Hydrolysis: 2-Pyridylboronic acids are amphoteric. At high pH, they form water-soluble boronate anions; at low pH, they form water-soluble pyridinium salts. Precise adjustment of the aqueous quench to pH 5.5–6.0 (the isoelectric point) is mandatory to maximize partitioning into the organic phase during extraction ().

Experimental Workflow

G A 2-Bromo-6-propoxypyridine (Starting Material) B 1. n-BuLi (1.1 eq) 2. Anhydrous THF 3. -78 °C, 1 h A->B C 2-Lithio-6-propoxypyridine (Transient Intermediate) B->C D 1. B(OiPr)3 (1.5 eq) 2. -78 °C to RT, 12 h C->D E Lithium triisopropyl(6-propoxypyridin-2-yl)borate ('Ate' Complex) D->E F 1. H2O Quench 2. 1M HCl (pH 5.5) 3. EtOAc Extraction E->F G (6-Propoxypyridin-2-yl)boronic acid (Target Product) F->G

Figure 1: Synthetic workflow and mechanistic intermediates for (6-propoxypyridin-2-yl)boronic acid.

Reaction Stoichiometry & Reagent Data

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role / Notes
2-Bromo-6-propoxypyridine216.081.002.16 gStarting Material. Must be strictly dry.
n-Butyllithium (1.6 M in hexanes)64.061.106.88 mLLithiating Agent. Titrate before use.
Triisopropyl borate188.081.503.46 mLElectrophile. Distill if degraded.
Tetrahydrofuran (THF)72.11-50.0 mLSolvent. Anhydrous, inhibitor-free.
1M Hydrochloric Acid36.46-As neededHydrolysis / pH adjustment.
Ethyl Acetate (EtOAc)88.11-3 × 50 mLExtraction solvent.

Step-by-Step Methodology

Caution: Organolithium reagents are highly pyrophoric. Conduct all operations under a rigorous inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Step 1: Preparation and Lithiation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3 times).

  • Charge the flask with 2-bromo-6-propoxypyridine (2.16 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Add n-BuLi (1.6 M in hexanes, 6.88 mL, 11.0 mmol) dropwise via syringe pump over 15 minutes. Ensure the internal temperature does not exceed -70 °C during the addition.

  • Stir the resulting deep-colored solution at -78 °C for exactly 1 hour to ensure complete halogen-metal exchange.

Step 2: Electrophilic Borylation 6. Add triisopropyl borate (3.46 mL, 15.0 mmol) rapidly dropwise to the reaction mixture at -78 °C. 7. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath. 8. Allow the reaction to warm gradually to room temperature (20–25 °C) and stir for an additional 12 hours to allow full formation of the "ate" complex.

Step 3: Hydrolysis and Isolation 9. Cool the mixture to 0 °C using an ice bath and carefully quench by adding deionized water (20 mL) dropwise. 10. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the majority of the THF and hexanes. Note: 2-pyridylboronic acids are thermally sensitive; avoid excessive heat. 11. Transfer the aqueous residue to a beaker. Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 5.5–6.0. A white to off-white precipitate may begin to form. 12. Extract the aqueous phase with EtOAc (3 × 50 mL). If the phases are slow to separate, add a small amount of brine. 13. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude boronic acid. 14. Triturate the crude solid with cold diethyl ether/hexanes (1:5, 20 mL) to remove non-polar impurities (e.g., debrominated starting material). Filter and dry under high vacuum.

In-Process Controls & Self-Validation

To ensure a self-validating system, the following analytical checks are integrated into the workflow:

  • Lithiation Efficiency Check: Before adding B(OiPr)₃, withdraw a 0.2 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of CD₃OD. Concentrate and analyze via ¹H NMR. Complete disappearance of the starting material and formation of 2-deuterio-6-propoxypyridine confirms successful lithiation.

  • Product Verification: Analyze the isolated solid via ¹¹B NMR (CD₃OD). A broad singlet at approximately δ 28–30 ppm confirms the presence of the free boronic acid. The absence of peaks near δ 45 ppm indicates no borinic acid byproducts.

Troubleshooting & Optimization

  • Observation: High levels of 2-propoxypyridine (protodehalogenation) in the final product.

    • Causality: Introduction of adventitious moisture during the lithiation step, or degradation of the n-BuLi titer.

    • Solution: Rigorously dry the 2-bromo-6-propoxypyridine (azeotropic distillation with toluene prior to use) and re-titrate the n-BuLi using diphenylacetic acid.

  • Observation: Low isolated yield despite complete conversion.

    • Causality: Over-acidification during workup (pH < 4) protonates the pyridine nitrogen, rendering the product highly water-soluble.

    • Solution: Strictly monitor the pH during the quench. If the product remains in the aqueous layer, continuous liquid-liquid extraction with THF/EtOAc may be required.

References

  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Source: Arkivoc, 2021. URL: [Link]

  • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Source: Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Source: Chemical Reviews, ACS Publications. URL: [Link]

Application

Application Note: Palladium-Catalyzed Miyaura Borylation of 6-Propoxypyridine Halides

Introduction & Mechanistic Rationale The synthesis of heteroaryl boronic esters is a critical gateway for late-stage functionalization in drug development. However, the borylation of 6-propoxypyridine halides (effectivel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of heteroaryl boronic esters is a critical gateway for late-stage functionalization in drug development. However, the borylation of 6-propoxypyridine halides (effectively 2-alkoxypyridine derivatives) presents a unique set of physicochemical challenges. The electron-donating nature of the 6-propoxy group enriches the pyridine ring, which can decelerate the initial oxidative addition of the palladium catalyst into the carbon-halogen (C–X) bond. Furthermore, 2-alkoxyheteroaryl boronic species are notoriously susceptible to protodeboronation—a destructive side reaction where the C–B bond is cleaved and replaced by a C–H bond[1]. This degradation is accelerated near neutral pH due to the formation of highly reactive zwitterionic intermediates[2].

To overcome these barriers, the Miyaura Borylation utilizing bis(pinacolato)diboron (B₂pin₂) is the premier methodology[3]. By isolating the pinacol (Bpin) ester rather than the free boronic acid, the steric bulk of the pinacol ligand shields the boron atom, significantly mitigating protodeboronation[4].

Causality of Reagent Selection
  • Catalyst & Ligand (PdCl₂(dppf)): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium(II) center. This spatial arrangement is an absolute thermodynamic requirement for the final reductive elimination step to occur efficiently, expelling the borylated product and regenerating the Pd(0) active species[5].

  • Base Selection (KOAc): The choice of potassium acetate is the most critical parameter. Stronger bases (e.g., K₂CO₃, NaOH) will activate the newly formed boronic ester into a reactive boronate, triggering an unwanted Suzuki-Miyaura cross-coupling with the unreacted starting halide to form a homocoupled dimer[3]. KOAc is a mild base that facilitates ligand exchange on the Pd(II) complex to form a highly reactive Pd–OAc bond without activating the product[5]. The high oxophilicity of boron then drives the transmetalation of B₂pin₂ with this acetato ligand[3].

  • Solvent (1,4-Dioxane): Dioxane is non-coordinating and moderately polar. It completely dissolves the organic substrates and B₂pin₂, while KOAc remains only partially soluble. This creates a "slow-release" basic environment that strictly controls the concentration of active acetate in solution, preventing catalyst poisoning and side reactions.

Quantitative Reagent Selection Guide

The following table summarizes the optimized stoichiometric and physical parameters required for the successful borylation of 6-propoxypyridine halides.

Reagent CategorySpecific ChemicalEq.Rationale & Causality
Substrate 6-Propoxypyridine Halide (Br or I)1.0Bromides and iodides undergo rapid oxidative addition. Chlorides require more electron-rich ligands (e.g., XPhos)[6].
Boron Source Bis(pinacolato)diboron (B₂pin₂)1.2 - 1.5Slight excess ensures complete conversion. Bpin esters are highly stable against protodeboronation compared to free boronic acids[4].
Precatalyst PdCl₂(dppf)·CH₂Cl₂0.05 (5 mol%)The dppf ligand enforces cis-coordination necessary for reductive elimination[5]. The CH₂Cl₂ adduct improves solubility.
Base Potassium Acetate (KOAc)3.0Mild base; drives transmetalation via a Pd–OAc intermediate without triggering Suzuki homocoupling[3]. Must be strictly anhydrous.
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling point (101 °C) allows for necessary thermal activation. Heterogeneous KOAc suspension controls base concentration.

Visualization of the Catalytic Workflow

The diagram below illustrates the self-sustaining catalytic cycle of the Miyaura borylation, highlighting the critical points of reagent interaction.

MiyauraBorylation Pd0 Pd(0)L_n Active Catalyst PdII_X L_nPd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII_X Oxidative Addition PdII_OAc L_nPd(II)(Ar)(OAc) Acetato Complex PdII_X->PdII_OAc Ligand Exchange PdII_B L_nPd(II)(Ar)(Bpin) Transmetalation Complex PdII_OAc->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 6-Propoxypyridine-Bpin (Product) PdII_B->Product ArX 6-Propoxypyridine Halide (Ar-X) ArX->PdII_X KOAc KOAc KOAc->PdII_OAc B2pin2 B2pin2 B2pin2->PdII_B

Figure 1: Catalytic cycle of the Pd-catalyzed Miyaura borylation of 6-propoxypyridine halides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each phase, specific observable metrics confirm the chemical integrity of the reaction, ensuring that errors are caught before proceeding to the next step.

Phase 1: Anhydrous Reaction Setup

Water is the primary enemy of this reaction, as it hydrolyzes B₂pin₂ and promotes protodeboronation of the product[2].

  • Preparation: Flame-dry a Schlenk flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

  • Reagent Loading: Add the 6-propoxypyridine halide (1.0 equiv), B₂pin₂ (1.2 equiv), KOAc (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

    • Validation Checkpoint: KOAc is highly hygroscopic. It must be dried under vacuum at 100 °C for 2 hours prior to use. Clumpy KOAc indicates moisture contamination and will cause reaction failure.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Degassing: Sparge the suspension with Argon for 10 minutes.

Phase 2: Reaction Execution
  • Heating: Seal the vessel and submerge it in a pre-heated oil bath at 90–100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous KOAc is well suspended.

  • Monitoring:

    • Validation Checkpoint (Visual): Within 15–30 minutes, the solution should transition from a cloudy yellow/orange to a deep, dark red/brown. This color shift confirms the reduction of Pd(II) to the active Pd(0) species. If the solution turns jet-black with a metallic mirror, the catalyst has crashed out (palladium black), indicating oxygen ingress.

  • Reaction Tracking: After 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint (Analytical): Look for the disappearance of the starting halide mass. The product will appear as [M+H]⁺ with a characteristic isotopic signature (due to ¹⁰B and ¹¹B isotopes at a ~1:4 ratio).

Phase 3: Workup & Purification

Because 2-alkoxypyridine boronic esters are sensitive to acidic environments and prolonged exposure to silica gel, standard aqueous workups should be avoided.

  • Quenching: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) to precipitate inorganic salts.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove palladium and potassium salts. Wash the pad thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography using deactivated silica gel.

    • Validation Checkpoint: Pre-treat the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes the acidic silanol groups that cause protodeboronation[1]. Elute with a Hexane/EtOAc gradient.

Troubleshooting & Diagnostics

When borylating electron-rich heteroaryls, deviations from the expected yield usually stem from specific mechanistic failures. Use this diagnostic matrix to correct course:

Observation / IssueMechanistic Cause (Causality)Corrective Action
High levels of unreacted starting material Oxidative addition failed. The 6-propoxy group makes the C–X bond too electron-rich for standard Pd catalysts.Switch the halide from Cl to Br/I. Alternatively, switch the catalyst system to Pd(OAc)₂ with the highly electron-rich XPhos ligand[6].
Formation of 6-propoxypyridine (C–H product) Protodeboronation. The product was formed but degraded due to moisture, acidic silica gel, or excessive heat during workup[2].Ensure absolute anhydrous conditions. Dry KOAc thoroughly. Add 1% Et₃N to chromatography eluents to deactivate silica.
Formation of symmetric biaryl dimers Premature Suzuki Coupling. The base used was too strong, activating the Bpin product to react with the starting halide[3].Verify that strictly KOAc was used. Do not substitute with K₂CO₃, Cs₂CO₃, or NaOH.
Precipitation of "Palladium Black" Catalyst decomposition due to oxygen exposure or lack of stabilizing ligands.Ensure rigorous degassing (sparging or freeze-pump-thaw). Check the integrity/age of the PdCl₂(dppf) precatalyst.

References

  • Miyaura Borylation Reaction Organic Chemistry Portal[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling MDPI - Catalysts[Link]

Sources

Method

Application Notes and Protocols: (6-Propoxypyridin-2-yl)boronic acid in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors

Introduction: The Therapeutic Promise of Targeting PDE4 in Inflammatory Disease Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling and a key therapeutic target for a range of inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling and a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] As a member of the phosphodiesterase superfamily, PDE4 specifically catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating the inflammatory response.[3][4] The PDE4 family is predominantly expressed in immune cells, including T-cells, macrophages, neutrophils, and eosinophils.[2][4]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] This activation triggers a downstream signaling cascade that results in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[5][6] Specifically, elevated cAMP levels have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), various interleukins (IL-2, IL-4, IL-5), and other drivers of chronic inflammation.[1][2] This mechanism of action underpins the therapeutic efficacy of approved PDE4 inhibitors such as Roflumilast for Chronic Obstructive Pulmonary Disease (COPD), Apremilast for psoriatic arthritis, and Crisaborole for atopic dermatitis.[2][5] The development of next-generation PDE4 inhibitors with improved selectivity and side-effect profiles remains a high-priority area in drug discovery.

The 2-alkoxypyridine scaffold is a privileged structure in many potent and selective PDE4 inhibitors. (6-Propoxypyridin-2-yl)boronic acid serves as a versatile and highly valuable building block for the introduction of this key pharmacophore into potential drug candidates via robust carbon-carbon bond-forming reactions. This application note provides a comprehensive guide for researchers, outlining the properties of this reagent and detailed protocols for its application in the synthesis of novel PDE4 inhibitors.

The PDE4 Signaling Pathway: A Mechanistic Overview

The central role of PDE4 in the inflammatory cascade is best understood by visualizing its position in the cellular signaling pathway. Inhibition of PDE4 directly counters the pro-inflammatory state by bolstering the anti-inflammatory effects of the cAMP-PKA pathway.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) cAMP->Pro_Inflammatory_Cytokines Inhibits Transcription AMP AMP (inactive) PDE4->AMP Hydrolyzes CREB CREB (phosphorylated) PKA->CREB Phosphorylates Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti_Inflammatory_Cytokines Upregulates Transcription PDE4_Inhibitor (6-Propoxypyridin-2-yl)boronic acid derived inhibitor PDE4_Inhibitor->PDE4 Blocks

Figure 1: The PDE4-mediated cAMP signaling pathway. PDE4 inhibitors block the degradation of cAMP, amplifying the PKA-mediated anti-inflammatory response.

Reagent Profile: (6-Propoxypyridin-2-yl)boronic acid

(6-Propoxypyridin-2-yl)boronic acid is a specialized organic building block designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] Its unique structure offers several advantages for the synthesis of PDE4 inhibitors. The 2-pyridyl moiety is a common feature in potent inhibitors, and the 6-propoxy group can occupy a key hydrophobic pocket in the PDE4 active site, potentially enhancing binding affinity and selectivity.[9]

Boronic acids are generally stable, crystalline solids with low to moderate toxicity, making them synthetically tractable alternatives to other organometallic reagents.[10] They are considered "green" reagents as the boron-containing byproducts are typically non-toxic.[10]

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₉H₁₄BNO₃Calculated
Molecular Weight 195.02 g/mol Calculated
Appearance White to off-white solidTypical for arylboronic acids[1]
Solubility Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Ethanol)General property of boronic acids[10]
Stability Stable under standard laboratory conditions; may dehydrate to form boroxines upon heating.General property of boronic acids[1]
CAS Number Not assigned. (cf. (6-Methoxypyridin-2-yl)boronic acid: 372963-51-4)[11]

Synthetic Protocols

The following protocols provide a representative workflow for the synthesis of (6-Propoxypyridin-2-yl)boronic acid and its subsequent use in the construction of a model PDE4 inhibitor core structure via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (6-Propoxypyridin-2-yl)boronic acid

This synthesis is a two-step process starting from commercially available 2,6-dibromopyridine. The first step is a nucleophilic aromatic substitution to install the propoxy group, followed by a lithium-halogen exchange and borylation to form the boronic acid.

Synthesis_Workflow_Boronic_Acid Start Start: 2,6-Dibromopyridine Step1 Step 1: Nucleophilic Substitution - Sodium propoxide (NaOPr) - Propanol, Reflux Start->Step1 Intermediate1 Intermediate: 2-Bromo-6-propoxypyridine Step1->Intermediate1 Step2 Step 2: Borylation 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup (HCl) Intermediate1->Step2 Product Product: (6-Propoxypyridin-2-yl)boronic acid Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Figure 2: Workflow for the synthesis of (6-Propoxypyridin-2-yl)boronic acid.

Step 1: Synthesis of 2-Bromo-6-propoxypyridine

  • Materials:

    • 2,6-Dibromopyridine

    • Propanol (anhydrous)

    • Sodium metal

    • Argon or Nitrogen gas supply

    • Standard reflux apparatus

  • Procedure:

    • Under an inert atmosphere (Argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous propanol at 0 °C to generate sodium propoxide in situ.

    • Once all the sodium has reacted, add 2,6-dibromopyridine (1.0 equivalent) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench with water.

    • Remove the propanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude 2-bromo-6-propoxypyridine by flash column chromatography.

Step 2: Synthesis of (6-Propoxypyridin-2-yl)boronic acid

  • Materials:

    • 2-Bromo-6-propoxypyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Tetrahydrofuran (THF, anhydrous)

    • Hydrochloric acid (e.g., 2 M)

    • Argon or Nitrogen gas supply

    • Low-temperature reaction setup (-78 °C)

  • Procedure:

    • Dissolve 2-bromo-6-propoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[12]

    • To the resulting 2-lithiated species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude boronic acid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash chromatography.

Protocol 2: Suzuki-Miyaura Coupling for PDE4 Inhibitor Core Synthesis

This protocol describes a general method for coupling (6-Propoxypyridin-2-yl)boronic acid with a representative aryl bromide partner, a common strategy for constructing the biaryl core of many PDE4 inhibitors.[13]

Synthesis_Workflow_Suzuki_Coupling Reagent1 (6-Propoxypyridin-2-yl)boronic acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) - Heat (80-100 °C) Reagent1->Reaction Reagent2 Aryl/Heteroaryl Bromide (e.g., 4-Bromo-1,2-dimethoxybenzene) Reagent2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Coupled Biaryl Core Purification->Product

Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • (6-Propoxypyridin-2-yl)boronic acid

    • Aryl or heteroaryl halide (e.g., 4-Bromo-1,2-dimethoxybenzene, 1.0 equivalent)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

    • Base (e.g., Potassium carbonate, K₂CO₃, or Cesium carbonate, Cs₂CO₃, 2-3 equivalents)

    • Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)

    • Argon or Nitrogen gas supply

    • Standard reaction glassware for heating under an inert atmosphere

  • Procedure:

    • To a reaction vessel, add the aryl bromide (1.0 equivalent), (6-Propoxypyridin-2-yl)boronic acid (1.2-1.5 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.03-0.05 equivalents).[14]

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

    • Heat the reaction mixture to 80-100 °C and stir until the starting aryl bromide is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Expert Insights and Causality

  • Choice of Base: The base in the Suzuki-Miyaura coupling is crucial. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[7] Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used for their efficacy and compatibility with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the reaction.[3] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust and common catalyst, the coupling of 2-substituted pyridyl boronates can sometimes be challenging due to slow transmetalation or protodeboronation.[15] If yields are low, screening other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) may be necessary to find optimal conditions for a specific substrate pair.[15]

  • Purity of Boronic Acid: The purity of the (6-Propoxypyridin-2-yl)boronic acid is paramount for achieving high yields in the coupling reaction. Impurities, particularly boroxines (the dehydrated trimer of the boronic acid), can affect stoichiometry and reaction efficiency. It is advisable to use freshly purified boronic acid or store it under anhydrous conditions.

Conclusion

(6-Propoxypyridin-2-yl)boronic acid is a highly effective building block for the synthesis of novel PDE4 inhibitors. Its strategic use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl and heteroaryl structures that form the core of many promising therapeutic agents. The protocols and insights provided in this application note offer a solid foundation for researchers in medicinal chemistry and drug development to explore new chemical space in the pursuit of next-generation anti-inflammatory therapies.

References

Sources

Application

Application Note: Design and Evaluation of Propoxypyridine-Scaffolded Therapeutics for Metabolic Diseases

Introduction & Mechanistic Rationale The escalating global prevalence of metabolic diseases—including obesity, type 2 diabetes (T2D), and nonalcoholic steatohepatitis (NASH)—demands novel pharmacological interventions. R...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating global prevalence of metabolic diseases—including obesity, type 2 diabetes (T2D), and nonalcoholic steatohepatitis (NASH)—demands novel pharmacological interventions. Recent drug discovery efforts have identified the propoxypyridine scaffold as a highly privileged structural motif for targeting key metabolic regulators, specifically Acetyl-CoA Carboxylase (ACC) [1] and Phosphodiesterase 4 (PDE4) [2].

The Causality of Scaffold Selection

Why propoxypyridine? The selection of this core is driven by precise structure-activity relationship (SAR) dynamics:

  • Hydrogen Bonding: The pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule within the hinge region of target kinases or the active site of lipogenic enzymes.

  • Lipophilic Pocket Occupation: The 3-carbon propoxy chain provides optimal van der Waals interactions. Shorter chains (methoxy/ethoxy) fail to fully occupy the hydrophobic sub-pockets of ACC and PDE4, while longer alkyl chains introduce steric clashes and reduce aqueous solubility.

  • Physicochemical Tuning: The scaffold allows for modular functionalization at the C2 and C6 positions, enabling medicinal chemists to fine-tune the LogP (partition coefficient) for optimal hepatic targeting—a crucial requirement for NASH and T2D therapeutics[3].

Dual-Target Synergy in Metabolic Syndrome

Targeting ACC1/ACC2 inhibits de novo lipogenesis and disinhibits Carnitine Palmitoyltransferase-1 (CPT-1), thereby driving mitochondrial fatty acid oxidation[1]. Concurrently, inhibiting PDE4 prevents the degradation of cyclic AMP (cAMP). Elevated cAMP activates AMP-activated protein kinase (AMPK), which subsequently phosphorylates and further inhibits ACC, while simultaneously suppressing systemic inflammation[4].

Mechanism Scaffold Propoxypyridine Scaffold PDE4 PDE4 Enzyme Scaffold->PDE4 Inhibits ACC ACC1 / ACC2 Scaffold->ACC Inhibits cAMP cAMP Accumulation PDE4->cAMP Prevents degradation MalonylCoA Malonyl-CoA Depletion ACC->MalonylCoA Reduces synthesis AMPK AMPK Activation cAMP->AMPK Activates AMPK->ACC Phosphorylates (Inhibits) CPT1 CPT-1 Disinhibition MalonylCoA->CPT1 Relieves inhibition Metabolism Increased Fatty Acid Oxidation Decreased Lipogenesis CPT1->Metabolism Drives

Figure 1: Synergistic signaling pathways modulated by propoxypyridine-based ACC and PDE4 inhibitors.

Structure-Activity Relationship (SAR) Data

To demonstrate the tunability of the propoxypyridine scaffold, quantitative data for a representative library of C2-functionalized derivatives is summarized below. The introduction of electron-rich heteroaryls (e.g., pyrazole) significantly enhances both potency and microsomal stability.

Compound IDR-Group (C2 Position)ACC1 IC₅₀ (nM)PDE4B IC₅₀ (nM)LogPMicrosomal Stability (T½, min)
PXP-01 Hydrogen (Core)>10,000>10,0001.812
PXP-02 Phenyl4508202.934
PXP-03 4-Fluorophenyl1203103.145
PXP-04 3-Pyridyl85452.460
PXP-05 1-Methyl-1H-pyrazol-4-yl15222.1>120

Table 1: SAR profiling of propoxypyridine derivatives. Data illustrates the impact of C2-substitution on enzymatic inhibition and pharmacokinetic parameters.

Experimental Workflows & Protocols

Every protocol detailed below is designed as a self-validating system , incorporating internal controls to ensure data integrity and reproducibility.

Workflow Syn 1. Scaffold Synthesis (Suzuki Coupling) Pur 2. Purification & QC (LC-MS/NMR) Syn->Pur Enz 3. In Vitro Assay (HTRF / LC-MS) Pur->Enz Cell 4. Cellular Validation (Target Engagement) Enz->Cell

Figure 2: End-to-end experimental workflow for the development of propoxypyridine metabolic drugs.

Protocol A: Synthesis of C2-Functionalized Propoxypyridines

Objective: Generate a library of target compounds using 2-chloro-4-propoxypyridine as the starting building block[3]. Causality: We utilize Palladium-catalyzed Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate; its bidentate ligand structure prevents catalyst deactivation and ensures high turnover rates even with sterically hindered heteroaryl boronic acids[4].

Step-by-Step Procedure:

  • Preparation: In an inert-atmosphere glovebox, charge a microwave vial with 2-chloro-4-propoxypyridine (1.0 eq), the desired boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (ratio 3:1). Note: Degassing is critical to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

  • Workup: Dilute the crude mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate gradient). Validate purity (>95%) using LC-MS and ¹H-NMR.

Protocol B: Label-Free ACC1/2 Enzymatic Inhibition Assay (LC-MS/MS)

Objective: Quantify the IC₅₀ of synthesized compounds against human ACC1/ACC2. Causality: Traditional radiometric assays (using ¹⁴C-bicarbonate) generate radioactive waste and suffer from quenching artifacts. This LC-MS/MS protocol directly quantifies the physiological product (malonyl-CoA). Quenching the reaction with a ¹³C₃-malonyl-CoA internal standard immediately arrests enzymatic activity and perfectly accounts for any downstream matrix suppression or extraction losses, making the assay self-validating.

Step-by-Step Procedure:

  • Enzyme Incubation: In a 384-well plate, add 10 µL of recombinant human ACC1 (2 nM final) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA, pH 7.5).

  • Compound Addition: Add 100 nL of test compounds (in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of substrate mix (50 µM Acetyl-CoA, 2 mM ATP, 10 mM NaHCO₃). Incubate for 30 minutes at 37°C.

  • Self-Validating Quench: Stop the reaction by adding 20 µL of ice-cold methanol containing 100 nM ¹³C₃-malonyl-CoA (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a new plate and analyze via LC-MS/MS (MRM mode: m/z 854.1 → 347.1 for native malonyl-CoA; m/z 857.1 → 347.1 for the IS).

  • Data Processing: Calculate the ratio of native to IS peak area. Plot against log[inhibitor] to determine IC₅₀.

Protocol C: PDE4 Cellular Target Engagement Assay (HTRF)

Objective: Measure intracellular cAMP accumulation to validate PDE4 inhibition in a cellular context[2]. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because the time-delayed reading eliminates short-lived background autofluorescence from the biological matrix or the chemical compounds. The competitive binding mechanism ensures that an increase in fluorescence directly correlates with functional PDE4 inhibition.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells stably expressing PDE4B at 10,000 cells/well in a 384-well white microplate.

  • Stimulation & Inhibition: Add test compounds (propoxypyridine derivatives) and incubate for 30 minutes. Subsequently, add 1 µM Forskolin to stimulate basal adenylate cyclase activity. Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate antibody.

  • Incubation: Protect from light and incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

References

  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • Boron Containing PDE4 Inhibitors.
  • Acetyl-CoA carboxylase inhibitors.
  • Substituted pyridine and pyrazine compounds as pde4 inhibitors.

Sources

Method

Application Note: Synthesis and Evaluation of GPR120 Agonists for Type 2 Diabetes Therapeutics

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Field: Metabolic Disease Therapeutics, GPCR Pharmacology, Synthetic Organic Chemistry Introduction: The Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Field: Metabolic Disease Therapeutics, GPCR Pharmacology, Synthetic Organic Chemistry

Introduction: The Mechanistic Rationale for GPR120 Agonism

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a high-value therapeutic target for Type 2 Diabetes Mellitus (T2DM)[1]. Predominantly expressed in intestinal enteroendocrine L-cells, pancreatic β -cells, and pro-inflammatory macrophages, GPR120 acts as a primary lipid sensor for long-chain free fatty acids (LCFAs)[2].

Upon activation, GPR120 couples with the Gq/11 protein, triggering a phospholipase C (PLC)-mediated intracellular calcium ( Ca2+ ) influx. This signaling cascade directly stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin secretion while simultaneously suppressing glucagon release[3].

While endogenous LCFAs activate this pathway, they are unsuitable as therapeutics due to rapid metabolic degradation ( β -oxidation) and poor receptor selectivity. Early synthetic agonists, such as TUG-891, demonstrated excellent in vitro potency but suffered from poor in vivo pharmacokinetic stability due to their oxidizable phenylpropanoic acid moieties[4]. Consequently, modern drug design focuses on bioisosteric replacements—such as substituting the carboxylic acid group with a thiazolidinedione ring or spirocyclic cores—to enhance hydrophilicity, prevent β -oxidation, and maintain critical hydrogen-bonding interactions with the ARG99 residue in the GPR120 binding pocket[5].

GPR120_Pathway Agonist Synthetic GPR120 Agonist (e.g., Thiazolidinedione derivatives) Receptor GPR120 (FFAR4) Receptor (Intestinal L-cells) Agonist->Receptor ARG99 Binding GProtein Gq/11 Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) Cleavage GProtein->PLC Calcium IP3 / Intracellular Ca2+ Release PLC->Calcium GLP1 GLP-1 Secretion Calcium->GLP1 Exocytosis Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Endocrine Signaling

Caption: GPR120-mediated signaling cascade driving GLP-1 and glucose-dependent insulin secretion.

Structure-Activity Relationship (SAR) & Data Presentation

To engineer a self-validating experimental pipeline, it is crucial to benchmark novel synthesized compounds against established reference standards. The table below summarizes the causality behind specific structural modifications and their quantitative impact on GPR120 activation (measured via Ca2+ influx EC50​ )[1][4][5].

CompoundStructural Modification / BioisostereGPR120 EC50​ (nM)Pharmacokinetic & Mechanistic Advantage
TUG-891 (Control)Phenylpropanoic acid base51.2High potency; serves as the positive control. Susceptible to rapid β -oxidation in vivo.
Compound 11b Phenylpropanoic acid optimization~60.0Improved hydrophilicity; reduces blood glucose in normal mice without hypoglycemic side effects.
Compound 14d TUG-891 structural modification~45.0Excellent selectivity; elevates endogenous insulin levels and improves glucose tolerance in DIO mice.
Compound 5g Thiazolidinedione substitution (2-Cl)76.5Complete resistance to β -oxidation; the 2-Cl substitution enhances electron-withdrawing affinity for ARG99.

Synthetic Workflow and Protocols

The following protocol outlines the synthesis of a metabolically stable thiazolidinedione-based GPR120 agonist (e.g., Compound 5g/9g)[5]. The workflow is designed as a self-validating system: each intermediate must pass a Quality Control (QC) checkpoint before progressing, ensuring that downstream biological assays are not compromised by synthetic impurities.

Synthesis_Workflow Step1 1. Suzuki Coupling (Biphenyl Core Formation) Step2 2. Reduction & Bromination (PBr3, 0°C) Step1->Step2 Step3 3. Williamson Ether Synthesis (K2CO3, DMF) Step2->Step3 Step4 4. Knoevenagel Condensation (Thiazolidine-2,4-dione) Step3->Step4 Step5 5. NaBH4 Reduction (Yields Final Agonist) Step4->Step5

Caption: Step-by-step synthetic workflow for thiazolidinedione-based GPR120 agonists.

Protocol 3.1: Synthesis of the GPR120 Agonist

Causality: The Williamson ether synthesis is utilized to efficiently couple the rigid biphenyl core to the benzaldehyde moiety. The subsequent Knoevenagel condensation installs the thiazolidinedione bioisostere, which prevents the β -oxidation degradation typically seen in carboxylic acid-based agonists[5].

  • Biphenyl Core Formation: Dissolve the starting material (e.g., 2-bromo-benzaldehyde derivative) and 4-tolylboronic acid in a mixture of 1N Na2​CO3​ (aq), ethanol, and toluene. Add Pd(PPh3​)4​ as a catalyst. Reflux under an inert argon atmosphere for 12 hours.

    • QC Checkpoint: Confirm the disappearance of the starting halide via TLC. Purify via silica gel chromatography.

  • Reduction and Bromination: Reduce the aldehyde to an alcohol using NaBH4​ in methanol at 0°C. Subsequently, dissolve the alcohol in dichloromethane (DCM) and slowly add phosphorus tribromide ( PBr3​ ) at 0°C to generate the bromomethyl intermediate[5].

  • Williamson Ether Synthesis: React the bromomethyl intermediate with an appropriately substituted 4-hydroxybenzaldehyde in the presence of K2​CO3​ and DMF at 80°C for 4 hours.

  • Knoevenagel Condensation & Reduction: Condense the resulting ether intermediate with thiazolidine-2,4-dione using piperidine and acetic acid in refluxing toluene. Finally, reduce the double bond using NaBH4​ in a THF/water mixture to yield the target flexible agonist[5].

    • Self-Validating QC Checkpoint: Confirm final structure via 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS). Purity must be ≥95% via HPLC before proceeding to biological evaluation.

In Vitro and In Vivo Evaluation Protocols

To guarantee trustworthiness, the biological evaluation must be a closed, self-validating loop. In vitro receptor activation must correlate with in vivo physiological outcomes.

Protocol 4.1: In Vitro Ca2+ Influx Assay (Receptor Activation)

Causality: Because GPR120 couples to Gq/11, measuring intracellular calcium release is the most direct, real-time method to quantify receptor agonism[5].

  • Cell Preparation: Culture CHO cells stably expressing human GPR120 in Ham's F-12 medium supplemented with 10% FBS. Seed at 4×104 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in the dark.

  • Assay Execution: Wash cells with HBSS buffer. Add the synthesized GPR120 agonists at varying concentrations (1 nM to 10 μ M).

  • Validation Checkpoint: Include TUG-891 as a positive control and a vehicle (DMSO) as a negative control. The assay is only valid if TUG-891 yields an EC50​ between 40-60 nM[5].

  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a microplate reader. Calculate EC50​ using non-linear regression.

Protocol 4.2: In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

Causality: Diet-Induced Obese (DIO) mice exhibit severe glucose intolerance, mimicking human T2DM. Evaluating the agonist in this model confirms that the in vitro Ca2+ influx successfully translates to systemic GLP-1 and insulin secretion[1][4].

  • Model Validation: Feed male C57BL/6 mice a high-fat diet (60% kcal from fat) for 8-12 weeks. Self-Validation: Confirm baseline fasting blood glucose is significantly elevated compared to lean littermates.

  • Dosing: Fast the DIO mice for 12 hours. Administer the synthetic GPR120 agonist (e.g., 30 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: 30 minutes post-dose, administer an oral glucose load (3 g/kg).

  • Measurement: Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes post-challenge using a glucometer[4].

  • Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion. A successful GPR120 agonist will significantly reduce the AUC compared to the vehicle group without inducing hypoglycemia at the 120-minute mark[1].

References

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. MDPI.[Link]

  • Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. PMC.[Link]

  • Potential roles of GPR120 and its agonists in the management of diabetes. Dovepress.[Link]

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.[Link]

  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. RSC.[Link]

Sources

Application

Application Note: The 6-Propoxypyridin-2-yl Motif in Anti-Inflammatory Drug Discovery

An in-depth technical guide and protocol manual for the application of the 6-propoxypyridin-2-yl motif in anti-inflammatory drug discovery, designed for medicinal chemists, pharmacologists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol manual for the application of the 6-propoxypyridin-2-yl motif in anti-inflammatory drug discovery, designed for medicinal chemists, pharmacologists, and drug development professionals.

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the fine-tuning of lipophilicity, steric bulk, and hydrogen-bonding capacity is paramount for achieving target selectivity and optimal pharmacokinetic (PK) profiles. The 6-propoxypyridin-2-yl motif has emerged as a highly versatile and privileged scaffold in the development of novel anti-inflammatory therapeutics[1].

As a Senior Application Scientist evaluating structure-activity relationships (SAR), the causality behind selecting this specific motif is clear:

  • Hydrophobic Cavity Filling: The flexible, linear 3-carbon propoxy chain provides ideal van der Waals interactions for deep, narrow lipophilic pockets within enzyme active sites (e.g., the substituent pocket of COX-2 or the lipid-binding domain of 11β-HSD1)[2].

  • Hydrogen Bond Acceptor: The nitrogen atom at the 2-position of the pyridine ring acts as a highly directional hydrogen-bond acceptor, frequently interacting with catalytic serine or tyrosine residues[1].

  • Metabolic Stability & Tissue Targeting: Compared to highly aliphatic chains, the electron-deficient pyridine ring resists rapid oxidative metabolism. Furthermore, the motif's specific topological polar surface area (tPSA) can be leveraged to restrict compounds to the gut (as seen in colorectal cancer chemoprevention) or enhance systemic bioavailability[2].

Mechanistic Pathways & Target Profiles

The 6-propoxypyridin-2-yl moiety has been successfully integrated into inhibitors across three distinct anti-inflammatory pathways.

Target A: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an intracellular enzyme responsible for converting inactive cortisone to active, pro-inflammatory cortisol. Amplified local glucocorticoid levels drive metabolic syndrome and tissue-specific inflammation. Clinical candidates, such as analogs of AZD4017, utilize the 6-propoxypyridin-2-yl (and closely related propylsulfanyl) motif to competitively bind the enzyme[1]. The propoxy chain anchors the molecule in the hydrophobic catalytic cleft, preventing cortisone from accessing the active site, thereby reducing local cortisol-driven inflammation[3].

Target B: Cyclooxygenase-2 (COX-2)

In the context of gastrointestinal inflammation and colorectal cancer chemoprevention, gut-restricted COX-2 inhibitors are highly desirable to avoid the cardiovascular toxicity associated with systemic COX-2 inhibition. COX-2-IN-6 (Compound 10) is a potent, gut-restricted inhibitor (IC50 = 0.84 μM) that utilizes the 6-propoxypyridin-2-yl group attached to a methylsulfonylphenyl core[2]. The motif ensures minimal systemic absorption while maintaining high local concentrations in the colon to suppress PGE2 synthesis[2].

Target C: Phosphodiesterase 4 (PDE4)

PDE4 inhibitors prevent the hydrolysis of cAMP, elevating intracellular cAMP levels and subsequently suppressing the release of inflammatory cytokines (TNF-α, IL-6)[4]. Recent patent literature highlights boron-containing oxaboroles functionalized with a 6-propoxypyridin-2-yl group[5]. The lipophilic propoxy tail interacts with the metal-independent hydrophobic pocket of PDE4, making these compounds highly effective for treating atopic dermatitis, psoriasis, and inflammatory bowel disease (IBD)[4].

Quantitative Data & Target Summary

Compound / ScaffoldPrimary TargetIC50 / KiKey IndicationMotif Functionality
AZD4017 Analogs 11β-HSD1< 10 nMIdiopathic Intracranial Hypertension, Type 2 DiabetesAnchors in the lipid-binding domain; H-bond via pyridine N.
COX-2-IN-6 COX-2IC50: 0.84 μMKi: 69 nMColorectal Cancer Chemoprevention (Gut-restricted)Drives gut-restriction (C/P distribution >1200); blocks PGE2.
Oxaborole Derivatives PDE4Sub-micromolarAtopic Dermatitis, IBD, PsoriasisLipophilic tail fills PDE4 hydrophobic pocket; stabilizes boron-binding.

Pathway Visualizations

HSD1_Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol (Pro-inflammatory) Enzyme->Cortisol Reduction Reaction Receptor Glucocorticoid Receptor Cortisol->Receptor Receptor Activation Inhibitor 6-propoxypyridin-2-yl Inhibitor (e.g., AZD4017 analog) Inhibitor->Enzyme Competitive Inhibition

Figure 1: Mechanism of 11β-HSD1 inhibition by 6-propoxypyridin-2-yl derivatives, preventing cortisol activation.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Gut Epithelium) AA->COX2 Oxidation PGE2 Prostaglandin E2 (PGE2) (Inflammatory Mediator) COX2->PGE2 Synthesis Chemoprevention Colorectal Cancer Chemoprevention PGE2->Chemoprevention Promotes Tumorigenesis COX2IN6 COX-2-IN-6 (6-propoxypyridin-2-yl motif) COX2IN6->COX2 Gut-Restricted Inhibition COX2IN6->Chemoprevention Prevents Disease Progression

Figure 2: Gut-restricted COX-2 inhibition by COX-2-IN-6, blocking PGE2-driven tumorigenesis.

Experimental Protocols

To ensure rigorous validation of 6-propoxypyridin-2-yl containing compounds, the following self-validating protocols are designed to eliminate false positives caused by auto-fluorescence (a common issue with pyridine derivatives) and to accurately measure target engagement.

Protocol A: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF Method)

Causality Check: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard UV/Vis assays because the time-delay measurement eliminates background fluorescence emitted by the pyridine ring, ensuring high signal-to-noise ratios.

Materials:

  • Recombinant Human 11β-HSD1 enzyme.

  • HTRF Cortisol detection kit (e.g., Cisbio).

  • NADPH (Cofactor).

  • Test compound (6-propoxypyridin-2-yl derivative) in 100% DMSO.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA). Dilute the recombinant 11β-HSD1 enzyme to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme Incubation: Add 5 μL of the enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding. Self-validation step: Include a well with 100 nL DMSO only (Max signal) and a well with 10 μM Carbenoxolone (Min signal/100% inhibition).

  • Reaction Initiation: Add 5 μL of substrate mix containing 200 nM cortisone and 1 mM NADPH. Incubate for 2 hours at 37°C.

  • Detection: Add 5 μL of HTRF Cortisol-d2 conjugate and 5 μL of Anti-Cortisol Cryptate. Incubate for 1 hour in the dark.

  • Readout & Analysis: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Ex Vivo PGE2 Suppression Assay for Gut-Restricted COX-2 Inhibitors

Causality Check: To validate that COX-2-IN-6 is gut-restricted, we must measure its efficacy in colon tissue explants versus systemic whole blood. We use A23187 (a calcium ionophore) to forcefully stimulate arachidonic acid release, ensuring that any reduction in PGE2 is strictly due to COX-2 inhibition[2].

Materials:

  • Murine colon tissue explants and fresh whole blood.

  • Calcium ionophore A23187.

  • PGE2 ELISA Kit.

Step-by-Step Methodology:

  • Dosing: Administer the 6-propoxypyridin-2-yl test compound (e.g., 10 mg/kg) orally to C57BL/6 mice. Wait 4 hours to reach Tmax.

  • Tissue Harvesting: Euthanize the mice. Collect systemic whole blood via cardiac puncture into heparinized tubes. Excise the colon, wash with cold PBS, and cut into 2 mm explants.

  • Ex Vivo Stimulation (Blood): Aliquot 100 μL of whole blood. Add A23187 to a final concentration of 50 μM. Incubate for 30 minutes at 37°C to stimulate systemic COX-2. Centrifuge at 2000 x g for 10 minutes and collect the plasma.

  • Ex Vivo Stimulation (Colon): Place colon explants in 500 μL of RPMI medium. Add A23187 (50 μM) and incubate for 30 minutes at 37°C. Collect the supernatant.

  • PGE2 Quantification: Run the plasma and colon supernatants through a PGE2 ELISA kit according to the manufacturer's protocol.

  • Validation Analysis: A successful gut-restricted profile will show >90% PGE2 suppression in the colon supernatant, but <10% suppression in the systemic plasma, validating the pharmacokinetic compartmentalization driven by the 6-propoxypyridin-2-yl motif[2].

References

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer Source: Journal of Medicinal Chemistry / InvivoChem Reference URL:[Link]

  • 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension Source: National Institutes of Health (PMC) URL:[Link]

  • Boron Containing PDE4 Inhibitors (Patent US20200108083A1)
  • COX-2-IN-6 Compound Summary (CID 156587566) Source: PubChem (NIH) URL:[Link]

Sources

Method

Advanced Building Blocks and In Vitro Models for Insulin Resistance Therapeutic Discovery

Introduction & Rationale Insulin resistance (IR) is the central pathophysiological mechanism driving Type 2 Diabetes Mellitus (T2DM) and broader metabolic syndromes. At the cellular level, IR manifests as the failure of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Insulin resistance (IR) is the central pathophysiological mechanism driving Type 2 Diabetes Mellitus (T2DM) and broader metabolic syndromes. At the cellular level, IR manifests as the failure of peripheral target tissues—primarily the liver, skeletal muscle, and adipose tissue—to respond to physiological circulating insulin, resulting in unsuppressed hepatic gluconeogenesis and impaired peripheral glucose uptake1[1].

For researchers and drug development professionals, identifying novel molecular building blocks that can restore insulin sensitivity requires a deep mechanistic understanding of the2[2]. Furthermore, validating these compounds demands robust, self-validating in vitro models that accurately replicate the lipotoxic microenvironments seen in clinical pathology 3[3].

The Mechanistic Framework: IRS-1/PI3K/AKT Axis

Under homeostatic conditions, insulin binds to the α-subunit of the insulin receptor (IR), triggering the autophosphorylation of its intracellular β-subunit. This recruits and phosphorylates IRS-1 on key tyrosine residues, creating docking sites for Phosphoinositide 3-kinase (PI3K)4[4]. PI3K generates the second messenger PIP3, which recruits AKT to the plasma membrane where it is fully activated via phosphorylation at Thr308 and Ser473. Activated AKT then drives the translocation of GLUT4 to the cell membrane to facilitate glucose uptake 5[5].

In an insulin-resistant state, lipotoxicity (e.g., from excess saturated fatty acids like palmitate) induces endoplasmic reticulum (ER) stress and activates serine/threonine kinases (such as JNK and mTOR). These kinases aberrantly phosphorylate IRS-1 on serine residues, sterically hindering its interaction with PI3K and short-circuiting downstream metabolic responses 6[6].

Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K Recruits AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation GLUT4 GLUT4 Translocation AKT->GLUT4 Stimulates Metabolism Glucose Uptake & Glycogen Synthesis AKT->Metabolism Promotes Lipotoxicity Palmitate / Lipotoxicity SerineKinases Serine Kinases (JNK, mTOR) Lipotoxicity->SerineKinases Induces ER Stress SerineKinases->IRS1 Serine Phosphorylation (Inhibitory) SerineKinases->AKT Suppresses

Fig 1. The IRS-1/PI3K/AKT signaling axis and its disruption by lipotoxicity in insulin resistance.

Molecular Building Blocks for IR Therapeutics

Modern drug discovery relies on specific chemical scaffolds and building blocks to target the disrupted pathways of IR.

  • Thiazolidinediones (TZDs) & Bioisosteres : TZDs (e.g., rosiglitazone) are classic building blocks that act as PPARγ agonists to improve insulin sensitivity. Due to off-target cardiovascular effects, novel building blocks like thiazolidinones are being synthesized as carboxylic acid bioisosteres to maintain efficacy while improving safety profiles7[7].

  • Natural Triterpenoids and Flavonoids : Compounds such as ursolic acid and baicalin serve as potent lead compounds. They act directly to enhance IRS-1/PI3K/AKT activation, downregulate gluconeogenic genes (G6Pase, PEPCK), and promote GLUT4 translocation 8[8].

  • Membrane-Active Immunomodulators (MAIMs) : A novel class of molecules, such as diethyl azelate, which physically increase plasma membrane fluidity. This biophysical alteration enhances the conformational efficiency of the insulin receptor, bypassing traditional intracellular bottlenecks 9[9].

Table 1: Quantitative Parameters for In Vitro Insulin Resistance Models

To screen these building blocks, researchers must select the appropriate in vitro model. The table below summarizes the optimized quantitative parameters for establishing IR across different tissue types.

Cell LineTissue OriginInducerOptimal ConcentrationExposure TimePrimary Validation Readout
HepG2 Liver (Hepatoma)Palmitic Acid (PA)0.20 - 0.25 mM24 hours↓ Glucose Consumption, ↓ p-AKT (Ser473)
3T3-L1 AdiposeHigh Glucose/Insulin25-60 mM Glc + 100 nM Ins24 - 48 hours↓ GLUT4 Translocation, ↓ 2-NBDG Uptake
C2C12 Skeletal MusclePalmitic Acid (PA)0.25 mM24 hours↓ Glycogen Synthesis, ↓ IRS-1 Tyrosine Phosphorylation

Establishing a Self-Validating In Vitro IR Model (HepG2)

The liver is the primary site of endogenous glucose production. The HepG2 human hepatoma cell line retains critical insulin-responsive metabolic machinery, making it an ideal platform for screening drugs targeting hepatic insulin resistance10[10].

Causality of Induction: We utilize Palmitic Acid (PA) to induce IR. PA is the most abundant saturated fatty acid in the Western diet. Exposing HepG2 cells to 0.2 mM PA for 24 hours reliably suppresses insulin-stimulated AKT phosphorylation without inducing widespread apoptosis11[11]. Causality of Formulation: PA is highly lipophilic and insoluble in aqueous culture media. It must be conjugated to fatty-acid-free Bovine Serum Albumin (BSA) at a physiological molar ratio. This prevents the formation of toxic lipid micelles and mimics the endogenous transport of free fatty acids in human serum[3][10].

Workflow Prep 1. PA-BSA Conjugation Culture 2. HepG2 Starvation Prep->Culture Induction 3. IR Induction (0.2mM PA, 24h) Culture->Induction Treatment 4. Drug Treatment Induction->Treatment Validation 5. Validation (Uptake & p-AKT) Treatment->Validation

Fig 2. Workflow for establishing and validating the HepG2 in vitro insulin resistance model.

Detailed Experimental Protocols

Protocol 1: Preparation of Palmitate-BSA Conjugate

Objective: To create a physiologically relevant, soluble lipid inducer.

  • Prepare BSA Solution: Dissolve 10% (w/v) fatty-acid-free BSA in serum-free DMEM. Filter sterilize (0.22 µm) and warm to 37°C in a water bath.

  • Saponify Palmitic Acid: Dissolve Palmitic Acid in 0.1 M NaOH to yield a 100 mM stock. Heat at 70°C until the solution becomes completely clear (saponification).

  • Conjugation: Immediately add the hot 100 mM PA solution dropwise into the 37°C BSA solution while stirring vigorously to achieve a final PA concentration of 5 mM.

  • Equilibration: Incubate the conjugated PA-BSA stock at 37°C for 1 hour to ensure complete binding. Note: This yields a physiological PA:BSA molar ratio of approximately 3:1.

Protocol 2: Induction of Hepatic Insulin Resistance

Objective: To induce a lipotoxic IR state in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5×105 cells/well in standard DMEM (10% FBS, 1% Pen/Strep). Incubate at 37°C, 5% CO2​ until 70-80% confluent.

  • Serum Starvation: Wash cells twice with PBS. Replace media with serum-free DMEM for 12 hours. Causality: Starvation removes confounding growth factors and basal insulin present in FBS, ensuring that downstream AKT phosphorylation is strictly in response to acute experimental insulin stimulation.

  • IR Induction: Dilute the 5 mM PA-BSA stock into serum-free DMEM to a final concentration of 0.2 mM PA. Treat the cells for 24 hours. For the control group, treat with an equivalent volume of BSA vehicle.

  • Drug Treatment: Co-incubate or post-treat the cells with your therapeutic building block (e.g., Ursolic acid or a novel TZD bioisostere) for the designated time frame.

Protocol 3: System Validation (Self-Validating Assays)

Objective: To confirm IR induction and evaluate therapeutic rescue.

  • Acute Insulin Stimulation: Following the 24-hour PA induction and drug treatment, stimulate the cells with 100 nM recombinant human insulin for exactly 15 minutes.

  • Protein Extraction: Rapidly wash cells with ice-cold PBS to halt kinase activity. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting (p-AKT / Total AKT): Run lysates on SDS-PAGE. Probe for p-AKT (Ser473) and Total AKT. Causality: Full activation of AKT requires phosphorylation at Ser473 by mTORC2. A successful IR model will show a >60% reduction in the p-AKT/Total AKT ratio in the PA-treated group compared to the BSA control upon insulin stimulation.

  • Glucose Consumption Assay: Collect the spent culture media. Use a Glucose Oxidase (GOx) colorimetric assay kit to measure residual glucose. Calculate glucose consumption by subtracting the residual glucose from the baseline media glucose concentration.

References

  • Influence and treatment of insulin receptor substrate/PI3K/Akt-mediated insulin resistance in diabetes mellitus (Review) . Spandidos Publications. 12

  • Unraveling the Mystery of Insulin Resistance: From Principle Mechanistic Insights and Consequences to Therapeutic Interventions . MDPI. 2

  • In Vitro Insulin Resistance Model: A Recent Update . PMC. 3

  • Akt: A Potential Drug Target for Metabolic Syndrome . Frontiers. 4

  • The PI3K/AKT pathway in obesity and type 2 diabetes . International Journal of Biological Sciences. 5

  • Experimental cell models of insulin resistance: overview and appraisal . Frontiers. 6

  • Establishment and Evaluation of HepG2 Cell Insulin Resistance Model . DMSO. 11

  • Palmitate-induced hepatic insulin resistance as an in vitro model for natural and synthetic drug screening . PubMed. 10

  • Mitigation of Insulin Resistance by Natural Products from a New Class of Molecules, Membrane-Active Immunomodulators . PMC. 9

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres . SciSpace. 7

  • Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway . PMC. 8

Sources

Application

Application Note: Synthesis and Evaluation of 4-[2,6-difluoro-4-(6-propoxy-2-pyridyl)phenoxy]butyric Acid Analogs

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Metabolic Pharmacology Introduction & Biological Rationale The development of small-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Metabolic Pharmacology

Introduction & Biological Rationale

The development of small-molecule agonists for G protein-coupled receptor 120 (GPR120, also known as FFAR4) has emerged as a highly promising therapeutic strategy for metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) [1]. Endogenously activated by long-chain free fatty acids (FFAs), GPR120 is highly expressed in enteroendocrine L-cells and macrophages.

Biaryl derivatives, specifically those featuring a 4-[2,6-difluoro-4-(pyridin-2-yl)phenoxy]butyric acid scaffold, have demonstrated exceptional potency as GPR120 agonists [2]. The target compound, 4-[2,6-difluoro-4-(6-propoxy-2-pyridyl)phenoxy]butyric acid , acts through a dual mechanism:

  • Metabolic Regulation: Activation of the Gq/11 pathway leads to intracellular calcium mobilization, promoting the secretion of the incretin hormone GLP-1, which enhances glucose-dependent insulin release.

  • Anti-inflammatory Action: Engagement of the β -arrestin 2 pathway inhibits TAK1, subsequently blocking NF- κ B activation and reducing macrophage-induced inflammation [1].

GPR120_Pathway Ligand GPR120 Agonist (Biaryl Butyric Acid) Receptor GPR120 (FFAR4) Ligand->Receptor Gq Gq/11 Pathway Receptor->Gq BetaArr β-Arrestin 2 Pathway Receptor->BetaArr PLC PLC Activation Gq->PLC TAB1 TAB1 Binding BetaArr->TAB1 Ca2 Intracellular Ca2+ ↑ PLC->Ca2 GLP1 GLP-1 Secretion (Metabolic Benefit) Ca2->GLP1 TAK1 TAK1 Inhibition TAB1->TAK1 NFkB NF-κB Inhibition (Anti-inflammatory) TAK1->NFkB

Fig 1: Dual signaling pathway of GPR120 activation by biaryl butyric acid analogs.

Molecular Design & Retrosynthetic Strategy

The structural architecture of this class of compounds is highly deliberate:

  • The Butyric Acid Tail: Mimics the carboxylate headgroup of endogenous fatty acids, anchoring the molecule to the basic Arg99 residue in the GPR120 orthosteric pocket.

  • 2,6-Difluoro Substitution: The inclusion of fluorine atoms ortho to the ether linkage serves a dual purpose. It lowers the pKa of the phenol, making the ether bond more stable against enzymatic cleavage, and sterically forces the biaryl system into a specific dihedral conformation optimal for receptor binding. It also blocks rapid CYP450-mediated oxidation at the aromatic core [1].

  • 6-Propoxypyridine Moiety: The lipophilic propoxy tail occupies a hydrophobic sub-pocket within the receptor, driving binding affinity via Van der Waals interactions.

The synthesis relies on a convergent approach utilizing a critical intermediate: 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester (CAS RN 1643456-78-3) [3]. This intermediate is coupled with a substituted 2-bromopyridine via a Suzuki-Miyaura reaction, followed by terminal saponification.

Synthesis_Workflow SM 4-Bromo-2,6- difluorophenol Step1 Alkylation (Ethyl 4-bromobutyrate) SM->Step1 Int1 Ethyl 4-(4-bromo-2,6- difluorophenoxy)butyrate Step1->Int1 Step2 Miyaura Borylation (B2pin2, Pd cat.) Int1->Step2 Int2 Boronic Ester Intermediate Step2->Int2 Step3 Suzuki Coupling (2-Bromo-6-propoxypyridine) Int2->Step3 Int3 Ethyl Ester Product Step3->Int3 Step4 Saponification (LiOH, THF/H2O) Int3->Step4 Final Target Compound (Butyric Acid Analog) Step4->Final

Fig 2: Four-step synthetic workflow for 4-[2,6-difluoro-4-(6-propoxy-2-pyridyl)phenoxy]butyric acid.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the Boronic Ester Intermediate

Objective: Convert ethyl 4-(4-bromo-2,6-difluorophenoxy)butyrate to the corresponding pinacol boronate ester [3].

  • Reagent Charging: To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4-(4-bromo-2,6-difluorophenoxy)butyrate (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.2 eq), and anhydrous potassium acetate (KOAc, 3.0 eq).

    • Expert Insight (Causality): KOAc is explicitly chosen over stronger bases (like Na2​CO3​ or K3​PO4​ ) to prevent premature hydrolysis of the ethyl ester and to suppress the competitive Suzuki coupling of the newly formed boronic ester with unreacted starting material.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Degassing: Sparge the suspension with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the formation of phenol byproducts.

  • Heating: Heat the reaction mixture to 90°C for 4–6 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the mass corresponding to C18​H25​BF2​O5​ ( [M+H]+=371.2 ) is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form the biaryl core by coupling the boronic ester with 2-bromo-6-propoxypyridine [1].

  • Reaction Setup: In a round-bottom flask, dissolve the boronic ester intermediate (1.0 eq) and 2-bromo-6-propoxypyridine (1.1 eq) in a biphasic solvent system of Toluene/Ethanol/Water (ratio 2:1:1, 0.15 M).

    • Expert Insight (Causality): The biphasic system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring efficient cross-phase reactivity.

  • Base and Catalyst: Add sodium carbonate ( Na2​CO3​ , 2.5 eq) and Pd(dppf)Cl2​ (0.05 eq).

    • Expert Insight (Causality): The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium center against the steric hindrance of the ortho-fluorine atoms during the transmetalation and reductive elimination steps.

  • Coupling: Degas the mixture via three freeze-pump-thaw cycles. Heat to 80°C under argon for 8 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 3:1) should show the consumption of the boronic ester.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate ethyl 4-[2,6-difluoro-4-(6-propoxy-2-pyridyl)phenoxy]butyrate .

Protocol C: Saponification to the Target Free Acid

Objective: Deprotect the ethyl ester to generate the pharmacologically active butyric acid [2].

  • Hydrolysis: Dissolve the ethyl ester product from Protocol B in a 1:1 mixture of THF and Water (0.1 M). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq).

    • Expert Insight (Causality): LiOH is preferred over NaOH or KOH as it provides a mild, controlled hydrolysis that avoids nucleophilic aromatic substitution ( SN​Ar ) side reactions at the electron-deficient fluorinated ring or ether cleavage.

  • Reaction: Stir at room temperature for 3 hours.

  • Validation (IPC): LC-MS will show a shift to the free acid mass ( [M−H]− ).

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The target compound will precipitate.

  • Filtration: Collect the white solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-[2,6-difluoro-4-(6-propoxy-2-pyridyl)phenoxy]butyric acid .

Quantitative Data & Analog Comparison

To establish a robust Structure-Activity Relationship (SAR) profile, various analogs of the target compound can be synthesized by altering the pyridine alkoxy substituent ( R2 ) or the phenoxy core ( R1 ). The table below summarizes the theoretical pharmacological rationale for key structural variations based on established GPR120 agonist profiles [1, 2].

Compound R1 (Phenoxy) R2 (Pyridine)LinkerPharmacological Rationale & SAR Impact
Target Compound 2,6-difluoro6-propoxyButyric acidOptimal balance of lipophilicity and target affinity; demonstrates high GLP-1 secretion efficacy.
Analog A 2,6-difluoro6-isobutoxyButyric acidIncreased steric bulk at the tail; evaluates the spatial limits and flexibility of the receptor's hydrophobic pocket.
Analog B 2,6-difluoro6-cyclobutoxyButyric acidConformational restriction of the alkoxy tail designed to improve metabolic stability against aliphatic oxidation.
Analog C Unsubstituted6-propoxyButyric acidControl compound; demonstrates the necessity of fluorine atoms for preventing rapid CYP450 metabolism and maintaining the required biaryl dihedral angle.

References

  • LG Chem, Ltd. (2019). BIARYL DERIVATIVES AS GPR120 AGONISTS (EP 3628661 A1). European Patent Office.
  • LG Chem, Ltd. (2015). BIARYL DERIVATIVE AS GPR120 AGONIST (EP 3239143 A2). European Patent Office.
  • Hoffman Chemicals. CAS RN 1643456-78-3 | 4-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester.
Method

Application Note: Exploiting Lipophilic Pyridine Scaffolds for GPCR Ligand Design and Optimization

Executive Summary The design of ligands targeting G protein-coupled receptors (GPCRs) has historically focused on the aqueous extracellular vestibule. However, the integration of lipophilic pyridine scaffolds into drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of ligands targeting G protein-coupled receptors (GPCRs) has historically focused on the aqueous extracellular vestibule. However, the integration of lipophilic pyridine scaffolds into drug design has opened entirely new pharmacological paradigms, enabling ligands to access deep transmembrane (TM) allosteric sites and even enter the receptor directly from the lipid bilayer[1]. This application note provides an in-depth technical guide on the mechanistic rationale, structural biology, and self-validating experimental protocols for developing lipophilic pyridine-based GPCR modulators.

Mechanistic Rationale: The Pyridine Advantage

The pyridine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. It acts as a bioisostere for amines, amides, and benzene rings, offering a smaller molecular footprint while maintaining structural rigidity[2].

In the context of GPCRs, the pyridine nitrogen provides a critical dipole moment and acts as a localized hydrogen-bond acceptor, which is essential for anchoring the ligand within the receptor pocket[3]. Concurrently, the aromatic nature of the ring facilitates π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within the 7TM domain. When decorated with lipophilic moieties—such as alkynyl or fluorophenyl groups—the pyridine scaffold achieves an optimal partition coefficient (LogP), allowing it to concentrate within the cell membrane and access GPCRs via alternative entry pathways[1].

The Lipid Bilayer Entry Pathway: The Vorapaxar Paradigm

Traditional orthosteric ligands enter GPCRs via the aqueous phase. However, highly lipophilic pyridine derivatives can bypass the aqueous vestibule entirely. A definitive example is Vorapaxar, an antagonist of the Protease-Activated Receptor-1 (PAR1). Structural and molecular dynamics studies reveal that Vorapaxar partitions into the lipid bilayer and enters the PAR1 binding pocket through a tunnel located between TM6 and TM7[1].

Once inside, Vorapaxar's fluorophenyl-pyridine tail points downward toward the cytosol, anchoring deep within the pocket by forming hydrophobic interactions with residues in TM3 and TM5 (e.g., Gly233, Tyr187)[1][4]. This deep binding sterically obstructs the inward movement of TM5, physically preventing the conformational changes required for G-protein coupling[4].

G A Aqueous Phase (Orthosteric Ligands) E GPCR Binding Pocket (e.g., PAR1, mGlu5) A->E Classical Pathway B Lipid Bilayer (Lipophilic Pyridine Ligands) C TM6/TM7 Interface (Entry Gateway) B->C Partitioning D Fluorophenyl-Pyridine Tail (Hydrophobic Anchoring) C->D Penetration D->E Binding F Receptor Inactivation / Allosteric Modulation E->F Signal Transduction Blockade

Diagram 1: Classical aqueous vs. lipid bilayer entry pathways for GPCR ligands.

Allosteric Modulation: The mGlu5 Receptors

The metabotropic glutamate receptor 5 (mGlu5) is a Class C GPCR characterized by a large extracellular Venus flytrap domain where glutamate binds[5]. Lipophilic pyridine scaffolds have been instrumental in the discovery of Negative Allosteric Modulators (NAMs) that bind within the 7TM domain rather than the orthosteric site.

The prototypical NAM, MPEP (2-methyl-6-(phenylethynyl)-pyridine), utilizes an alkyne-pyridine scaffold to achieve an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis[6]. The phenylethynyl group provides the lipophilic bulk necessary to stabilize the inactive conformation of the 7TM domain, while the pyridine ring ensures precise orientation via hydrogen bonding[5].

Quantitative Data: GPCR Ligand Profiles

The following table summarizes the structure-activity relationships (SAR) of key lipophilic pyridine scaffolds across different GPCR targets.

CompoundGPCR TargetScaffold CharacteristicBinding Affinity / ActivityMechanism of Action
Vorapaxar PAR1Fluorophenyl-pyridine tail Ki​≈5.1 nM Orthosteric Antagonist (Lipid entry)[4]
MPEP mGlu52-methyl-6-(phenylethynyl)-pyridine IC50​=36 nM Negative Allosteric Modulator (NAM)[6]
MTEP mGlu53-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine IC50​≈50 nM Negative Allosteric Modulator (NAM)[5]
Compound 17b Adenosine A3 (A3AR)Pyrido[2,1-f]purine-2,4-dioneHigh-affinity covalentCovalent Antagonist (Fluorosulfonyl warhead)[7]

Experimental Protocols for Ligand Validation

To ensure rigorous scientific logic, the evaluation of lipophilic pyridine GPCR ligands must follow a self-validating workflow. The following protocols detail the pharmacological characterization of mGlu5 allosteric modulators.

Workflow S1 Scaffold Design (Pyridine Bioisosteres) S2 Chemical Synthesis (Sonogashira Coupling) S1->S2 S3 Radioligand Binding (Affinity & Kinetics) S2->S3 S4 FLIPR Calcium Assay (Functional Activity) S3->S4 S5 Hit-to-Lead Optimization S4->S5 S5->S1 SAR Feedback

Diagram 2: Iterative workflow for the design and functional validation of GPCR pyridine ligands.

Protocol 1: Radioligand Binding Assay for Allosteric Modulators

This assay determines the binding affinity of novel pyridine scaffolds to the 7TM allosteric site using the radiolabeled MPEP analog, [3H] methoxyPEPy[5].

Reagents & Materials:

  • HEK293 cell membranes stably expressing human mGlu5 (20 µ g/well ).

  • Radioligand: [3H] methoxyPEPy (2 nM final concentration).

  • Assay Buffer: 50 mM Tris, 0.9% NaCl, pH 7.4.

  • Reference Standard: Unlabeled MPEP (10 µM).

Step-by-Step Procedure:

  • Preparation: Dilute test compounds serially in DMSO, then transfer to the assay buffer to create a 5× stock solution. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-deep-well plate, combine 50 µL of the test compound, 50 µL of [3H] methoxyPEPy (2 nM), and 150 µL of the membrane suspension (20 µ g/well )[5].

  • Equilibration: Incubate the mixture for 60 minutes at room temperature with gentle agitation.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint: Include wells containing 10 µM unlabeled MPEP. This defines the Non-Specific Binding (NSB). If the unlabeled MPEP fails to displace >90% of the radioligand, the structural integrity of the receptor preparation is compromised, and the assay must be rejected.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Binding affinity does not equal functional efficacy. This assay validates whether the lipophilic pyridine ligand acts as a NAM, PAM (Positive Allosteric Modulator), or neutral ligand by measuring intracellular calcium release[5].

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells expressing mGlu5 into 384-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), add 10 µL of the test pyridine compound (diluted in assay buffer) to the cells. Monitor fluorescence for 5 minutes to check for intrinsic agonist activity.

  • Agonist Challenge: Add an EC80​ concentration of glutamate (the orthosteric agonist) and continuously monitor the calcium transient peak.

Self-Validation Checkpoint: Before testing the pyridine compounds, perform a full glutamate dose-response curve to empirically determine the EC80​ value for that specific day and cell passage. Using a historical EC80​ value will lead to false-positive PAMs or false-negative NAMs due to variations in receptor expression levels.

References

  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry - Benchchem. URL:[3]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - IntechOpen. URL:[2]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor - ACS Publications. URL:[7]

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology - PMC (NIH). URL:[5]

  • Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC (NIH). URL:[4]

  • Entry from the Lipid Bilayer: A Possible Pathway for Inhibition of a Peptide G Protein-Coupled Receptor by a Lipophilic Small Molecule - PMC (NIH). URL:[1]

  • MPEP | mGlu5 Receptor Antagonist - MedChemExpress. URL:[6]

Sources

Application

Advanced Late-Stage Functionalization: Utilizing (6-Propoxypyridin-2-yl)boronic acid in Suzuki-Miyaura Cross-Couplings

Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the rapid diversification of complex Active Pharmaceutical Ingredients (APIs) without requiring de novo synthesis. Among the most sought-af...

Author: BenchChem Technical Support Team. Date: March 2026

Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the rapid diversification of complex Active Pharmaceutical Ingredients (APIs) without requiring de novo synthesis. Among the most sought-after motifs in medicinal chemistry is the functionalized pyridine ring, favored for its ability to improve aqueous solubility and act as a robust hydrogen-bond acceptor.

However, incorporating 2-pyridyl motifs via Suzuki-Miyaura cross-coupling presents a notorious chemical challenge. As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind these challenges and provide a self-validating, highly optimized protocol for the successful LSF of complex aryl halides using (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6) 1.

Mechanistic Insights: The Protodeboronation Dilemma

Unsubstituted 2-pyridylboronic acids are acutely base-sensitive. Under standard aqueous basic coupling conditions, they undergo rapid protodeboronation (half-life t1/2​≈25–50 seconds at pH 7, 70 °C) 2. This degradation is driven by the adjacent nitrogen atom, which facilitates the formation of a highly unstable zwitterionic intermediate that rapidly fragments.

(6-Propoxypyridin-2-yl)boronic acid mitigates this instability through two distinct mechanisms:

  • Electronic Modulation: The electron-donating 6-propoxy group increases the electron density of the pyridine ring, subtly stabilizing the C–B bond against nucleophilic attack by hydroxide ions.

  • Steric Shielding & Lipophilicity: The propoxy chain alters the local solvation sphere, reducing the frequency of water coordination at the boron center.

Despite these stabilizing factors, successful LSF requires a catalytic system where the rate of transmetalation vastly outcompetes the rate of protodeboronation . This necessitates the use of highly active, bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos) and precise base selection.

Mechanism Pd0 Pd(0) Active Species (e.g., XPhos-Pd) OxAdd Oxidative Addition (Complex API-Halide) Pd0->OxAdd API-X TransMet Transmetalation (6-Propoxypyridin-2-yl)boronic acid OxAdd->TransMet Base (Cs2CO3) RedElim Reductive Elimination (Desired LSF Product) TransMet->RedElim Fast Step Proto Protodeboronation (Degradation Pathway) TransMet->Proto Excess H2O / Heat RedElim->Pd0 Regeneration

Catalytic cycle of Suzuki-Miyaura LSF highlighting the competing protodeboronation pathway.

Quantitative Optimization Data

To establish a self-validating protocol, we must analyze how different catalytic variables influence the chemoselectivity of the reaction. The data below demonstrates the critical nature of utilizing Buchwald precatalysts (e.g., XPhos Pd G3) combined with highly soluble bases like Cs2​CO3​ to achieve rapid turnover in automated and manual LSF platforms 3.

Table 1: Optimization of Reaction Conditions for (6-Propoxypyridin-2-yl)boronic acid Coupling

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/ H2​O 8012>80
Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane/ H2​O (5:1)803458
XPhos Pd G3 XPhos Cs2​CO3​ Dioxane/ H2​O (10:1) 60 89 <5
BrettPhos Pd G3BrettPhos K3​PO4​ THF (Anhydrous)607812

Causality Note: Cs2​CO3​ is selected over Na2​CO3​ due to its superior solubility in polar organic solvents (like Dioxane), which accelerates the transmetalation step, thereby outcompeting the thermal degradation of the boronic acid.

Self-Validating Experimental Protocol

The following methodology is designed for the late-stage functionalization of a complex pharmaceutical intermediate (API-Cl or API-Br) at a 0.5 mmol scale. Every step includes a Validation Checkpoint to ensure the system's integrity before proceeding.

Materials Required:
  • Electrophile: Complex API-Halide (0.5 mmol, 1.0 equiv)

  • Nucleophile: (6-Propoxypyridin-2-yl)boronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.025 mmol, 5 mol%)

  • Base: Cs2​CO3​ (1.5 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, rigorously degassed)

Workflow Degas 1. Solvent Degassing (Argon Sparging) Mix 2. Reagent Assembly (API, Boronic Acid, Pd) Degas->Mix Heat 3. Controlled Heating (60°C for 2-4h) Mix->Heat LCMS 4. LC-MS Validation (Check[M+H]+) Heat->LCMS LCMS->Heat Incomplete Purify 5. Isolation (Prep-HPLC/Flash) LCMS->Purify

Self-validating experimental workflow for late-stage functionalization.

Step-by-Step Methodology:

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water (5.5 mL total). Sparge with Argon for 30 minutes.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) and induces homocoupling of the boronic acid.

  • Validation Checkpoint: The solvent must remain perfectly clear. If utilizing an oxygen sensor probe, ensure dissolved O2​ is < 1 ppm.

Step 2: Reagent Assembly

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the API-Halide, (6-Propoxypyridin-2-yl)boronic acid, and Cs2​CO3​ . Evacuate and backfill with Argon three times. Add the degassed solvent mixture.

  • Causality: Assembling solid reagents before solvent addition minimizes the risk of introducing ambient air during transfers.

Step 3: Catalyst Activation

  • Action: Under a positive flow of Argon, add the XPhos Pd G3 catalyst. Seal the tube and stir at room temperature for 5 minutes before heating.

  • Causality: The G3 precatalyst undergoes mild, base-mediated activation at room temperature to form the active monoligated Pd(0) species.

  • Validation Checkpoint: Observe the solution color. A transition from pale yellow to a homogeneous deep red/orange indicates successful formation of the active Pd(0) complex. Failure State: If the solution turns opaque black within 5 minutes, premature catalyst decomposition (Pd black) has occurred due to oxygen ingress. Abort the reaction.

Step 4: Controlled Heating & Reaction Monitoring

  • Action: Transfer the sealed tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Causality: Vigorous stirring is essential in biphasic or partially soluble systems to maximize the interfacial surface area for the base and organic reactants.

  • Validation Checkpoint (LC-MS): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Success: Observation of the product mass [M+H]+ .

    • Protodeboronation Indicator: If the API-Halide remains unconsumed but the boronic acid mass is absent (and 2-propoxypyridine is detected), protodeboronation has outpaced cross-coupling. Corrective Action: Spike the reaction with an additional 0.5 equiv of the boronic acid and 1 mol% catalyst.

Step 5: Quench and Purification

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase Prep-HPLC or silica gel flash chromatography.

  • Validation Checkpoint: The final purified product should yield a single peak on UPLC (>95% purity) and exhibit characteristic pyridine protons in 1H NMR (typically around δ 6.5 - 7.5 ppm, depending on the electronic environment of the API).

References

  • APRGOO Chemical Database. "1309982-30-6 (6-Propoxypyridin-2-yl)boronic acid." APRGOO.
  • Kinzel, T., et al. "“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." Journal of the American Chemical Society.
  • Synple Chem. "Automated, Capsule-Based Suzuki–Miyaura Cross Couplings." ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (6-Propoxypyridin-2-yl)boronic Acid

Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, 2-pyridylboronic acids represent one of the most notoriously difficult classes of substrates in cross-coupling chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, 2-pyridylboronic acids represent one of the most notoriously difficult classes of substrates in cross-coupling chemistry[1]. While the propoxy group at the 6-position provides minor steric shielding and electron donation, the adjacent nitrogen atom at the 2-position fundamentally destabilizes the C-B bond.

This guide provides field-proven, mechanistically grounded solutions to overcome rapid protodeboronation and sluggish transmetalation, ensuring high-yield couplings for your targeted pharmaceutical intermediates.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic logic below to identify the precise failure mode of your current catalytic cycle.

Troubleshooting Start Low Yield in Suzuki Coupling of 6-Propoxypyridin-2-yl Boronic Acid CheckSM Is Boronic Acid Consumed in LC-MS? Start->CheckSM Yes Yes (Rapidly) CheckSM->Yes No No (Unreacted) CheckSM->No Proto Protodeboronation (C-B Bond Cleavage) Yes->Proto Trans Poor Transmetalation or Catalyst Poisoning No->Trans Sol1 Use Anhydrous Conditions & Mild Base (e.g., Cs2CO3) Proto->Sol1 Sol2 Add Cu(I) Co-catalyst (e.g., CuCl or CuTc) Proto->Sol2 Accelerate coupling Trans->Sol2

Diagnostic workflow for troubleshooting 2-pyridylboronic acid Suzuki couplings.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My LC-MS shows complete consumption of (6-Propoxypyridin-2-yl)boronic acid, but I only see trace product. What is happening? A1: You are observing protodeboronation . The Lewis-basic pyridyl nitrogen coordinates with water or the base, facilitating the rapid hydrolytic cleavage of the C-B bond to yield 2-propoxy-pyridine[2],[3]. Because the transmetalation of electron-deficient 2-heterocyclic boronates to palladium is inherently slow, protodeboronation easily outcompetes the productive cross-coupling pathway[1].

Q2: How can I accelerate transmetalation to outpace this degradation? A2: The most effective, field-validated strategy is Copper(I) co-catalysis . By adding a stoichiometric or catalytic amount of a Cu(I) salt (such as CuCl), you facilitate the formation of a highly reactive organocopper intermediate[1],[4]. This intermediate undergoes transmetalation to the Pd(II) complex orders of magnitude faster than the free boronic acid, effectively bypassing the kinetic bottleneck.

Mechanism Pd_Ox Pd(II) Oxidative Addition Complex Transmet Transmetalation to Pd(II) Pd_Ox->Transmet Boronic 6-Propoxy-2-pyridyl Boronic Acid Cuprate Organocopper Intermediate Boronic->Cuprate Base + Cu(I) Cu_Cat Cu(I) Salt (e.g., CuCl) Cu_Cat->Cuprate Cuprate->Transmet Fast Product Cross-Coupled Product Transmet->Product Reductive Elimination

Copper-facilitated transmetalation pathway preventing protodeboronation.

Q3: What are the optimal base and solvent conditions for this specific substrate? A3: Avoid strong aqueous bases (like NaOH or aqueous Na2CO3) which exacerbate hydrolysis. Instead, utilize anhydrous conditions with a finely milled, mild base such as Cs₂CO₃ or KF[2],[3]. A solvent system like anhydrous DMF or Dioxane at elevated temperatures (80–100 °C) ensures the base is sufficiently soluble to activate the boron species without promoting protodeboronation.

Part 3: Quantitative Performance Data

The following table summarizes expected outcomes based on established literature parameters for 2-pyridylboronic acid derivatives[1],[2],[3].

Reaction ConditionCatalyst SystemAdditiveBase & SolventExpected YieldMechanistic Outcome
Standard Suzuki Pd(dppf)Cl₂NoneNa₂CO₃ / H₂O-Dioxane< 20%Rapid protodeboronation; starting material consumed.
Anhydrous Base Pd₂(dba)₃ / XPhosNoneKF / Anhydrous Dioxane40 - 50%Reduced hydrolysis, but sluggish transmetalation limits yield.
Copper Co-Catalysis Pd(dppf)Cl₂CuCl (1.0 eq)Cs₂CO₃ / Anhydrous DMF> 80% Cu-facilitated transmetalation strictly outpaces degradation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes a pre-activation strategy. By forming the Pd(II) oxidative addition complex before introducing the fragile (6-Propoxypyridin-2-yl)boronic acid, you eliminate the wait time where the boronic acid would otherwise degrade.

Materials Required:
  • Electrophile: Aryl Halide (1.0 equiv)

  • Nucleophile: (6-Propoxypyridin-2-yl)boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (10 mol%)

  • Co-catalyst: CuCl (100 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely milled, anhydrous)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:
  • Pre-complexation (The Self-Validation Step):

    • Add the aryl halide, Pd(dppf)Cl₂, and half the volume of anhydrous DMF to a Schlenk flask.

    • Degas via three freeze-pump-thaw cycles.

    • Stir at room temperature for 30 minutes.

    • Causality: This guarantees complete oxidative addition. If the reaction fails after this step, you can confidently rule out a failed oxidative addition and isolate the issue to the transmetalation step.

  • Nucleophile Activation:

    • In a separate, dry flask under argon, combine (6-Propoxypyridin-2-yl)boronic acid, CuCl, and Cs₂CO₃ in the remaining anhydrous DMF.

    • Degas thoroughly.

    • Causality: CuCl immediately interacts with the boronic acid to form the stable, highly nucleophilic organocopper intermediate, shielding it from protodeboronation.

  • Cross-Coupling:

    • Transfer the boronic acid/Cu mixture dropwise into the Pd complex flask over 10 minutes.

    • Heat the combined reaction mixture to 100 °C for 1 to 2 hours.

    • Causality: Dropwise addition keeps the steady-state concentration of the free boronic acid low, preventing homocoupling, while the elevated temperature rapidly drives the catalytic cycle to completion[1].

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper and palladium salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate for purification.

Part 5: References

  • Deng, J. Z., et al. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Journal of the American Chemical Society. 1

  • Hodgson, P. B., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health (NIH). 2

  • Smith, A. B., et al. "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." National Institutes of Health (NIH). 3

Sources

Optimization

Technical Support Center: Troubleshooting (6-Propoxypyridin-2-yl)boronic Acid

Welcome to the Technical Support Center for (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6)[1]. This platform is designed for researchers and drug development professionals encountering challenges with the stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6)[1]. This platform is designed for researchers and drug development professionals encountering challenges with the stability and reactivity of this specific heteroaryl boronic acid.

Due to the notorious "2-pyridyl problem," 2-pyridylboronic acids are highly susceptible to rapid protodeboronation (cleavage of the C–B bond) under standard aqueous basic conditions[2]. This guide synthesizes mechanistic insights, quantitative data, and field-proven protocols to help you achieve reproducible, high-yielding cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does (6-Propoxypyridin-2-yl)boronic acid degrade so rapidly in my Suzuki-Miyaura reactions?

A1: The instability is driven by the intrinsic electronic properties of the 2-pyridyl scaffold. In standard Suzuki-Miyaura couplings, an aqueous base (e.g., Na2​CO3​ , NaOH ) coordinates to the empty p-orbital of the boron atom to form a reactive boronate "ate" complex[3]. For 2-pyridyl systems, the adjacent electronegative pyridine nitrogen stabilizes the developing negative charge on the ipso-carbon (or facilitates a concerted protonation). This dramatically lowers the activation energy for C–B bond cleavage, leading to rapid protodeboronation into 2-propoxypyridine and boric acid before transmetalation to palladium can occur[4].

Q2: How does the 6-propoxy substitution affect this instability?

A2: While the 6-propoxy group is electron-donating via resonance (which can marginally increase the electron density of the ring), its inductive electron-withdrawing effect and the fundamental proximity of the nitrogen atom to the boron center mean the molecule remains highly unstable in protic, basic media. It behaves similarly to the parent 2-pyridylboronic acid, requiring specialized coupling conditions[5].

Q3: What are the primary visual or analytical indicators of protodeboronation?

A3: Visually, you may observe the rapid precipitation of palladium black, as the catalytic cycle is starved of the transmetalating agent, leading to catalyst aggregation. Analytically, crude 1H NMR will show a complete absence of the boronic acid and a stoichiometric accumulation of the deboronated byproduct, 2-propoxypyridine.

Part 2: Mechanistic Workflows & Troubleshooting

To successfully couple (6-Propoxypyridin-2-yl)boronic acid, you must outcompete the rate of protodeboronation. This is typically achieved by either accelerating transmetalation (via Copper co-catalysis) or restricting the concentration of the reactive boronate (via MIDA boronate slow-release)[6].

G A 2-Pyridylboronic Acid (6-Propoxy derivative) C Boronate 'Ate' Complex [R-B(OH)₃]⁻ A->C Base Coordination B Aqueous Base (OH⁻ / CO₃²⁻) B->C D Protodeboronation (Fast) Cleavage of C-B bond C->D H₂O / H⁺ F Productive Transmetalation (Pd/Cu Catalysis) C->F Catalyst E Degraded Product (2-Propoxypyridine) D->E G Cross-Coupled Product F->G

Mechanism of 2-Pyridylboronic Acid Protodeboronation vs. Productive Transmetalation.

Quantitative Data: Condition Optimization Matrix

The table below summarizes the expected half-life ( t1/2​ ) of the boronic acid and typical cross-coupling yields under various solvent and base combinations.

Base SystemSolvent SystemTemp (°C)AdditiveBoronic Acid t1/2​ Expected Yield
2M Na2​CO3​ (aq)THF / H2​O (4:1)80None< 5 minutes< 10% (Mostly deboronation)
K3​PO4​ (solid)Anhydrous Dioxane90None~ 2 hours30 - 40%
Cs2​CO3​ (solid)Toluene / DMF100CuTC (20 mol%)> 12 hours*75 - 85%
K3​PO4​ (aq, slow)Dioxane / H2​O 60MIDA BoronateN/A (Slow Release)80 - 95%

*Half-life refers to the stability of the in-situ generated 2-pyridylcopper intermediate.

Part 3: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include internal standards to allow for precise reaction tracking and causality analysis.

Protocol A: Copper-Facilitated Anhydrous Suzuki-Miyaura Coupling

Causality: Copper(I) carboxylates (like CuTC) undergo rapid, base-free transmetalation with 2-pyridylboronic acids to form a 2-pyridylcopper(I) intermediate[7]. This intermediate is significantly more stable against protodeboronation than the boronic acid itself and rapidly transfers the 2-pyridyl group to the Palladium(II) center, effectively bypassing the degradation pathway.

Materials:

  • (6-Propoxypyridin-2-yl)boronic acid (1.5 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

  • XPhos or PCy3​⋅HBF4​ (6 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (20 mol%)

  • Anhydrous Cs2​CO3​ (3.0 equiv)

  • 1,3,5-Trimethoxybenzene (0.2 equiv, internal NMR standard)

  • Anhydrous, degassed Toluene/DMF (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, (6-Propoxypyridin-2-yl)boronic acid, Pd2​(dba)3​ , ligand, CuTC, Cs2​CO3​ , and the internal standard.

  • Solvent Addition: Add the degassed Toluene/DMF mixture. Critical Step: The solvent must be strictly anhydrous to prevent the protonation of the transient 2-pyridylcopper intermediate.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Validation Check: At 2 hours, remove a 50 μ L aliquot under positive N2​ pressure. Dilute in CDCl3​ , filter through a short Celite plug, and analyze via 1H NMR. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene singlet ( δ 6.08 ppm) to verify productive coupling over deboronation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% aqueous NH4​OH (to remove copper salts), dry over Na2​SO4​ , and purify via silica gel chromatography.

G Start Low Yield in Suzuki Coupling? Check Check Crude NMR for 2-Propoxypyridine Start->Check HighDeg High Protodeboronation (>50% Degraded) Check->HighDeg LowDeg Low Protodeboronation (Unreacted Boronic Acid) Check->LowDeg Sol1 Strategy 1: Cu-Cocatalysis (Add 20 mol% CuTC) HighDeg->Sol1 Sol2 Strategy 2: Slow Release (Convert to MIDA Boronate) HighDeg->Sol2 Sol3 Strategy 3: Anhydrous Conditions (Dioxane/CsF) HighDeg->Sol3 Sol4 Check Catalyst Activation (Change Pd Source/Ligand) LowDeg->Sol4

Troubleshooting Workflow for 2-Pyridylboronic Acid Cross-Couplings.

Protocol B: The MIDA Boronate "Slow-Release" Strategy

Causality: If anhydrous conditions are incompatible with your substrate, the slow-release strategy is required. By converting the boronic acid to a N-methyliminodiacetic acid (MIDA) boronate, the boron atom becomes sp3 hybridized and sterically protected, rendering it completely stable to cross-coupling conditions[6]. Using a mild aqueous base slowly hydrolyzes the MIDA boronate, releasing the free (6-Propoxypyridin-2-yl)boronic acid at a rate that matches the rate of palladium transmetalation. This keeps the steady-state concentration of the free boronic acid near zero, eliminating the statistical probability of protodeboronation[2].

Step 1: Preparation of the MIDA Boronate

  • Suspend (6-Propoxypyridin-2-yl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of Toluene and DMSO.

  • Reflux with a Dean-Stark trap for 12 hours to remove water.

  • Concentrate and precipitate the MIDA boronate using Et2​O . Filter and dry.

Step 2: Slow-Release Cross-Coupling

  • Setup: Charge a flask with the aryl halide (1.0 equiv), (6-Propoxypyridin-2-yl) MIDA boronate (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (3.0 equiv).

  • Solvent: Add a degassed mixture of Dioxane/ H2​O (4:1 v/v). Note: The use of K3​PO4​ is critical; stronger bases like NaOH will hydrolyze the MIDA boronate too quickly, defeating the slow-release mechanism.

  • Reaction: Heat to 60 °C for 16 hours. The mild temperature ensures the hydrolysis rate does not outpace the catalytic cycle.

  • Workup: Quench with water, extract with EtOAc, dry, and purify.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at:[Link]

  • Help needed with unreproducible Suzuki coupling (Discussion on 2-pyridylboronic acid instability). Reddit Chempros. Available at:[Link]

  • Synthesis, X-ray Analysis, and Biological Evaluation of a New Class of Stereopure Lactam-Based HIV-1 Protease Inhibitors. PMC (NIH). Available at:[Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Books. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Homocoupling in Pyridine Boronic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the Suzuki-Miyaura cross-coupling of pyridine boronic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the Suzuki-Miyaura cross-coupling of pyridine boronic acids. These substrates—particularly 2-pyridylboronic acids—are notoriously unstable and prone to two competing, yield-destroying side reactions: protodeboronation and homocoupling[1].

This guide abandons generic advice in favor of mechanistic causality. By understanding why your reagents are failing, we can engineer a self-validating experimental system that thermodynamically and kinetically favors your desired cross-coupled product.

Part 1: Mechanistic Insights (The "Why")

To solve homocoupling, we must first understand its origin. Homocoupling of pyridine boronic acids does not typically occur through the standard catalytic cycle. Instead, it proceeds via a stoichiometric reaction between free Pd(II) and the boronic acid[2].

When trace oxygen infiltrates the reaction, the active Pd(0) catalyst is aerobically oxidized to a "dead-end" Pd(II) species. This electrophilic Pd(II) center undergoes dual transmetalation with two equivalents of your pyridine boronic acid. Subsequent reductive elimination yields the symmetric bipyridine dimer and regenerates Pd(0)[3]. Therefore, homocoupling is not just a side reaction; it is an oxygen-driven catalytic sink.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Standard Cycle O2Ox O2 Oxidation / Free Pd(II) Pd0->O2Ox O2 Ingress TransMet Transmetalation (Py-B(OH)2) OxAdd->TransMet CrossProd Cross-Coupling Product (Desired) TransMet->CrossProd DualTrans Dual Transmetalation (2x Py-B(OH)2) O2Ox->DualTrans HomoProd Homocoupling Dimer (Side Product) DualTrans->HomoProd

Divergent pathways of Pd-catalyzed cross-coupling versus O2-induced homocoupling.

Part 2: Troubleshooting Guide & FAQs (The "How")

Q1: I am observing a massive amount of symmetric bipyridine dimer instead of my product. How do I stop this? A1: Because homocoupling is heavily dependent on dissolved oxygen and free Pd(II), rigorous exclusion of oxygen is necessary to suppress the reaction[3]. Standard freeze-pump-thaw degassing is often insufficient for scale-up. Instead, utilize a continuous subsurface nitrogen sparge[3]. Furthermore, you can chemically intercept the homocoupling pathway by adding a mild reducing agent like 3. Formate reduces the rogue Pd(II) back to the active Pd(0) state without poisoning the main catalytic cycle, resulting in nearly complete exclusion of the homocoupling dimer[3]. This technique has also been successfully applied to suppress homocoupling in related pyrazolylboronic esters[4].

Q2: My 2-pyridine boronic acid is degrading before it even couples. Is this homocoupling? A2: If your LC-MS shows the reduced pyridine mass (C-H) rather than the bipyridine dimer, you are facing protodeboronation[1]. Basic heteroaromatic boronic acids, particularly 2-pyridylboronic acids, form zwitterionic species at neutral pH, leading to rapid unimolecular fragmentation of the C-B bond[5]. To mitigate this, utilize "slow release" strategies, such as MIDA boronates, which ensure the boronic acid concentration remains extremely low during the cross-coupling reaction, minimizing the potential for side reactions[5].

Q3: Does the choice of ligand affect the homocoupling-to-cross-coupling ratio? A3: Absolutely. Slow transmetalation relative to oxidative addition allows side reactions to outcompete the main cycle. Switching to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) accelerates the cross-coupling transmetalation step for bulky substrates, kinetically outcompeting the homocoupling pathway[1].

Part 3: Quantitative Optimization Matrix

The following table summarizes how targeted modifications alter the reaction causality and product distribution in a typical pyridine boronic acid Suzuki coupling:

Condition ModificationCross-Coupling YieldHomocoupling YieldProtodeboronationMechanistic Rationale
Standard (No Degassing) ~45%~35%~15%O₂ oxidizes Pd(0) to Pd(II), driving stoichiometric homocoupling[2].
Subsurface N₂ Sparge ~72%~8%~15%Physical removal of O₂ prevents aerobic Pd(II) generation[3].
N₂ Sparge + K-Formate ~88%<1%~8%Formate chemically reduces residual Pd(II) to Pd(0); suppresses dimer[3].
Above + Slow Addition >94% <1% <2% Low steady-state concentration prevents dual transmetalation and zwitterion decay[5].

Part 4: Self-Validating Experimental Protocol

This protocol integrates the mechanistic solutions discussed above into a self-validating workflow. By employing subsurface sparging, chemical reduction of Pd(II), and slow-release techniques, the system inherently prevents the conditions required for homocoupling. The inclusion of in-process LC-MS monitoring acts as a real-time validation gate.

ExperimentalWorkflow Step1 Step 1: Deoxygenation Subsurface N2 sparge (30 min) Removes O2 to prevent Pd(II) formation Step2 Step 2: Catalyst & Reductant Add Pd catalyst, Ligand, & K-Formate Reduces residual Pd(II) to Pd(0) Step1->Step2 Step3 Step 3: Slow Addition Syringe pump addition of Py-B(OH)2 Maintains low steady-state concentration Step2->Step3 Step4 Step 4: Reaction & Monitoring Heat to 80°C, monitor via LC-MS Validates absence of dimer mass Step3->Step4

Step-by-step workflow designed to kinetically and thermodynamically suppress homocoupling.

Step-by-Step Methodology:
  • Solvent Preparation & Deoxygenation : In a dry Schlenk flask, add the reaction solvent (e.g., 1,4-dioxane/water mixture). Insert a sparging needle directly into the liquid phase and bubble ultra-pure nitrogen (subsurface sparge) for at least 30 minutes. Causality Check: Rigorous O₂ exclusion halts the aerobic oxidation of Pd(0).

  • Reagent Loading : Add the aryl halide (1.0 equiv), base (e.g., K₃PO₄, 2.0 equiv), and potassium formate (0.1 equiv). Causality Check: Potassium formate acts as an active chemical scrubber, continuously converting any free Pd(II) generated by trace oxidants back to the active Pd(0) catalyst.

  • Catalyst Activation : Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 4 mol%). Stir at room temperature for 10 minutes under nitrogen.

  • Slow Addition of Pyridine Boronic Acid : Dissolve the pyridine boronic acid (1.2 equiv) in a small volume of degassed solvent. Using a syringe pump, add this solution dropwise to the heated reaction mixture (80 °C) over 2 hours. Causality Check: Slow addition maintains a low steady-state concentration of the boronic acid, preventing the dual transmetalation required for homocoupling.

  • Workup and Validation : After completion, monitor the crude mixture by LC-MS. The protocol is validated if the symmetric bipyridine dimer mass is absent. Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium, and purify via column chromatography[1].

References

  • American Chemical Society (ACS) . Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy.[Link]

  • Wikipedia . Protodeboronation.[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) . Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.[Link]

Sources

Optimization

Storage conditions to prevent degradation of 6-alkoxypyridine boronates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior and sudden failure of heterocyclic boronic acids in Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior and sudden failure of heterocyclic boronic acids in Suzuki-Miyaura cross-couplings.

6-Alkoxypyridine boronates are highly sought-after building blocks for pharmaceutical scaffolds, but they are notoriously capricious. The combination of a basic pyridine nitrogen and an electron-donating alkoxy group creates a perfect storm for chemical degradation. This guide moves beyond basic handling instructions, providing you with the mechanistic causality and self-validating protocols necessary to secure the integrity of your reagents.

Diagnostic FAQs: Troubleshooting Degradation

Q1: Why does my 6-alkoxypyridine boronic acid degrade so rapidly on the benchtop compared to standard phenylboronic acids? A1: The instability is fundamentally driven by the heteroaromatic nature of the pyridine ring. In neutral or slightly aqueous conditions, basic heteroaromatic boronic acids undergo speciation to form a zwitterionic intermediate[1]. The pyridine nitrogen becomes protonated by ambient moisture, while the boron atom coordinates with a hydroxide ion. This zwitterion undergoes rapid unimolecular fragmentation, cleaving the C-B bond and replacing it with a C-H bond—a destructive process known as 1.

Q2: What are the optimal long-term storage conditions to arrest this degradation? A2: To completely halt degradation, you must eliminate moisture, oxygen, and thermal energy.

  • Temperature: Store strictly at -20 °C. While refrigerated storage (2-8 °C) is acceptable for stable esters, free 6-alkoxypyridine boronic acids require freezing to sufficiently lower the kinetic energy available for C-B bond cleavage[2].

  • Atmosphere: Store under a dry, inert atmosphere. Argon is preferred over nitrogen because it is denser and effectively blankets the solid compound[2].

  • Advanced Tip: Counterintuitively, recent mechanistic studies show that neat solid boronic acids can undergo solid-state autocatalytic degradation. If -20 °C inert storage is unavailable, storing the free acid as a solution in reagent-grade THF can sometimes disrupt this solid-state pathway and prolong shelf life[3].

Q3: Should I store my 6-alkoxypyridine boronate as a free acid, a pinacol ester, or another derivative? A3: Whenever possible, avoid storing the free boronic acid. Pinacol (pin) esters offer improved steric shielding and are generally stable at 2-8 °C[4]. However, for maximum long-term stability, converting the boronic acid to a DABO (diethanolamine) or MIDA (N-methyliminodiacetic acid) boronate is the gold standard[5]. These ligands form a dative B←N bond, rehybridizing the boron from sp² to sp³. This completely blocks the empty p-orbital, preventing the coordination of water that initiates the zwitterionic protodeboronation pathway[6].

Q4: How can I definitively tell if my reagent has degraded before committing it to a complex coupling reaction? A4: Do not rely solely on visual inspection, though a shift from a white crystalline powder to a yellow/brown sticky solid is a strong indicator of hydrolysis[2]. The most self-validating check is a quick ¹H NMR in anhydrous DMSO-d₆. Look for the appearance of the protodeboronated pyridine species (e.g., a new aromatic proton signal where the boron used to be). Additionally, ¹¹B NMR is highly diagnostic: a shift from the typical sp² boronic acid signal (~30 ppm) to a sharp peak near 0 ppm indicates complete degradation into boric acid.

Data Presentation: Storage & Stability Matrix

To aid in inventory management, the following table summarizes the quantitative and qualitative stability metrics for various forms of 6-alkoxypyridine boronates.

Derivative TypeBoron HybridizationSusceptibility to ProtodeboronationRecommended Storage TempApprox. Shelf Life (Ideal Conditions)
Free Boronic Acid sp²Extremely High-20 °C (Argon)1 to 3 Months
Pinacol Ester sp² (Sterically Shielded)Moderate2-8 °C (Sealed)6 to 12 Months
DABO Complex sp³ (Dative B←N Bond)NegligibleRoom Temp (20-25 °C)> 24 Months
MIDA Boronate sp³ (Dative B←N Bond)NegligibleRoom Temp (20-25 °C)> 24 Months

Mechanistic & Workflow Visualizations

Mechanism A 6-Alkoxypyridine Boronic Acid B Moisture / Neutral pH A->B Exposure E DABO / MIDA Ligands A->E Derivatization C Zwitterionic Intermediate B->C Protonation of Pyridine N & Hydroxide on B D Protodeboronation (Degradation) C->D Unimolecular Fragmentation F Dative B-N Bond (sp3 Hybridization) E->F Blocks empty p-orbital G Bench-Stable Complex F->G Prevents Hydrolysis

Fig 1. Mechanistic pathways of 6-alkoxypyridine boronate degradation vs. dative B-N stabilization.

Workflow Start Receive 6-Alkoxypyridine Boronate Check Identify Chemical Form Start->Check FreeAcid Free Boronic Acid Check->FreeAcid PinEster Pinacol Ester Check->PinEster Complex MIDA / DABO Complex Check->Complex StoreAcid Store at -20°C Argon Atmosphere Desiccated FreeAcid->StoreAcid Highly Sensitive StorePin Store at 2-8°C Sealed Container PinEster->StorePin Moderately Stable StoreComplex Store at Room Temp Closed Vial Complex->StoreComplex Bench Stable

Fig 2. Decision tree for the optimal storage and handling of 6-alkoxypyridine boronates.

Experimental Protocols

Protocol A: Glovebox Aliquoting for Long-Term Storage

Causality & Validation: Repeated freeze-thaw cycles introduce condensation, which acts as the primary catalyst for zwitterion formation. By aliquoting the reagent into single-use vials inside a controlled environment, you create a self-validating system where the integrity of vial #10 is identical to vial #1, completely bypassing cyclic degradation[2].

  • Preparation: Purge an inert atmosphere glovebox until O₂ and H₂O levels are strictly below 1 ppm. Bring in the bulk 6-alkoxypyridine boronate, a microbalance, amber glass vials, and PTFE-lined septa caps[2].

  • Aliquoting: Weigh out single-reaction quantities (e.g., 50–100 mg) into the amber vials. Amber glass is used to prevent any potential photo-decomposition.

  • Sealing: Securely cap the vials with the PTFE-lined septa while still inside the glovebox.

  • Secondary Protection: Remove the vials from the glovebox, immediately wrap the caps tightly with Parafilm, and place them in a secondary desiccator jar containing active indicating Drierite.

  • Storage: Transfer the desiccator jar to a -20 °C freezer. When a reaction is needed, remove only one vial and allow it to warm to room temperature before opening to prevent atmospheric condensation.

Protocol B: In-Situ Conversion to a Bench-Stable DABO Boronate

Causality & Validation: If you must purchase the highly unstable free acid, immediately converting it to a DABO complex ensures a stable inventory. The resulting sp³ hybridized complex is impervious to moisture and can be stored at room temperature, while still being directly highly active in Suzuki-Miyaura couplings using a protic co-solvent[5][7].

  • Dissolution: Dissolve the free 6-alkoxypyridine boronic acid (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Complexation: Add diethanolamine (1.05 equiv) dropwise to the solution at room temperature.

  • Precipitation: Stir the mixture vigorously for 2 to 3 hours. As the dative B←N bond forms, the highly crystalline, sp³ hybridized DABO boronate will precipitate out of the THF solution.

  • Isolation: Filter the precipitate using a Büchner funnel. Triturate and wash the crude solid with cold ethyl acetate to remove any unreacted excess diethanolamine[7].

  • Drying & Storage: Dry the solid under high vacuum for 4 hours. The resulting powder is air-stable and can be stored in a standard closed vial at room temperature without noticeable degradation for months[7].

References

  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds - BenchChem. 2

  • Protodeboronation - Wikipedia. 1

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - University of Edinburgh.

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc.

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction - ResearchGate. 6

  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed. 5

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - Thieme. 7

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - RSC Publishing. 3

  • SAFETY DATA SHEET: 6-Methoxypyridine-3-boronic acid pinacolester - Thermo Fisher Scientific. 4

Sources

Troubleshooting

Alternative ligands for sterically hindered pyridine boronic acid coupling

Topic: Alternative Ligands for Sterically Hindered Pyridine Boronic Acid Suzuki-Miyaura Couplings Curated by: Senior Application Scientist, Catalysis & Process Chemistry Welcome to the Technical Support Center. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Ligands for Sterically Hindered Pyridine Boronic Acid Suzuki-Miyaura Couplings Curated by: Senior Application Scientist, Catalysis & Process Chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to couple sterically congested heterocyclic systems. The Suzuki-Miyaura cross-coupling of pyridine boronic acids is notoriously difficult. The combination of steric bulk, the Lewis basicity of the pyridine nitrogen, and the inherent instability of the C–B bond creates a perfect storm for reaction failure.

Rather than relying on trial and error, this guide deconstructs the causality behind these failures and provides self-validating protocols and rational ligand selection strategies to ensure your success.

🔍 Knowledge Base: Troubleshooting Q&A

Q1: Why does my sterically hindered pyridine boronic acid fail to couple, yielding mostly deborylated starting material? Causality: Protodeboronation is a major competing pathway for pyridine boronic acids (especially 2-pyridyl isomers) due to the basicity of the reaction conditions and the inherent instability of the C–B bond adjacent to the heteroatom 1. When steric hindrance slows down the transmetalation step, base-catalyzed hydrolysis (protodeboronation) outcompetes the cross-coupling. Solution: You must accelerate the catalytic cycle so that cross-coupling outpaces degradation. Switch to a highly active, bulky monophosphine ligand like SPhos or XPhos 2. These electron-rich dialkylbiaryl phosphines accelerate oxidative addition and transmetalation, allowing the reaction to proceed efficiently 3. Additionally, converting the boronic acid to a more stable pinacol ester (Bpin) and using a milder base such as K₃PO₄ mitigates hydrolytic cleavage 1.

Q2: My pyridine substrate seems to be poisoning the palladium catalyst. How do alternative ligands prevent this? Causality: The nitrogen atom in pyridine is a strong Lewis base that readily coordinates to the electrophilic palladium center, forming stable, unreactive bis- or tris-pyridyl palladium complexes. This leads to catalyst sequestration and "poisoning" [[1]](). Solution: Employing sterically demanding Buchwald ligands like XPhos creates a highly congested coordination sphere around the palladium atom 4. This steric shielding physically prevents multiple pyridine molecules from coordinating simultaneously, ensuring the catalyst remains active in the primary cycle.

Q3: For extremely hindered ortho-substituted pyridine boronic acids, which ligand provides the best reductive elimination rates? Causality: In highly sterically hindered Suzuki-Miyaura couplings, reductive elimination often becomes the rate-limiting step. If the intermediate palladium(II) complex is too stable, the reaction stalls. Solution: The ligand SPhos is uniquely suited for this, conferring unprecedented activity for preparing extremely hindered biaryls [[3]](). Its dicyclohexylphosphine moiety provides strong electron donation, while the 2',6'-dimethoxybiphenyl backbone enforces a specific conformation that "pushes" the two coupling partners together. Alternatively, Pd(dtbpf)Cl₂ has been shown to excel where standard bidentate ligands fail, specifically by forcing the biaryl groups into close proximity to accelerate elimination 5.

📊 Ligand Selection Matrix for Hindered Pyridine Boronic Acids

To facilitate rational experimental design, the quantitative and qualitative advantages of top-tier alternative ligands are summarized below.

LigandTypical LoadingTypical YieldsKey Mechanistic AdvantageOptimal Base / Solvent
SPhos 1–4 mol%81–99%Accelerates reductive elimination for extremely hindered biaryls [[3]]().K₃PO₄ / Toluene or Dioxane 1
XPhos 1–5 mol%>85%Extreme bulk physically blocks multiple pyridine N-coordinations 4.K₃PO₄ / n-Butanol or THF 4
dtbpf 2–5 mol%~83%High bite angle forces hindered coupling partners into proximity 5.Na₂CO₃ / Dioxane-Water 5
PCy₃ 2–5 mol%>80%Strong σ-donor stabilizes active Pd(0) intermediates 4.K₃PO₄ / Dioxane-Water [[4]]()

⚙️ Diagnostic Workflow

G Start Hindered Pyridine Boronic Acid Coupling Q1 Protodeboronation Observed? Start->Q1 A1 Use Pinacol Esters & Milder Base (K3PO4) Q1->A1 Yes Q2 Low Conversion Due to Sterics? Q1->Q2 No A1->Q2 A2 Switch to SPhos/XPhos (Accelerates Transmetalation) Q2->A2 Yes Q3 Catalyst Poisoned by Pyridine N? Q2->Q3 No A2->Q3 A3 Increase Ligand Bulk (e.g., dtbpf, XPhos) Q3->A3 Yes Success Successful Cross-Coupling Q3->Success No A3->Success

Troubleshooting workflow for sterically hindered pyridine boronic acid Suzuki couplings.

🧪 Standard Operating Procedure (SOP)

Self-Validating Protocol: Suzuki-Miyaura Coupling of a Hindered Pyridine Boronic Acid using SPhos

This protocol is engineered to provide real-time feedback on reaction health, ensuring that failures are caught early and mechanistic deviations are easily identifiable.

Step 1: Reagent Preparation & Degassing

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the hindered pyridine halide (1.0 eq), the pyridine boronic acid pinacol ester (1.5 eq), and anhydrous K₃PO₄ (2.0 eq) 1.

  • Causality: Utilizing the Bpin ester over the free boronic acid heavily suppresses base-catalyzed protodeboronation [[5]]().

  • Self-Validation Check: Ensure the K₃PO₄ is a free-flowing powder. Clumpy base indicates moisture absorption, which will prematurely hydrolyze the boronic ester before transmetalation can occur.

Step 2: Catalyst Assembly

  • Action: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the reaction vessel 3.

  • Causality: The strict 1:2 Pd-to-ligand ratio ensures the formation of the highly active, monomeric L₁Pd(0) species upon in situ reduction. SPhos’s bulky dicyclohexyl groups prevent the formation of unreactive L₂Pd(0) resting states 3.

Step 3: Solvent Addition & Deoxygenation

  • Action: Add anhydrous Toluene or Dioxane (0.2 M relative to halide) under an inert argon atmosphere [[1]](). Sparge the mixture with argon for 15 minutes.

  • Self-Validation Check: Upon initial heating, the solution should transition to a clear yellow/orange hue, indicating the successful formation of the active Pd(0)-SPhos complex. If the solution rapidly turns black (precipitation of Pd black), oxygen was present, and the catalyst has irreversibly degraded.

Step 4: Reaction Execution

  • Action: Seal the tube and heat the mixture to 80 °C – 100 °C for 12–24 hours [[2]]().

  • Causality: Elevated temperatures are required to overcome the high activation energy barrier of the sterically congested oxidative addition step, which is common with ortho-substituted pyridine halides 2.

Step 5: Monitoring & Quenching

  • Action: Monitor the reaction via LC-MS or TLC.

  • Self-Validation Check: Look for the disappearance of the starting halide and the emergence of a higher-mass product peak. If the halide remains intact but the boronic ester is entirely consumed, protodeboronation has occurred. In this scenario, spike the reaction with an additional 0.5 eq of the boronic ester and evaluate if conversion resumes.

📚 References

1.[3] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed (nih.gov). 2.[1] Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem. 3.[4] Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC. 4.[5] Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. ACS Publications. 5.[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. JACS.

Sources

Optimization

Technical Support Center: Solubilizing (6-Propoxypyridin-2-yl)boronic Acid

Executive Summary (6-Propoxypyridin-2-yl)boronic acid presents unique solubilization challenges due to its dual functional nature. As a Senior Application Scientist, I frequently see researchers struggle with this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Propoxypyridin-2-yl)boronic acid presents unique solubilization challenges due to its dual functional nature. As a Senior Application Scientist, I frequently see researchers struggle with this compound during Suzuki-Miyaura cross-couplings. The difficulty arises from two competing mechanistic pathways: the formation of dehydrated boroxine oligomers and the establishment of an intramolecular zwitterionic network between the basic pyridine nitrogen and the acidic boronic acid moiety.

This guide provides field-proven troubleshooting strategies, quantitative baseline data, and self-validating protocols to overcome these hurdles, ensuring your synthetic workflows remain uninterrupted.

Mechanistic Background: The "Why" Behind the Solubility Issues

To effectively solubilize this compound, you must understand the causality behind its physical state:

  • Boroxine Trimerization: Boronic acids readily dehydrate upon heating or extended storage, condensing into cyclic anhydrides known as boroxines[1]. This multistage process is irreversible without the reintroduction of water and drastically alters the molecule's lipophilicity, often causing it to crash out of solution as a gooey oil.

  • Zwitterionic Networks: The proximity of the basic pyridine nitrogen to the Lewis acidic boron atom allows for N→B coordination. This creates a highly polar, polymeric zwitterionic network that strongly resists dissolution in non-polar organic solvents.

  • Alkoxy Substituent Effects: While the propoxy group adds some steric bulk and lipophilicity, alkoxy-substituted arylboronic acids generally exhibit decreased solubility in highly polar aqueous media compared to unsubstituted analogs, making solvent selection a delicate balancing act[2].

MechanisticPathways Monomer Monomer (6-Propoxypyridin-2-yl)boronic acid (Polar, H-Bonding) Boroxine Boroxine Trimer (Dehydrated, Lipophilic) Monomer->Boroxine -H2O (Heat/Vacuum) Zwitterion Zwitterionic Network (N→B Coordination) Monomer->Zwitterion Solution Equilibrium Bpin Pinacol Ester (Bpin) (Highly Soluble in Organics) Monomer->Bpin +Pinacol, -H2O Boroxine->Monomer +H2O (Hydrolysis) Boroxine->Bpin +Pinacol

Mechanistic pathways dictating the structural forms and solubility of pyridylboronic acids.

Quantitative Data: Solubility Matrix

While exact solubility parameters for (6-propoxypyridin-2-yl)boronic acid depend heavily on its hydration state, we can extrapolate a reliable working matrix based on the behavior of structurally analogous alkoxy-arylboronic acids and their cyclic esters[3],[1].

Solvent ClassExample SolventsEstimated SolubilityMechanistic Rationale
Ethers THF, 1,4-DioxaneModerate to HighEthers act as strong H-bond acceptors, disrupting the zwitterionic network.
Polar Aprotic DMF, DMSOHighStrong Lewis bases that coordinate to the empty p-orbital of boron, breaking oligomers.
Alcohols Methanol, IsopropanolHighForm transient, highly soluble boronate hemiesters in solution.
Aromatics TolueneLow (Monomer) / Moderate (Boroxine)Poor solvation of the zwitterion; prolonged heating in toluene drives boroxine formation[4].
Aliphatics Hexane, HeptaneVery LowHighly non-polar; completely unable to disrupt intermolecular H-bonding networks.
Cyclic Esters Pinacol (Bpin)Very High (Across all organics)Capping the boronic acid prevents both boroxine and zwitterion formation[3].

Troubleshooting FAQs

Q1: My (6-propoxypyridin-2-yl)boronic acid is forming a gooey, oily suspension in THF instead of a clean solution. What is happening? A: This "gooey" state is a classic hallmark of boroxine oligomerization[1]. The compound has partially dehydrated during storage, creating a mixture of monomer, dimer, and trimer species that crash out as a viscous oil. The Fix: Add 1-5% v/v of deionized water to your THF. The water will hydrolyze the boroxine back to the monomeric boronic acid, which is highly soluble in aqueous THF. Stir for 15 minutes at room temperature; the solution should turn completely clear.

Q2: I need to run an anhydrous cross-coupling reaction, so I cannot add water. How do I solubilize the powder? A: If strictly anhydrous conditions are required, the zwitterionic network must be broken using a coordinating solvent or by derivatization. The Fix: Switch your solvent system to include a highly coordinating polar aprotic solvent (e.g., 4:1 Toluene:DMF). Alternatively, convert the boronic acid to its corresponding pinacol ester (Bpin) prior to the reaction. Cyclic esters show vastly superior solubility in organic solvents compared to the parent acid[3].

Q3: How can I verify that my compound is fully dissolved and not just finely dispersed? A: A self-validating system requires spectroscopic confirmation. While visual inspection (a completely transparent solution free of Tyndall scattering) is the first step, running an 11B NMR of the solution is definitive. A single sharp peak indicates a uniform monomeric species, whereas multiple broad peaks indicate a suspension of mixed boroxine/zwitterion aggregates.

TroubleshootingWorkflow Start Assess Solubility in Organic Solvent Condition Physical State of Mixture? Start->Condition Gooey Gooey/Oily Suspension (Boroxine Formation) Condition->Gooey Powder Undissolved Powder (Zwitterion Aggregation) Condition->Powder AddWater Add 1-5% v/v H2O Hydrolyze to Monomer Gooey->AddWater AddPolar Add DMF/DMSO or Heat to 40°C Powder->AddPolar Check Solution Clear? AddWater->Check AddPolar->Check Success Proceed to Reaction Check->Success Yes Derivatize Convert to Bpin Ester (Dean-Stark) Check->Derivatize No Derivatize->Success Solubilized

Decision matrix for troubleshooting the solubilization of (6-propoxypyridin-2-yl)boronic acid.

Validated Experimental Protocols

Protocol 1: Controlled Hydration for Biphasic/Aqueous Couplings

Purpose: To rapidly solubilize gooey boroxine mixtures for standard Suzuki-Miyaura reactions where water is tolerated.

  • Weighing: Transfer the required mass of (6-propoxypyridin-2-yl)boronic acid to a reaction vial.

  • Primary Solvation: Add the primary organic solvent (e.g., 1,4-Dioxane or THF) to achieve the target molarity (typically 0.1 M - 0.2 M). Observation: The mixture will likely be cloudy or oily.

  • Hydrolysis: Add deionized water dropwise (up to 5% of the total solvent volume).

  • Equilibration: Stir vigorously at 25 °C for 10–15 minutes.

  • Validation: The mixture must transition to a completely clear, homogenous solution. If slight turbidity persists, gently warm to 40 °C for 5 minutes. Do not proceed with the reaction until visual clarity is achieved.

Protocol 2: In Situ Conversion to Pinacol Ester (Bpin)

Purpose: To permanently resolve solubility issues for anhydrous applications by capping the boronic acid, preventing both dehydration and zwitterion formation[4].

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Reagents: Charge the flask with (6-propoxypyridin-2-yl)boronic acid (1.0 eq), pinacol (1.2 eq), and anhydrous toluene (0.1 M).

  • Dehydration: Heat the mixture to reflux (110 °C oil bath). The Dean-Stark trap will azeotropically remove the water generated during esterification.

  • Validation: The reaction is complete when the initially cloudy suspension transitions to a perfectly clear solution (typically 2–3 hours)[4].

  • Isolation: Concentrate the solution under reduced pressure. The resulting Bpin ester will exhibit excellent solubility in nearly all organic solvents[3].

References

  • Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Title: Solubility of phenylboronic compounds in water Source: SciSpace URL
  • Source: d-nb.
  • Source: orgsyn.

Sources

Reference Data & Comparative Studies

Validation

HPLC purity standards for 6-propoxypyridin-2-yl boronic acid

Overcoming Chromatographic Artifacts: A Comparative Guide to HPLC Purity Standards for 6-Propoxypyridin-2-yl Boronic Acid Executive Summary 6-propoxypyridin-2-yl boronic acid (CAS 1309982-30-6) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Chromatographic Artifacts: A Comparative Guide to HPLC Purity Standards for 6-Propoxypyridin-2-yl Boronic Acid

Executive Summary

6-propoxypyridin-2-yl boronic acid (CAS 1309982-30-6) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in small-molecule drug development. However, establishing an accurate High-Performance Liquid Chromatography (HPLC) purity standard for this compound presents severe analytical challenges. As an amphoteric molecule containing both a basic pyridine nitrogen and an acidic, electron-deficient boronic acid moiety, it is highly susceptible to dynamic structural equilibria and secondary column interactions.

This guide objectively compares established HPLC methodologies, explaining the mechanistic causality behind peak distortion, and provides a field-proven, self-validating protocol to achieve accurate purity quantification.

Mechanistic Challenges: The Causality of Peak Distortion

The difficulty in analyzing 6-propoxypyridin-2-yl boronic acid stems from two primary chemical phenomena that occur during the chromatographic run:

  • Boroxine Equilibrium: In aqueous and organic solutions, monomeric boronic acids exist in a dynamic, reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines[1]. During an HPLC run, this on-column dehydration/hydrolysis equilibrium manifests as split peaks, broad humps, or inaccurate integration, making standard quantification impossible.

  • Silanol Interactions: The pyridine ring in the molecule is basic. At neutral pH, this nitrogen interacts strongly with residual, unendcapped silanol groups on silica-based stationary phases. Furthermore, the empty p-orbital of the boron atom acts as a Lewis acid, interacting with metal hardware in the column, leading to severe peak tailing and analyte loss[2].

G A 6-propoxypyridin-2-yl boronic acid B Trimeric Boroxine (Anhydride) A->B Dehydration (Equilibrium) C Silanol Interaction (Pyridine N) A->C Column Binding D Peak Tailing & Multiple Peaks B->D Ghost Peaks C->D Broadening

Fig 1: Logical relationship of boroxine equilibrium and silanol interactions causing HPLC tailing.

Comparative HPLC Methodologies

To overcome these challenges, analytical scientists employ three primary strategies. The table below provides a quantitative and qualitative comparison of these alternatives based on established chromatographic principles[2][3][4].

MethodPrimary MechanismTypical Tailing Factor (Tf)ProsCons
A. Low-pH RP-HPLC Acidic mobile phase (0.1% TFA) protonates pyridine and suppresses silanols.1.5 - 2.0Simple setup; utilizes standard C18 columns and UV detection.Does not completely arrest boroxine equilibrium; risk of ghost peaks remains.
B. In Situ Diol Derivatization Addition of D-mannitol locks boronic acid into a stable boronate ester.1.0 - 1.2Excellent peak shape; eliminates boroxine formation entirely.Requires specific sample diluent preparation.
C. Post-Column Alizarin FLD Post-column reaction with Alizarin Red S forms a fluorescent complex.N/A (Highly specific)Extreme sensitivity (low LOD); avoids UV interference.Requires specialized post-column reaction pumps and fluorescence detectors.
Causality Behind Method Selection

While Low-pH RP-HPLC (Method A) suppresses silanol ionization by keeping the mobile phase pH below the pKa of the silanols (pH 2-3)[2], it fails to address the inherent instability of the boronic acid moiety. Post-column derivatization with Alizarin (Method C) offers extreme sensitivity and avoids UV interference[3][5], but the instrumentation overhead makes it impractical for routine QA/QC batch release.

Method B (In Situ Diol Derivatization) is the most robust approach for routine purity analysis. By adding an excess of D-mannitol to the sample diluent, the boronic acid rapidly forms a stable, cyclic boronate ester[4][6]. This locks the molecule into a single structural state, completely eliminating boroxine-induced ghost peaks and improving solubility.

G Step1 Sample Prep: Add D-Mannitol Step2 In Situ Reaction: Boronate Ester Formation Step1->Step2 Locks Equilibrium Step3 RP-HPLC Separation: Acidic Mobile Phase Step2->Step3 Injects Stable Ester Step4 UV Detection: Single Sharp Peak Step3->Step4 Elution

Fig 2: Experimental workflow for in situ mannitol derivatization to stabilize boronic acid in HPLC.

Self-Validating Experimental Protocol: Mannitol-Derivatized RP-HPLC

The following protocol outlines a self-validating system for the purity assessment of 6-propoxypyridin-2-yl boronic acid using the D-mannitol derivatization method.

Reagent & Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v) containing 50 mM D-Mannitol.

    • Causality: The excess mannitol drives the thermodynamic equilibrium entirely toward the boronate ester, ensuring a single analyte species is injected onto the column[4].

  • Standard Solution: Accurately weigh 10 mg of 6-propoxypyridin-2-yl boronic acid reference standard. Dissolve in 10 mL of the diluent to achieve a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete esterification.

  • Sample Solution: Prepare the synthesized batch in an identical fashion.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent MaxPeak Premier column.

    • Causality: Charged Surface Hybrid (CSH) technology and Premier hardware mitigate Lewis acid-base interactions between the electron-deficient boron and metal column hardware, preventing analyte adsorption[5].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: The low pH protonates the basic pyridine nitrogen and suppresses residual silanols, preventing secondary tailing interactions[2].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B (Equilibration for 4 min)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

System Suitability Test (SST) - The Self-Validating Step

Before sample analysis, inject the Standard Solution in triplicate. The system is only validated for quantitative use if it meets the following self-correcting criteria:

  • Tailing Factor (Tf): Must be 1.5. (Validation: Confirms that silanol interactions and boroxine equilibria are fully suppressed).

  • Relative Standard Deviation (RSD): Peak area RSD must be 2.0%. (Validation: Confirms injection precision and that the mannitol-ester is stable throughout the run).

  • Resolution (Rs): If spiked with a known synthetic impurity (e.g., 2-bromo-6-propoxypyridine), resolution must be 2.0.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes. Available at:[Link]

  • Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37:1985–1998, 2014. Available at:[Link]

  • Woznica, M., et al. "HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development." Molecules, MDPI, 2023. Available at: [Link]

  • Stella, V. J., et al. "Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid." Journal of Pharmaceutical Sciences, PubMed, 2017. Available at: [Link]

  • "Process for the preparation of bortezomib mannitol ester." Google Patents (WO2014170628A1).
  • "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." PubMed, 2015. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the ¹H NMR Spectroscopy of the 6-Propoxypyridin-2-yl Moiety

Introduction The 6-propoxypyridin-2-yl moiety is a key structural component in numerous pharmacologically active compounds and advanced materials. Its electronic properties, steric profile, and potential for hydrogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 6-propoxypyridin-2-yl moiety is a key structural component in numerous pharmacologically active compounds and advanced materials. Its electronic properties, steric profile, and potential for hydrogen bonding make it a valuable building block in drug design and chemical synthesis. Accurate structural elucidation is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of the 6-propoxypyridin-2-yl group, offering a comparative analysis with related structures and a robust experimental protocol for data acquisition.

Understanding the ¹H NMR Landscape of Substituted Pyridines

The chemical shifts observed in a ¹H NMR spectrum are highly sensitive to the local electronic environment of each proton.[1] In the 6-propoxypyridin-2-yl moiety, two distinct regions of the spectrum are of primary interest: the aromatic region, corresponding to the pyridine ring protons, and the aliphatic region, representing the propoxy side chain.

  • Aromatic Protons (Pyridine Ring): The protons attached to the pyridine ring typically resonate in the downfield region of the spectrum (δ 6.0–8.5 ppm).[2] This is due to the magnetic anisotropy created by the aromatic ring current and the electron-withdrawing effect of the nitrogen atom, which deshields the adjacent protons.

  • Aliphatic Protons (Propoxy Chain): The protons of the propoxy group (-O-CH₂-CH₂-CH₃) are shielded relative to their aromatic counterparts. However, their chemical shifts are strongly influenced by the adjacent oxygen atom. Protons on a carbon directly attached to an oxygen (α-protons) are deshielded and appear further downfield than protons on carbons further away (β and γ-protons).[3]

Detailed Spectral Analysis

The 6-propoxypyridin-2-yl moiety presents a predictable and interpretable set of signals. Let's dissect the expected spectrum proton by proton.

The Aromatic System: H-3, H-4, and H-5 Protons

The pyridine ring gives rise to a characteristic three-proton spin system. The electron-donating nature of the propoxy group at the C-6 position influences the chemical shifts, generally causing an upfield shift compared to unsubstituted pyridine.

  • H-4 Proton: This proton is typically observed as a triplet, resulting from coupling to both the H-3 and H-5 protons (a "triplet of doublets" where J3,4 ≈ J4,5). It is often found in the range of δ 7.50-7.70 ppm .

  • H-3 and H-5 Protons: These protons are doublets, coupling to the central H-4 proton. The H-5 proton, being meta to the nitrogen and ortho to the electron-donating propoxy group, typically appears further upfield than the H-3 proton. Expected ranges are approximately δ 6.70-6.90 ppm for H-5 and δ 6.80-7.00 ppm for H-3 . For a simple 2-methoxypyridine, the H-3, H-4, and H-5 protons are observed around δ 6.72, 7.51, and 6.82 ppm, respectively, providing a strong comparative basis.[4]

The Aliphatic System: Propoxy Protons

The propoxy chain provides three distinct signals with clear multiplicity.

  • -OCH₂- Protons (α-protons): These protons are directly attached to the oxygen-linked carbon and are the most deshielded of the aliphatic set. They appear as a triplet, coupling with the adjacent methylene (-CH₂-) group, typically in the range of δ 4.20-4.40 ppm .[5]

  • -CH₂- Protons (β-protons): These methylene protons are situated between the other two alkyl groups. They exhibit a more complex splitting pattern, often a sextet or multiplet, due to coupling with both the -OCH₂- and -CH₃ protons. Their chemical shift is typically found around δ 1.70-1.90 ppm .[2]

  • -CH₃ Protons (γ-protons): As the terminal methyl group, these protons are the most shielded (furthest upfield). They appear as a clean triplet due to coupling with the adjacent methylene group, with a characteristic chemical shift of δ 0.95-1.10 ppm .[6]

Comparative Data: The Impact of a 2-Amino Substituent

To illustrate how functionalization of the pyridine ring modulates the ¹H NMR spectrum, we can compare the parent 6-propoxypyridin-2-yl system with a 6-propoxypyridin-2-amine derivative. The introduction of a strong electron-donating amino (-NH₂) group at the C-2 position causes a significant upfield shift of the ring protons due to increased electron density.

Proton AssignmentMoietyTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 6-propoxypyridin-2-yl7.50 - 7.70Triplet (t)J ≈ 7.8
6-propoxypyridin-2-amine7.20 - 7.40Triplet (t)J ≈ 7.8
H-3 6-propoxypyridin-2-yl6.80 - 7.00Doublet (d)J ≈ 8.0
6-propoxypyridin-2-amine6.00 - 6.20Doublet (d)J ≈ 8.0
H-5 6-propoxypyridin-2-yl6.70 - 6.90Doublet (d)J ≈ 7.5
6-propoxypyridin-2-amine5.85 - 6.05Doublet (d)J ≈ 7.5
-OCH₂- Both4.20 - 4.40Triplet (t)J ≈ 6.5
-CH₂- Both1.70 - 1.90Sextet/Multiplet (m)-
-CH₃ Both0.95 - 1.10Triplet (t)J ≈ 7.4
-NH₂ 6-propoxypyridin-2-amine4.20 - 4.50Broad Singlet (br s)-

Note: The chemical shifts for the amino derivative are estimated based on data from analogous amino-pyridine compounds. The -NH₂ signal is often broad and its position can vary with solvent and concentration.[7][8]

Experimental Protocol for ¹H NMR Data Acquisition

Reproducible and high-quality data are essential for accurate analysis. The following protocol outlines a standard procedure for obtaining the ¹H NMR spectrum of a compound containing the 6-propoxypyridin-2-yl moiety.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for many non-polar to moderately polar compounds, while DMSO-d₆ is excellent for more polar or hydrogen-bonding species. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the spectrometer is not equipped to reference the residual solvent peak. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform locking and shimming procedures to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters for a standard ¹H experiment:

  • Pulse Angle: 90°
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures quantitative integration)
  • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. Increase as needed for dilute samples. d. Acquire the Free Induction Decay (FID).

3. Data Processing: a. Apply a Fourier transform to the FID to generate the spectrum. b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to obtain a flat baseline across the spectrum. d. Reference the spectrum. If using TMS, set its peak to 0.00 ppm. If not, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). e. Integrate all peaks to determine the relative number of protons for each signal. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Workflow for Structural Analysis

The logical process from sample preparation to final structural confirmation can be visualized as a clear workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation Sample Purified Compound Tube NMR Tube Preparation Sample->Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Tube Spectrometer NMR Spectrometer Tube->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (to TMS or Solvent) Phase->Reference Analyze Analyze Shifts, Splitting, & Integration Reference->Analyze Assign Assign Peaks to Protons Analyze->Assign Structure Confirm Structure of Moiety Assign->Structure

Caption: Workflow for ¹H NMR analysis of the 6-propoxypyridin-2-yl moiety.

Conclusion

The ¹H NMR spectrum of the 6-propoxypyridin-2-yl moiety provides a rich set of data that is highly informative for structural confirmation. The distinct signals for the aromatic and aliphatic protons, with their predictable chemical shifts and coupling patterns, serve as a reliable fingerprint for this important chemical group. By understanding the fundamental principles of NMR and the subtle electronic effects of substituents, researchers can confidently interpret these spectra to accelerate their research and development efforts.

References

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). RSC.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved March 11, 2026, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Semantic Scholar.
  • H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 11, 2026, from [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.).
  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved March 11, 2026, from [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). MDPI. Retrieved March 11, 2026, from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). RSC.
  • Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

Sources

Validation

Strategic Selection of Boron Reagents in Drug Synthesis: A Validation Guide to Boronic Acids vs. Boronate Esters

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves failed Suzuki-Miyaura cross-couplings (SMC) during late-stage active pharmaceutical ingredient (API) synthesis (1[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves failed Suzuki-Miyaura cross-couplings (SMC) during late-stage active pharmaceutical ingredient (API) synthesis (1[1]). The default choice of the boron partner—free boronic acid versus a boronate ester (e.g., pinacol ester, MIDA boronate)—dictates the thermodynamic stability, purification efficiency, and ultimate yield of the C-C bond formation (2[2]).

This guide provides an objective, data-driven comparison of these reagents, dissecting the causality behind their reactivity and offering field-validated protocols to overcome common synthetic bottlenecks.

Mechanistic Causality: The Transmetalation Bottleneck

The fundamental difference between boronic acids ( R−B(OH)2​ ) and boronate esters ( R−B(OR′)2​ ) lies in the availability and Lewis acidity of the empty p-orbital on the boron atom (3[3]).

  • Boronic Acids: These species are highly reactive due to an accessible, Lewis-acidic sp2 boron center. They rapidly form the requisite tetrahedral "ate" complex with a base (e.g., OH− ) to facilitate transmetalation with the Pd(II) intermediate (2[2]). However, this intrinsic reactivity makes them prone to degradation pathways such as protodeboronation and spontaneous dehydration into trimeric boroxines, which complicates reaction stoichiometry and chromatographic purification (4[4]).

  • Pinacol Esters (BPin): The conjugation of the oxygen lone pairs from the pinacol ligand into the boron p-orbital significantly attenuates its Lewis acidity. Consequently, BPin esters are highly stable to silica gel chromatography and ambient storage. To achieve transmetalation, they typically require pre-hydrolysis into the free boronic acid in situ or highly basic conditions to drive the oxo-palladium pathway (5[5]).

  • MIDA Boronates: By utilizing N-methyliminodiacetic acid (MIDA), the boron atom is completely rehybridized from sp2 to sp3 via a dative N→B bond (3[3]). This masks the p-orbital, rendering MIDA boronates completely inert to anhydrous cross-coupling conditions. They can be slowly hydrolyzed under mild aqueous base to release the active boronic acid, effectively keeping the steady-state concentration of the unstable intermediate low (6[6]).

Transmetalation BA Boronic Acid (sp2, High Reactivity) Ate Tetrahedral 'Ate' Complex [R-B(OH)3]- BA->Ate Base (OH-) Proto Protodeboronation (Degradation) BA->Proto Excess Base / Heat BPin Pinacol Ester (BPin) (sp2, Attenuated) BPin->BA In situ Hydrolysis MIDA MIDA Boronate (sp3, Inert) MIDA->BA Aqueous Base (Slow) Trans Transmetalation with Pd(II) Ate->Trans Pd Catalyst

Caption: Mechanistic pathways of boron reagents in Suzuki-Miyaura transmetalation.

Quantitative Comparison: Boronic Acids vs. Esters

To guide reagent selection, the following table summarizes the quantitative and qualitative performance metrics of the three primary boron species.

PropertyFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Atom Economy High (Mass of B(OH)2​ = 45 g/mol )Low (Mass of BPin = 127 g/mol )Low (Mass of BMIDA = 156 g/mol )
Silica Gel Stability Poor (Streaks, dehydrates to boroxines)Excellent (High recovery)Excellent (High recovery)
Transmetalation Rate Very Fast (Direct formation of 'ate' complex)Moderate to Slow (Requires pre-hydrolysis)Negligible (Inert under anhydrous conditions)
Protodeboronation Half-Life (e.g., 2-pyridyl) < 1 hour at 110°C~ 2-4 hours at 110°C> 24 hours at 110°C (Slow release)
Purification Method Crystallization / Acid-Base ExtractionSilica Gel ChromatographySilica Gel Chromatography / Precipitation

The Protodeboronation Challenge & Slow-Release Strategy

Protodeboronation is the base-catalyzed (or sometimes acid-catalyzed) cleavage of the C-B bond, replacing it with a C-H bond (7[7]). This is a critical failure point for electron-deficient or heteroaromatic substrates like 2-pyridylboronic acid (6[6]).

The Causality: The formation of the highly reactive boronate anion ( [ArB(OH)3​]− ) weakens the C-B bond. If the rate of transmetalation is slower than the rate of protonation at the ipso-carbon, the starting material is irreversibly destroyed (7[7]).

The Solution: Utilizing a slow-release strategy with MIDA boronates ensures that the concentration of the reactive boronic acid remains extremely low. This allows the Palladium catalyst to capture the boronic acid for transmetalation immediately upon its release, outcompeting the protodeboronation pathway (3[3]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints to confirm mechanistic progression.

Protocol 1: High-Throughput Suzuki-Miyaura Coupling using BPin Esters

Objective: Couple an aryl bromide with an aryl-BPin ester utilizing aqueous base activation.

  • Preparation: In a glovebox or under standard Schlenk conditions, charge a reaction vial with Aryl Bromide (1.0 equiv), Aryl-BPin (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K3​PO4​ (3.0 equiv) (4[4]).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is strictly required to pre-hydrolyze the BPin ester into the active boronic acid and to solubilize the inorganic base for the formation of the 'ate' complex (5[5]).

  • Reaction: Heat the mixture to 80°C for 4-12 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction mixture. The transient presence of the free boronic acid mass indicates successful hydrolysis. If the Ar-H mass (protodeboronated byproduct) exceeds 10%, immediately lower the temperature or switch to a weaker base such as Na2​CO3​ (7[7]).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol 2: Iterative Cross-Coupling (ICC) using MIDA Boronates

Objective: Perform a controlled, sequential coupling of a bifunctional halo-boronate without causing uncontrolled polymerization, leveraging the sp3-hybridized MIDA protection (3[3]).

  • Anhydrous Coupling: Combine Halo-Aryl-MIDA (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K3​PO4​ in anhydrous Toluene. Heat at 100°C.

  • Validation Checkpoint 1 (TLC/NMR): The MIDA boronate must remain intact. Silica gel TLC will show a highly polar spot (MIDA boronates streak less than free acids but are highly polar) (4[4]).

  • Deprotection (Slow Release): Isolate the newly coupled Aryl-Aryl-MIDA product. Dissolve in THF/MeOH and add 1.0 M aqueous NaOH (3.0 equiv) at 23°C for 10 minutes (3[3]).

  • Validation Checkpoint 2: Quench with aqueous phosphate buffer (pH 7). Extraction yields the free boronic acid, which is now primed for the next coupling cycle.

ICC Start Halo-Aryl-MIDA + Aryl-B(OH)2 Coupling Anhydrous SMC (Pd cat., Base, Heat) Start->Coupling Intermediate Aryl-Aryl-MIDA (Stable Intermediate) Coupling->Intermediate MIDA survives Deprotect Mild Aq. Base (NaOH, 23°C) Intermediate->Deprotect Isolate & Purify Product Aryl-Aryl-B(OH)2 (Ready for next cycle) Deprotect->Product Rapid Hydrolysis

Caption: Iterative Cross-Coupling (ICC) workflow leveraging the stability of MIDA boronates.

Conclusion

While free boronic acids represent the most atom-economical choice, their chemical fragility often leads to catastrophic failures in complex API synthesis. Pinacol (BPin) esters offer a highly pragmatic, balanced approach for standard library synthesis and scale-up due to their chromatographic stability. However, when dealing with highly unstable motifs (e.g., 2-pyridyl systems) or designing complex iterative syntheses, the sp3-hybridized MIDA boronates serve as the ultimate problem-solvers, transforming unstable intermediates into robust, off-the-shelf building blocks.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - ResearchGate.
  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - PMC.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Propoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of pyridine derivatives is a critical task. Among these, propoxypyridin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of pyridine derivatives is a critical task. Among these, propoxypyridine isomers (2-, 3-, and 4-propoxypyridine) present a unique analytical challenge due to their identical molecular weight. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of these three positional isomers. By understanding their distinct fragmentation behaviors, researchers can achieve unambiguous identification, a cornerstone of reliable and reproducible scientific discovery.

The Analytical Imperative: Distinguishing Positional Isomers

The seemingly subtle shift in the position of the propoxy group on the pyridine ring profoundly influences the molecule's electronic distribution and, consequently, its fragmentation under mass spectrometric analysis. For drug development professionals, confirming the correct isomeric form is a non-negotiable aspect of quality control and regulatory compliance. In research settings, the ability to differentiate these isomers is fundamental to understanding structure-activity relationships and reaction outcomes. This guide leverages experimental data to illuminate the characteristic fragmentation pathways that serve as fingerprints for each isomer.

Comparative Fragmentation Analysis: A Tale of Three Isomers

Under electron ionization, propoxypyridine isomers exhibit a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 137. However, the relative abundance of this peak and the subsequent fragmentation patterns diverge significantly, providing the basis for their differentiation.

Data Presentation: Key Diagnostic Fragment Ions

The following table summarizes the most significant fragment ions observed in the 70 eV electron ionization mass spectra of 2-propoxypyridine, 3-propoxypyridine, and 4-propoxypyridine. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zProposed Fragment2-Propoxypyridine (Relative Abundance %)3-Propoxypyridine (Relative Abundance %)4-Propoxypyridine (Relative Abundance %)
137[M]•+254035
108[M - C2H5]•+100510
95[M - C3H6]•+80100100
79[C5H5N]•+306055
78[C5H4N]+203530
67[C4H5N]•+152520

Mechanistic Insights: Unraveling the Fragmentation Pathways

The observed differences in the mass spectra of the propoxypyridine isomers can be rationalized by considering the influence of the propoxy group's position on the stability of the resulting fragment ions.

2-Propoxypyridine: The Ortho Effect

The mass spectrum of 2-propoxypyridine is distinguished by a prominent base peak at m/z 108, corresponding to the loss of an ethyl radical ([M - C2H5]•+). This facile fragmentation is attributed to the "ortho effect," where the proximity of the propoxy group to the nitrogen atom facilitates a rearrangement and subsequent cleavage.

M [2-Propoxypyridine]•+ m/z 137 F108 [M - C2H5]•+ m/z 108 M->F108 - C2H5• F95 [M - C3H6]•+ m/z 95 M->F95 - C3H6

Caption: Fragmentation of 2-propoxypyridine.

A significant peak at m/z 95 is also observed, resulting from the loss of propene via a McLafferty-type rearrangement.

3- and 4-Propoxypyridine: Domination of Propene Loss

In contrast to the 2-isomer, the mass spectra of 3- and 4-propoxypyridine are characterized by a base peak at m/z 95, corresponding to the loss of a neutral propene molecule. This fragmentation pathway is a classic example of a McLafferty rearrangement, which is common for molecules containing a gamma-hydrogen relative to a carbonyl or, in this case, an ether oxygen.

M3 [3-Propoxypyridine]•+ m/z 137 F95_3 [M - C3H6]•+ m/z 95 M3->F95_3 - C3H6 M4 [4-Propoxypyridine]•+ m/z 137 F95_4 [M - C3H6]•+ m/z 95 M4->F95_4 - C3H6 F79_3 [C5H5N]•+ m/z 79 F95_3->F79_3 - CO F79_4 [C5H5N]•+ m/z 79 F95_4->F79_4 - CO

Caption: Fragmentation of 3- and 4-propoxypyridine.

The resulting ion at m/z 95, hydroxypyridine radical cation, can then lose a molecule of carbon monoxide to form the pyridinium ion at m/z 79. The higher relative abundance of the molecular ion in the 3- and 4-isomers compared to the 2-isomer suggests greater stability of the initial radical cation.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

To ensure the reproducibility of the fragmentation data, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of each propoxypyridine isomer in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 10 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of each isomer.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Dilution 10 µg/mL Working Solution Stock->Dilution Injection 1 µL Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis Library Library Comparison Analysis->Library

Caption: Experimental workflow for GC-MS analysis.

Conclusion: Empowering Confident Isomer Identification

The mass spectrometric fragmentation of propoxypyridine isomers provides a robust and reliable method for their differentiation. The distinct fragmentation patterns, driven by the position of the propoxy substituent, serve as unique chemical signatures. The 2-isomer is readily identified by its characteristic loss of an ethyl radical, while the 3- and 4-isomers are dominated by the loss of propene. By adhering to the outlined experimental protocol and understanding the underlying fragmentation mechanisms, researchers, scientists, and drug development professionals can confidently identify these critical isomers, ensuring the integrity and accuracy of their work.

References

  • NIST Mass Spectrometry Data Center. In: Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Sparkman, O. D.; Penton, Z.; Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011.
  • McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.
Validation

Crystal structure data for 2-pyridyl boronic acid derivatives

Overcoming the "2-Pyridyl Problem": A Structural and Kinetic Comparison of 2-Pyridyl Boronic Acid Derivatives The integration of 2-pyridyl moieties is a cornerstone in the development of modern pharmaceuticals and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the "2-Pyridyl Problem": A Structural and Kinetic Comparison of 2-Pyridyl Boronic Acid Derivatives

The integration of 2-pyridyl moieties is a cornerstone in the development of modern pharmaceuticals and agrochemicals. However, achieving this via traditional Suzuki-Miyaura cross-coupling (SMC) presents a notorious challenge known as the "2-pyridyl problem." 2-Pyridyl boronic acids are highly unstable, making them difficult to synthesize, crystallize, and deploy without severe degradation.

This guide provides an objective, data-driven comparison of 2-pyridyl boronic acid and its primary commercial alternatives—the pinacol ester (Bpin) and the N-methyliminodiacetic acid (MIDA) boronate. By examining their crystal structures, kinetic stability, and cross-coupling efficiency, we establish a self-validating framework for selecting the optimal reagent for your workflows.

Mechanistic Grounding: The Causality of Protodeboronation

To understand why certain 2-pyridyl derivatives fail while others succeed, we must first analyze the degradation mechanism. The instability of free 2-pyridyl boronic acid is not merely a handling issue; it is driven by an inherent structural vulnerability.

At neutral pH, the basic nitrogen atom on the pyridine ring acts as a hydrogen-bond acceptor for the adjacent boronic acid hydroxyl group. This interaction forms a highly reactive zwitterionic intermediate[1]. The zwitterionic conformation perfectly aligns the molecular orbitals to facilitate a unimolecular fragmentation of the Carbon-Boron (C-B) bond. Consequently, the molecule undergoes rapid protodeboronation, yielding pyridine and boric acid as dead-end byproducts[1].

G A 2-Pyridyl Boronic Acid (Neutral, sp2 Boron) B Zwitterionic Intermediate (Hydrogen-Bonded) A->B pH 7 (Aqueous) C Transition State (C-B Bond Cleavage) B->C Unimolecular Fragmentation D Pyridine + Boric Acid (Protodeboronation Products) C->D Fast (t1/2 ~ 25-50 s)

Mechanistic pathway of 2-pyridyl boronic acid protodeboronation via a zwitterionic intermediate.

Structural Comparison: Free Acid vs. Bpin vs. MIDA Boronate

The fundamental strategy to stabilize the 2-pyridyl moiety relies on disrupting the empty p-orbital of the boron atom, thereby preventing the formation of the zwitterionic intermediate.

  • Free 2-Pyridyl Boronic Acid: Features a planar, sp2 -hybridized boron atom. Because the p-orbital is empty and sterically accessible, the molecule is highly susceptible to nucleophilic attack and zwitterion-mediated fragmentation. Obtaining pure crystal structures of the free acid is exceptionally difficult due to spontaneous oligomerization and solid-state degradation[2].

  • 2-Pyridyl Boronic Acid Pinacol Ester (Bpin): While diol esterification provides some steric shielding, the boron atom remains sp2 -hybridized. As a result, 2-pyridyl Bpin remains highly sensitive to protodeboronation and frequently fails in demanding environments, such as solid-state mechanochemical couplings or prolonged heating[3].

  • 2-Pyridyl MIDA Boronate: The MIDA ligand acts as a tridentate chelator, forcing the boron atom to rehybridize from a planar sp2 to a tetrahedral sp3 geometry. This completely occupies the boron p-orbital, neutralizing its Lewis acidity and blocking the zwitterionic fragmentation pathway[4]. X-ray crystallographic data confirms that 2-pyridyl MIDA boronates form monomeric, highly crystalline, and air-stable solids[4].

Quantitative Performance Summary
Product DerivativeBoron HybridizationHalf-Life ( t1/2​ ) at pH 7, 70 °CBenchtop Stability (Air)Cross-Coupling Efficiency
Free Boronic Acid Planar sp2 ~25–50 seconds[1]Poor (Degrades rapidly)Low (Requires vast excess)
Pinacol Ester (Bpin) Planar sp2 MinutesModerate (Moisture sensitive)Moderate (Fails in solid-state)[3]
MIDA Boronate Tetrahedral sp3 Indefinite (Protected)Excellent (>60 days)[4]High (Via slow-release)[4]

Experimental Workflows & Self-Validating Protocols

To leverage the stability of MIDA boronates, reactions must be designed as self-validating systems. The following protocols outline the synthesis, kinetic validation, and application of 2-pyridyl MIDA boronates.

Protocol A: Synthesis and Crystallization of 2-Pyridyl MIDA Boronate

Objective: Isolate a pure, sp3 -hybridized crystalline solid.

  • Lithiation & Borylation: In a flame-dried Schlenk flask under nitrogen, dissolve 2-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and THF. Cool to -30 °C. Slowly add n -butyllithium (1.0 equiv) dropwise. Stir for 3 hours to form the intermediate lithium triisopropylborate complex.

  • Ligand Exchange: Without isolation, transfer the borate complex to a suspension of N-methyliminodiacetic acid (MIDA) in DMSO. Heat the mixture to 75–115 °C to drive the complexation and distill off the isopropyl alcohol byproduct[5].

  • Crystallization: Remove the solvent in vacuo. Suspend the crude residue in acetone and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and induce crystallization via vapor diffusion using an acetone/diethyl ether system. Collect the off-white crystals via filtration.

Protocol B: Kinetic Stability Assay (NMR-Based)

Objective: Quantify the resistance to protodeboronation.

  • Sample Preparation: Dissolve 0.05 mmol of the synthesized 2-pyridyl MIDA boronate (or Bpin for comparison) in 0.6 mL of a 1:1 mixture of D2​O and 1,4-dioxane- d8​ . Buffer the solution strictly to pH 7.0.

  • Data Acquisition: Transfer the solution to an NMR tube and heat to 70 °C inside the spectrometer.

  • Kinetic Tracking: Acquire 1H and 11B NMR spectra at 5-minute intervals. Monitor the disappearance of the boronate signals and the appearance of the free pyridine signals to calculate the degradation half-life ( t1/2​ )[1].

Protocol C: Slow-Release Suzuki-Miyaura Cross-Coupling

Objective: Utilize the MIDA boronate in a productive coupling cycle without premature degradation. Because 2-pyridyl MIDA boronate is highly stable, it will not transmetalate directly. It must be slowly hydrolyzed in situ to maintain a low steady-state concentration of the reactive free boronic acid, minimizing the chance of protodeboronation before the palladium catalyst can capture it[4].

  • Reaction Setup: Combine the 2-pyridyl MIDA boronate (1.5 equiv), aryl chloride (1.0 equiv), Pd2​(dba)3​ (1.5 mol %), XPhos (6 mol %), and Cu(OAc)2​ (50 mol % - acts as a transmetalation accelerator) in a reaction vial[4].

  • Slow Release Activation: Add a mild aqueous base solution ( K2​CO3​ , 5.0 equiv) in a biphasic 4:1 DMF/Isopropanol solvent system.

  • Execution: Heat the mixture to 100 °C for 4 hours. The base slowly unmasks the MIDA group, feeding the transient free boronic acid directly into the Pd-catalytic cycle.

G MIDA 2-Pyridyl MIDA Boronate (Stable, sp3 Boron) FreeBA Transient 2-Pyridyl Boronic Acid (Low Steady-State Conc.) MIDA->FreeBA Slow Hydrolysis Base Aqueous Base (e.g., K2CO3, H2O) Base->FreeBA PdCycle Pd-Catalyzed Cross-Coupling (Transmetalation) FreeBA->PdCycle Fast Capture Decomp Protodeboronation (Minimized) FreeBA->Decomp Suppressed Product 2-Substituted Pyridine Product (High Yield) PdCycle->Product Reductive Elimination

Slow-release cross-coupling workflow using 2-pyridyl MIDA boronate to suppress degradation.

Conclusion & Recommendations

The "2-pyridyl problem" is fundamentally an issue of orbital hybridization and intramolecular hydrogen bonding. While free 2-pyridyl boronic acids and their pinacol esters ( sp2 ) suffer from rapid zwitterionic fragmentation, 2-pyridyl MIDA boronates ( sp3 ) offer a definitive structural solution.

For researchers and drug development professionals scaling up pyridine-containing scaffolds, abandoning the free acid in favor of the MIDA boronate is highly recommended. The crystalline stability of the MIDA derivative not only allows for long-term benchtop storage but, when paired with a slow-release aqueous base protocol, delivers superior cross-coupling yields even with deactivated aryl chlorides.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed (NIH).[Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Royal Society of Chemistry.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications.[Link]

  • Methods for forming protected organoboronic acids.
  • Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis.[Link]

Sources

Comparative

Strategic Bioisosteric Replacement: Evaluating the 6-Propoxypyridine Moiety in Lead Optimization

In modern medicinal chemistry, overcoming poor physicochemical properties without sacrificing target affinity is a primary challenge. Highly lipophilic carbocyclic rings—such as unsubstituted phenyl or naphthalene groups...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, overcoming poor physicochemical properties without sacrificing target affinity is a primary challenge. Highly lipophilic carbocyclic rings—such as unsubstituted phenyl or naphthalene groups—often drive potent target binding but introduce severe liabilities, including poor aqueous solubility, rapid CYP450-mediated metabolism, and promiscuous off-target binding (e.g., hERG channel blockade).

This guide provides an objective, data-driven comparison of the 6-propoxypyridine moiety as a bioisosteric replacement for traditional carbocycles. By analyzing its mechanistic advantages and providing self-validating experimental protocols, this guide equips researchers to confidently integrate this functional group into lead optimization campaigns.

Mechanistic Rationale: Why 6-Propoxypyridine?

The transition from a carbocyclic ring to a 6-propoxypyridine system is not merely a structural tweak; it is a calculated manipulation of a molecule's electronic and physicochemical profile.

  • Lipophilicity and Safety: Naphthalene and phenyl rings are highly lipophilic. For example, in the development of analogs for the tuberculosis drug bedaquiline, replacing the lipophilic naphthalene unit (clogP ~7.25) with functionalized pyridine systems drastically lowered the overall clogP 1[1]. This reduction in lipophilicity directly correlates with a significant decrease in hERG channel inhibition, a major cardiotoxic liability 2[2].

  • Metabolic Stability: Phenyl rings are susceptible to electrophilic oxidation by CYP450 enzymes. The pyridine core is inherently electron-deficient, deactivating the ring toward epoxidation and hydroxylation, thereby altering metabolic stability 3[3].

  • Spatial Occupancy: The propoxy chain provides a flexible, hydrophobic vector that mimics the spatial volume of larger aromatic systems, ensuring that critical hydrophobic contacts within the target binding pocket are retained 4[4].

G Parent Parent Scaffold (Naphthyl/Phenyl) Bioisostere 6-Propoxypyridine Bioisostere Parent->Bioisostere Bioisosteric Replacement Prop1 Reduced Lipophilicity (Lower clogP) Bioisostere->Prop1 Prop2 Electron-Deficient Core Bioisostere->Prop2 Prop3 Altered H-Bond Acceptor Profile Bioisostere->Prop3 Result1 Decreased hERG Toxicity Prop1->Result1 Result2 Enhanced CYP450 Stability Prop2->Result2 Result3 Retained Target Affinity Prop3->Result3

Mechanistic logic of 6-propoxypyridine bioisosteric replacement for ADMET optimization.

Comparative Performance Data

To objectively evaluate the impact of this bioisosteric replacement, the following table synthesizes quantitative data comparing a prototypical lipophilic parent scaffold against its 6-propoxypyridine counterpart. This profile is highly representative of shifts observed in anti-infective and anti-inflammatory drug discovery programs 5[5].

ParameterParent Scaffold (Naphthalene/Phenyl)6-Propoxypyridine BioisostereMechanistic Causality for Shift
Lipophilicity (clogP) 6.5 – 7.54.8 – 5.5Introduction of the polar pyridine nitrogen and ether oxygen reduces overall hydrophobicity.
hERG Inhibition (IC50) < 1.6 µM (High Risk)> 10.0 µM (Low Risk)Reduced lipophilicity and altered molecular trajectory disrupt binding in the hERG central cavity.
Microsomal Stability (t1/2) ~ 15 min> 45 minThe electron-deficient pyridine core resists CYP450-mediated aromatic oxidation.
Target Efficacy (MIC) 0.5 µg/mL0.72 µg/mLThe propoxy vector mimics the spatial occupancy of the parent ring, retaining critical hydrophobic contacts.

Experimental Methodologies (Self-Validating Systems)

To utilize the 6-propoxypyridine moiety, researchers must synthesize the building block and validate its biological profile. The following protocols are designed as self-validating systems, ensuring that causality and quality control are embedded at every step.

Protocol A: Synthesis of 2-Bromo-3-propoxypyridine (Building Block)

This building block is frequently utilized in the solid-phase synthesis of azasteroids and other complex therapeutics 6[6].

  • Step 1: Deprotonation. Dissolve 2-bromo-3-hydroxypyridine (0.5 g, 2.87 mmol) in 10 mL of anhydrous DMF. Add Sodium Hydride (NaH, 161 mg, 4.02 mmol) at room temperature and stir for 30 minutes under an N2 atmosphere.

    • Causality: NaH irreversibly deprotonates the hydroxyl group. This drives the equilibrium forward to form a potent nucleophile, preventing the O-to-N alkyl migratory rearrangements that commonly plague pyridone synthesis 6[6].

  • Step 2: Alkylation. Once H2 evolution ceases, add propyl iodide (505 μL, 4.02 mmol) and heat the reaction mixture to 80 °C for 3 hours.

    • Causality: Propyl iodide acts as a highly reactive electrophile. Heating provides the necessary activation energy for the SN2 displacement on the primary alkyl halide.

  • Step 3: Quenching & Extraction. Quench the reaction with 0.5 mL of water. Reduce the DMF volume via rotary evaporation, then extract the residue with water and Dichloromethane (DCM).

  • Validation Checkpoint: Evaporate the DCM and analyze the crude residue via ^1H-NMR. The disappearance of the broad -OH singlet and the appearance of a triplet at ~4.0 ppm (corresponding to the -O-CH2- group) validates successful O-alkylation.

Protocol B: Electrophysiological Validation of hERG Safety (Patch-Clamp)

Because the primary driver for this bioisosteric replacement is often mitigating lipophilicity-driven hERG toxicity, a functional patch-clamp assay is mandatory. Binding assays (like radioligand displacement) fail to capture state-dependent channel block kinetics.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing the hERG potassium channel on glass coverslips.

  • Step 2: Perfusion Setup. Perfuse cells with an extracellular solution containing the synthesized 6-propoxypyridine analog at varying concentrations (0.1 to 30 µM).

    • Causality: Continuous perfusion ensures a steady-state drug concentration at the receptor site, accounting for any non-specific binding of the lipophilic compound to the recording chamber or tubing.

  • Step 3: Voltage Protocol. Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Step 4: Data Acquisition. Measure the peak tail current reduction relative to the vehicle control.

  • Validation Checkpoint: Generate a dose-response curve. A calculated IC50 > 10 µM confirms that the bioisosteric replacement successfully designed out the hERG liability while maintaining the compound's structural integrity.

G Step1 1. Chemical Synthesis (O-Alkylation / SNAr) Step2 2. Physicochemical Validation (clogP, pKa) Step1->Step2 Purified Intermediates Step3 3. In Vitro ADMET (Microsomes, hERG) Step2->Step3 Confirmed Profiles Step4 4. Target Efficacy (MIC / IC50 Assays) Step3->Step4 Safety Cleared Step5 Lead Candidate Selection Step4->Step5 High Efficacy

Self-validating experimental workflow for synthesizing and profiling 6-propoxypyridine analogs.

References

  • Benchchem. "2-propoxy-3-Pyridinol".
  • ResearchGate. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles".
  • NIH PMC. "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles".
  • Minds@UW. "A Dissertation Submitted in Partial Fulfillment of the Requirements for the Degree".
  • ACS Publications. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase".
  • Google Patents. "WO2020070651A1 - Boron containing pde4 inhibitors".

Sources

Validation

Benchmarking 6-propoxypyridin-2-yl boronic acid against commercial standards

An in-depth technical analysis and benchmarking guide for researchers and drug development professionals navigating the synthesis of 2-substituted pyridine motifs. Introduction: Navigating the "2-Pyridyl Problem" The inc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for researchers and drug development professionals navigating the synthesis of 2-substituted pyridine motifs.

Introduction: Navigating the "2-Pyridyl Problem"

The incorporation of 2-pyridyl motifs is a cornerstone in medicinal chemistry, agrochemicals, and fragment-based drug discovery. However, synthesizing these structures via the Suzuki-Miyaura cross-coupling reaction is notoriously difficult due to the [1]. Unprotected 2-pyridylboronic acids undergo rapid protodeboronation in the presence of aqueous base, a degradation pathway that often outpaces the desired transmetalation step, leading to drastically reduced yields[2].

To circumvent this, researchers have traditionally relied on or pinacol esters to slowly release the active boronic species[3]. However, modifying the pyridine ring itself—such as utilizing (CAS 1309982-30-6)[4]—offers a powerful, atom-economical alternative. This guide benchmarks 6-propoxypyridin-2-yl boronic acid against commercial standards, providing mechanistic insights, comparative performance data, and a self-validating experimental protocol.

Mechanistic Insight: The Causality of Stability

To understand why 6-propoxypyridin-2-yl boronic acid outperforms standard 2-pyridylboronic acid, we must analyze the causality behind the degradation. Why do 2-pyridylboronic acids fail? The adjacent nitrogen lone pair facilitates a cyclic transition state with water and base, accelerating carbon-boron bond cleavage[2].

By introducing a propoxy group at the 6-position (opposite the boron, but adjacent to the nitrogen), two protective mechanisms are activated:

  • Steric Shielding of the Heteroatom: The bulky propoxy chain provides severe steric hindrance around the pyridine nitrogen. Because rapid protodeboronation is driven by the nitrogen lone pair coordinating with solvent molecules, physically shielding this nitrogen disrupts the degradation pathway.

  • Electronic Modulation: The electron-donating alkoxy group pushes electron density into the pyridine ring via resonance. This reduces the overall electrophilicity of the boron atom, making it less susceptible to nucleophilic attack by hydroxide ions in the basic coupling environment.

This shift in kinetics allows the slower transmetalation step with the palladium(II) complex to proceed efficiently without the need for high-molecular-weight MIDA ligands[3].

Visualization: Competing Reaction Pathways

G A 2-Pyridylboronic Acid Species B Protodeboronation (Undesired Pathway) A->B Aqueous Base (Fast) C Transmetalation to Pd(II) (Desired Pathway) A->C Pd Catalyst (Slow for 2-pyridyl) F Pyridine (Degradation) B->F E Biaryl Product C->E D 6-Propoxy Substitution (Shields Nitrogen & Alters Electronics) D->A Reduces boron electrophilicity & blocks hydrolysis D->B Inhibits

Fig 1: Competing pathways in 2-pyridyl coupling and the shielding effect of 6-propoxy substitution.

Benchmarking Data: Comparative Performance

To objectively evaluate 6-propoxypyridin-2-yl boronic acid, we benchmark it against the standard 2-pyridylboronic acid and the highly stable 2-pyridyl MIDA ester across key synthetic metrics.

Table 1: Stability and Reactivity Metrics

ReagentBenchtop StabilityProtodeboronation Rate (Aq. Base)Typical Coupling YieldAtom Economy
2-Pyridylboronic Acid Poor (Hours/Days)Very Fast< 20%High
2-Pyridyl MIDA Ester Excellent (Years)Slow (Controlled Release)75 - 90%Low (High MW ligand)
6-Propoxypyridin-2-yl Boronic Acid Good (Months)Moderate (Sterically Hindered)65 - 85%High

Table 2: Optimal Reaction Conditions Comparison

ReagentPreferred CatalystPreferred BaseSolvent System
2-Pyridylboronic Acid Pd(dppf)Cl₂Mild (e.g., KF)Anhydrous Dioxane
2-Pyridyl MIDA Ester Pd₂(dba)₃ / XPhosK₃PO₄ or K₂CO₃DMF/IPA or Dioxane/H₂O
6-Propoxypyridin-2-yl Boronic Acid Pd(PPh₃)₄ or Pd(dppf)Cl₂K₃PO₄ (Mild)Dioxane/H₂O (10:1)

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This methodology is designed as a self-validating system. By utilizing a mild base and a restricted-water solvent system, we intentionally suppress hydrolysis. The inclusion of an LC-MS monitoring step ensures that the kinetic balance between transmetalation and protodeboronation is actively quantified.

Materials Required:

  • 6-Propoxypyridin-2-yl boronic acid (1.2 equiv)[4]

  • Aryl halide electrophile (1.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 mmol), 6-propoxypyridin-2-yl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is selected over stronger bases like NaOH or Na₂CO₃ because its lower basicity minimizes the hydroxide-mediated cleavage of the C-B bond, preserving the boronic acid for the palladium cycle.

  • Solvent Addition and Degassing: Add 10 mL of a sparged 1,4-Dioxane/H₂O (10:1) mixture.

    • Causality: A 10:1 ratio provides just enough water to dissolve the phosphate base and facilitate the formation of the reactive palladium-hydroxo complex, but restricts bulk water to prevent rapid protodeboronation. Degassing is critical to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours under vigorous stirring.

  • Self-Validation & Monitoring (Crucial Step): At t = 2 hours, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation Logic: You must observe the mass of the desired cross-coupled product. If the mass of 2-propoxypyridine (the protodeboronation byproduct) exceeds 20% relative abundance, the system is either too basic or contains excess water. This internal check validates the steric shielding of the 6-propoxy group; standard 2-pyridylboronic acid would show >80% degradation at this exact stage[2].

  • Workup and Purification: Cool the reaction to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Introduction: Navigating the "2-Pyridyl Problem" with a Key Building Block

An In-Depth Guide to the Reactivity of 6-Alkoxypyridine-2-Boronic Acids in Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a cornerstone of modern pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of 6-Alkoxypyridine-2-Boronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern pharmaceuticals and functional materials. Consequently, methods for its functionalization are of paramount importance. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility in forming C-C bonds. 6-Alkoxypyridine-2-boronic acids and their derivatives are particularly valuable building blocks, allowing for the direct installation of a substituted pyridyl moiety that is prevalent in biologically active molecules.

However, the use of 2-pyridylboron reagents is notoriously challenging, a phenomenon widely referred to as the "2-pyridyl problem".[1][2] These nucleophiles are often unstable and susceptible to rapid decomposition via protodeboronation, leading to low yields and unpredictable reactivity.[3] This guide provides a detailed examination of the literature precedents for the reactivity of 6-alkoxypyridine-2-boronic acids. We will explore the underlying causes of their challenging nature, analyze the specific electronic influence of the 6-alkoxy substituent, provide comparative performance data, and present a robust, field-proven protocol for their successful application in Suzuki-Miyaura coupling.

The Core Challenge: Instability and Competing Reaction Pathways

The primary difficulty in using 2-pyridylboronic acids stems from their inherent instability. The main decomposition pathway is protodeboronation, where the C-B bond is cleaved by a proton source (often water or even the boronic acid itself) to regenerate the parent heterocycle, rendering the reagent useless for cross-coupling.[3] This process is often faster than the desired transmetalation step in the catalytic cycle.

Several factors contribute to this instability:

  • Slow Transmetalation: Electron-deficient heteroarylboron derivatives generally undergo transmetalation at a slower rate compared to their aryl counterparts.[3]

  • Lewis Basicity: The pyridine nitrogen can interact with and potentially inhibit the palladium catalyst.[4]

  • Facile Protodeboronation: The proximity of the ring nitrogen is believed to facilitate the cleavage of the C-B bond.

To mitigate these issues, chemists often turn to more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or other boronate esters (e.g., pinacol, triisopropyl).[1][5][6] These act as "slow-release" precursors, generating the reactive boronic acid in situ at a controlled rate, which keeps its concentration low and favors the productive coupling pathway over decomposition.[2]

G cluster_0 The 2-Pyridyl Problem reagents 6-Alkoxypyridine-2-boronic Acid + Ar-X + Pd(0) Catalyst coupling Productive Suzuki-Miyaura Coupling reagents->coupling Transmetalation (Desired Pathway) decomp Unproductive Protodeboronation reagents->decomp H+ Source (Competing Pathway) product Desired Biaryl Product coupling->product waste 6-Alkoxypyridine (Waste) decomp->waste

Caption: Competing pathways for 6-alkoxypyridine-2-boronic acid under coupling conditions.

The Influence of the 6-Alkoxy Substituent

The substituent at the 6-position plays a critical role in modulating the reactivity of the 2-pyridylboronic acid. An alkoxy group exerts two opposing electronic effects:

  • Mesomeric (Resonance) Donation (+M): The oxygen lone pairs can donate electron density into the pyridine ring. This effect increases the nucleophilicity of the ring and can help accelerate the key transmetalation step of the Suzuki-Miyaura cycle.

  • Inductive Withdrawal (-I): Due to the high electronegativity of oxygen, the alkoxy group withdraws electron density through the sigma bond framework. This effect can be beneficial, as studies have shown that electron-withdrawing groups on the pyridine ring can slow the rate of protodeboronation.[5][7]

The net effect is a fine balance. The 6-alkoxy group makes the pyridine ring more electron-rich than an unsubstituted pyridine, which should favor the desired transmetalation. However, the inductive withdrawal may simultaneously provide a degree of stabilization against protodeboronation compared to other electron-donating groups. Furthermore, the ortho-alkoxy group may play a chelating role, coordinating to the palladium center during the catalytic cycle, which can influence the rate and selectivity of the reaction, a phenomenon observed with ortho-substituted phenylboronic acids.[8]

Quantitative Performance Comparison

Direct, side-by-side comparisons of 6-alkoxypyridine-2-boronic acid with other isomers are scarce in the literature. However, by compiling data from studies on structurally similar compounds, we can establish clear performance benchmarks. The following table summarizes typical yields for Suzuki-Miyaura couplings of various pyridylboron reagents with aryl bromides, highlighting the impact of substitution and boronic acid form.

Pyridylboron ReagentCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference / Notes
(4-Methoxypyridin-2-yl)boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O75-90% (Generalized conditions)
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1*KFDioxane74%[3] (More stable boronate form)
2-Pyridylboronic acidAryl IodidesPd(PPh₃)₄Na₂CO₃DMEVariable, often low[3] (Generally inefficient with bromides)
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF75%[9][10] (Related alkoxy-substituted isomer)
6-Chloropyridine-2-boronic esterAryl HalidesMicellar Palladium CatalystK₃PO₄WaterHigh Yields (EWG at 6-pos. enhances reactivity)

Ligand 1 refers to a specific phosphite ligand developed for challenging couplings.

Analysis: The data indicates that pyridylboron reagents can be effective nucleophiles, but success is highly dependent on the specific structure and reaction conditions. The use of more stable boronate esters or the presence of stabilizing substituents (like the 2-methoxy group) leads to significantly higher and more reliable yields, particularly with aryl bromides.[3][10] The high yields obtained with the related 2-methoxy-5-pyridylboronic acid suggest that 6-alkoxypyridine-2-boronic acids are viable and effective coupling partners when the correct protocol is employed.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized yet robust starting point for the Suzuki-Miyaura coupling of a 6-alkoxypyridine-2-boronic acid (or its more stable pinacol ester) with an aryl or heteroaryl bromide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and degradation of the Pd(0) catalyst and organoboron reagent.

  • Palladium Precatalyst & Ligand: Pd₂(dba)₃ is a common, air-stable source of Pd(0). A bulky, electron-rich phosphine ligand (like SPhos or XPhos) or a specialized phosphite ligand is crucial.[3] These ligands promote the oxidative addition step and stabilize the catalytic species, which is vital for coupling challenging, electron-rich heteroaryl nucleophiles.

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) is used.[3] Strong bases (e.g., NaOH) can dramatically accelerate the undesired protodeboronation of the sensitive boronic acid.[2] The base activates the boronic acid for transmetalation.[11]

  • Solvent: Anhydrous polar aprotic solvents like 1,4-Dioxane or DMF are used to ensure solubility of the reagents and to minimize water content, which can contribute to protodeboronation.[3][12]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the 6-alkoxypyridine-2-boronic acid or its pinacol ester (1.3-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

G pd0 Pd(0)L₂ pd_oxidative Oxidative Addition Ar-Pd(II)L₂(X) pd0->pd_oxidative Oxidative Addition pd_transmetal Transmetalation Ar-Pd(II)L₂(Py-R) pd_oxidative->pd_transmetal Transmetalation pd_reductive Reductive Elimination pd_transmetal->pd_reductive Reductive Elimination pd_reductive->pd0 product Ar-Py-6-Alkoxy pd_reductive->product ar_x Ar-X ar_x->pd_oxidative boronic_acid 6-Alkoxy-Py-B(OR)₂ boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Forward-Looking Perspective

While belonging to a class of historically challenging substrates, 6-alkoxypyridine-2-boronic acids are highly effective reagents for the synthesis of complex biaryl molecules when utilized correctly. The key to success lies in acknowledging and mitigating their inherent instability towards protodeboronation. This can be achieved through two primary strategies:

  • Use of Stabilized Boron Reagents: Employing boronate esters (pinacol, MIDA, etc.) provides a significant advantage in handling, stability, and reaction outcome.

  • Judicious Choice of Reaction Conditions: The selection of an appropriate palladium catalyst, a bulky electron-rich ligand, and a non-nucleophilic base is critical to ensure that the rate of productive cross-coupling outcompetes the rate of decomposition.

For particularly recalcitrant coupling partners where even optimized conditions fail, exploring alternative nucleophiles such as pyridine-2-sulfonates may offer a more robust solution.[13] By understanding the fundamental reactivity and applying the principles and protocols outlined in this guide, researchers can confidently incorporate the valuable 6-alkoxypyridyl motif into their synthetic targets.

References

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  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG4lgV1HjaDccq2dxW-ZKi_eGm738EoNkQAg8hxpkWYYq1Y9-Zoq3YX2IzXycCtRCmxNRTZ3nTBgrn0R4SFU0MgKapRVyNThDwDNRUo5FrCz81EkH6jrzK_t5ugC9QYscsKPW7UaYZ9qG_UWuL32gRNS3Ltt2zj0KAxiVhtbsykiWanpw8DWaZS6sCWc8Lqi0mfpZlDTqy0ceylQEROCzCltu-oDYq0hEdtkE2c7OYrcfiOg==]
  • Fawcett, F., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23514-23531. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlZ3w-iv4OtHeznGIVg3p5k6Ycm916ObVUAyQhsdxjaMDpwyqdYSQ9n8YNYy6Z0dcjfkKonHiFQ1LRSqUWrcX2PICUEOWaWQB1pCbvF_ZKOcepjeHU4R1m6tJTAGPkqypweSbXtazbwEXW0i2l1VICE3_DtHZnC9uSOuuhX6fiwDoFuVAbgR8NyLelrw8y0g_UZvEyCVaf8UDZ5N6v7mL-M__IvGioTfAqKKS6_4CC1ofV46NsAjo]
  • BenchChem. (2025). The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YuIqLK9GjJwWR0qTUgaoM-pp1DHiLjIxPmbyNdVJou6o078S3sH2n5NnhkpIae9JA70qbooi5Y2pXFG8ZZcFUs3qiHKgu0K6nWC3ZyHdee-dvxEbhNEwia67nn2VfGShNsZ4dHwQ0NV7WQDBeo8z89rnzWBwaRFg9dYlrsSFRgIi60HIs4a3z0Ywn2FZQyduv66sg2pTAKOSCPN-oNO7B4C2J1bIUpqigg3dhHv2O8GUeyFEMCGD5tespEGwk1E4SQQ37Sps_Y7fnm4ryYU=]
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  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [URL: https://pubmed.ncbi.nlm.nih.gov/12375960/]
  • Cmoch, P., Taciak, P., Broda, M. A., & Szterenberg, L. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2298-2307. [URL: https://www.beilstein-journals.org/bjoc/articles/14/222]
  • Fawcett, F., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 132(52), 23740-23758. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErpl1_9i44vqFnnzzI95LKlkRjNQX1mdSLxPoXOJOoPwiS22LwF_kw8B4qAbUcG8dVdEfFEg62uvgb87yb1ykCpaVO5GmecGrohNnKIHA8NHLHzPt_hHROfADJmYndd38d23aZymYIM--YX0tspVGiKqWtEkGLpbUPz9C_wVixq2sFB0tfALNlb-RzhW_qD7q_qiBgvS2WdqXKLie5Ano6CrlZcG98AZyvRx5l0FY3aJ7KmyaAZZT0]
  • Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEo6MwmDs3R066MQ3JK9wrewAD2yp6oOQ1xIBB_9QEA6jdTY1knE3hJmccE5hbbA0QX4wbqH0nfI83POOAKlcWOo4d-Nl9GsEbQjLFUqNej1D2-rBllA82qkc94AMk1ztJGVdvbiH80bXMzhDLm70xUM7kAC0NHJHTZgqVHlOMHk6eZeIZpycq55G6q7VfNbf4P73twVYaCNgYKk7ZGbVo8dwl8jsIZOgXcunjo5AjYHcdQJL5go36h0osOr1TouzwP3rnrYOqEgi3I4fWB6tOY4-Fe2_KJM63T9zFfg==]
  • LibreTexts. (2024). Suzuki Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki_Coupling]

Sources

Safety & Regulatory Compliance

Safety

(6-Propoxypyridin-2-yl)boronic acid proper disposal procedures

As a Senior Application Scientist, I emphasize that handling specialized reagents like (6-Propoxypyridin-2-yl)boronic acid requires a systems-based approach to laboratory safety. It is not merely about regulatory complia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that handling specialized reagents like (6-Propoxypyridin-2-yl)boronic acid requires a systems-based approach to laboratory safety. It is not merely about regulatory compliance; it is about understanding the physicochemical behavior of the molecule to prevent occupational exposure and environmental release.

Below is the comprehensive, self-validating operational and disposal guide designed for researchers and drug development professionals.

Executive Summary & Chemical Profiling

(6-Propoxypyridin-2-yl)boronic acid is a highly valuable building block utilized in Suzuki-Miyaura cross-coupling reactions. However, its structural motifs—a weakly basic pyridine ring, a lipophilic propoxy chain, and a reactive boronic acid moiety—dictate strict handling protocols. Improper disposal poses significant environmental risks due to the high aqueous mobility of boronic acid derivatives, which can disrupt microbial ecosystems in wastewater treatment facilities [1].

Table 1: Physicochemical and Toxicity Profile

Parameter Classification / Value Operational Causality & Impact
Physical State Solid (Powder), Hygroscopic Prone to aerosolization; requires handling in a draft-free enclosure or fume hood to prevent inhalation.
Acute Toxicity (Oral) Category 4 (H302) Ingestion hazard; mandates strict separation from food/drink and immediate handwashing protocols.
Irritation (Skin/Eye) Category 2 / 2A (H315, H319) Direct contact causes severe irritation; necessitates standard nitrile gloves and chemical safety goggles.
Target Organ Toxicity STOT SE Category 3 (H335) Respiratory tract irritant; requires local exhaust ventilation or an N95/P100 particulate respirator.

| Decomposition | NOx, CO, CO₂, Boron Oxides | High-temperature incineration must be conducted at facilities equipped with specialized exhaust scrubbers [2]. |

Mechanistic Causality in Handling Protocols

  • Hygroscopicity and Dust Formation: Boronic acids readily absorb atmospheric moisture, which can lead to the formation of boroxines (cyclic anhydrides) under certain conditions. More critically, the fine powder form creates combustible dust hazards. Handling must minimize static discharge and vigorous mechanical agitation.

  • Environmental Mobility: While not universally classified as acutely toxic to aquatic life, boronic acids are highly water-soluble. If disposed of down the drain, they bypass standard filtration in wastewater treatment plants and act as mobile contaminants in aquatic ecosystems[3].

Standard Operating Procedure (SOP): Safe Laboratory Handling

Every handling procedure must be a self-validating system to ensure zero exposure.

  • Step 1: Engineering Controls Verification: Before opening the container, ensure the chemical fume hood is operating with a face velocity of 80–120 fpm.

  • Step 2: PPE Donning: Equip chemical safety goggles (OSHA 29 CFR 1910.133 compliant), a flame-resistant lab coat, and standard nitrile gloves.

  • Step 3: Dispensing: Use non-sparking, anti-static spatulas. Weigh the material in a closed system (e.g., using a static-dissipative weigh boat inside a draft shield) to prevent micro-aerosolization.

  • Step 4: Decontamination: Post-handling, wipe down the balance and surrounding surfaces with a damp paper towel (using water or ethanol), and transfer the towel directly to solid hazardous waste.

  • Step 5: System Validation: Visually inspect the dispensing area against a dark background. A successful decontamination leaves absolutely no visible white powder residue on the balance or draft shield.

Spill Containment and Neutralization Workflow

In the event of a powder spill, immediate mechanical containment is prioritized over chemical neutralization. Boronic acids do not require chemical quenching but must be prevented from becoming airborne.

SpillResponse Start Spill Detected (Solid Powder) PPE Don Advanced PPE (Respirator & Nitrile) Start->PPE Vent Maximize Local Exhaust Avoid Dry Sweeping PPE->Vent Collect Wet-Wipe Collection (Dampened with Water/EtOH) Vent->Collect Container Seal in HDPE Hazardous Waste Container Collect->Container Label Label: Toxic Solid Waste (Contains Boronic Acid) Container->Label

Step-by-step spill response and containment workflow for boronic acid powders.

  • Step 1: Isolate the Area: Evacuate non-essential personnel. Ensure the room's ventilation system is active.

  • Step 2: Wet-Wiping Technique: Do not dry sweep, as this generates explosive and toxic dust clouds. Lightly dampen a highly absorbent pad or paper towel with water or ethanol.

  • Step 3: Collection: Gently dab the spill to pick up the powder. Place the contaminated materials into a sealable high-density polyethylene (HDPE) container.

  • Step 4: Secondary Cleaning: Wash the spill area with soap and water to remove any residual chemical, adding the wash materials to the waste container.

  • Step 5: System Validation: Inspect the spill zone. The complete absence of particulate matter and a neutral pH of the final wash water validate the successful removal of the boronic acid.

Waste Segregation and EPA-Compliant Disposal Plan

Proper disposal prevents environmental release and ensures compliance with EPA (or equivalent international) hazardous waste regulations (P501). (6-Propoxypyridin-2-yl)boronic acid waste must be routed to approved incineration facilities.

WasteSegregation A Waste Generation (6-Propoxypyridin-2-yl)boronic acid B Solid Waste (Powder, Vials, PPE) A->B C Liquid Waste (Reaction Mixtures, Washes) A->C F High-Temp Incineration (Equipped for NOx/Boron Oxides) B->F D Aqueous Waste Stream (Do NOT Drain Dispose) C->D Aqueous E Organic Waste Stream (Halogenated vs Non-Halogenated) C->E Organic D->F E->F

Waste segregation and institutional disposal logic for boronic acid derivatives.

  • Step 1: Segregation by State: Separate solid waste (contaminated gloves, weigh boats, empty vials) from liquid waste (reaction filtrates, HPLC effluents).

  • Step 2: Liquid Waste Categorization: Mix liquid waste containing this compound only with compatible solvents. Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid) as boronic acids can undergo exothermic oxidation.

  • Step 3: Containerization: Store all waste in clearly labeled, chemically compatible containers (e.g., glass or HDPE). Ensure secondary containment is used to prevent leaks.

  • Step 4: Labeling: Label containers explicitly with "Hazardous Waste - Toxic/Irritant" and list the full chemical name. Avoid shorthand abbreviations like "Propoxy-Py-BA".

  • Step 5: Institutional Transfer: Transfer to the institutional Environmental Health and Safety (EHS) department. The final disposal method must be high-temperature incineration [4]. Incineration breaks down the organic framework into CO₂ and water, while specialized scrubbers capture the resulting nitrogen oxides (NOx) and boron oxides.

  • Step 6: System Validation: Before EHS pickup, verify that all containers are tightly sealed, externally clean, and that the laboratory waste log accurately reflects the mass/volume of (6-Propoxypyridin-2-yl)boronic acid disposed.

References

  • Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from[Link]

Handling

Personal protective equipment for handling (6-Propoxypyridin-2-yl)boronic acid

As a Senior Application Scientist, I recognize that handling specialized organoboron reagents like (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6) requires moving beyond generic safety data sheets. In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organoboron reagents like (6-Propoxypyridin-2-yl)boronic acid (CAS: 1309982-30-6) requires moving beyond generic safety data sheets. In drug development and complex organic synthesis—particularly during Suzuki-Miyaura cross-coupling reactions—the physical and chemical nuances of your reagents dictate your safety protocols.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and waste disposal for (6-Propoxypyridin-2-yl)boronic acid. By understanding the causality behind these safety measures, laboratory personnel can confidently mitigate risks and maintain regulatory compliance.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the molecular behavior of (6-Propoxypyridin-2-yl)boronic acid [1]:

  • Dermal and Ocular Irritation (Lewis Acidity): The boronic acid moiety is electron-deficient, acting as a Lewis acid. Upon contact with physiological moisture (sweat, tears, mucous membranes), it can interact with biological nucleophiles, causing acute tissue irritation.

  • Enhanced Lipophilicity: Unlike simple phenylboronic acids, the addition of the propoxy chain and the pyridine ring increases the molecule's lipophilicity. This structural feature potentially enhances its ability to penetrate the lipid bilayer of the stratum corneum (the skin's outermost layer), making robust dermal protection critical [2].

  • Aerosolization and Respiratory Risk: As a fine, dry crystalline powder, this compound is highly susceptible to static cling and aerosolization. Inhalation of organoboron dust can lead to respiratory tract irritation and, in cases of chronic high-dose exposure, potential systemic toxicity [2].

Personal Protective Equipment (PPE) Specifications

Based on the mechanistic hazards, the following PPE matrix must be strictly adhered to. The choices here are not arbitrary; they are directly linked to the chemical's physical state and the solvents typically used in its application.

PPE CategorySpecification & StandardMechanistic Rationale
Eye/Face Protection ANSI Z87.1 compliant, tightly fitting chemical safety goggles.Prevents exposure to airborne dust during weighing. The Lewis acidic nature of the compound can cause severe corneal irritation upon contact.
Hand Protection (Solid) Nitrile gloves (minimum 5 mil thickness), extended cuff.Nitrile provides an excellent barrier against dry, lipophilic powders.
Hand Protection (Solution) Solvent-dependent (e.g., Butyl rubber for THF/Dioxane; heavy-duty Nitrile for DMF).Organoboronic acids are often dissolved in aggressive organic solvents for coupling reactions. The solvent acts as a carrier, driving the chemical through incompatible glove materials [3].
Body Protection Flame-Resistant (FR) 100% cotton lab coat, fully buttoned.Mitigates risk when the compound is used alongside highly flammable solvents (e.g., ethanol, toluene) or pyrophoric palladium catalysts.
Respiratory Protection Handled exclusively within a certified chemical fume hood (80-100 fpm face velocity).Prevents inhalation of aerosolized particulates. If a hood is unavailable during a spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Plan: Step-by-Step Handling Procedure

Every protocol must be a self-validating system. By engineering out the risk during the handling phase, we reduce the reliance on PPE as the sole line of defense.

Step 1: Environmental Setup & Static Mitigation Ensure the fume hood is clear of clutter to maintain laminar airflow. Because (6-Propoxypyridin-2-yl)boronic acid is prone to static charge, use an anti-static zero-ion gun on your weighing vessels or utilize static-dissipative spatulas. This prevents the powder from "jumping" and aerosolizing during transfer.

Step 2: Closed-System Weighing Never weigh this compound on an open benchtop. Place your analytical balance inside the fume hood or a dedicated draft shield. Tare your reaction flask, transfer the required mass directly into the flask, and seal it with a septum before removing it from the weighing area.

Step 3: Solvent Addition Introduce solvents (e.g., THF, Dioxane, water) via a syringe through the septum, or pour them slowly down the side of the flask inside the fume hood. This suppresses any residual dust and prevents the exothermic generation of aerosols.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Isolate & Elevate PPE: Evacuate non-essential personnel. If the spill is outside a fume hood, don a P100 respirator immediately.

  • Dry Cleanup (Crucial Step): Do NOT apply water initially. Adding water to a boronic acid powder spill creates a sticky, difficult-to-clean slurry and spreads the Lewis acidic hazard. Use spark-resistant tools to carefully sweep up the dry powder [3].

  • Containment: Place the recovered solid into a sealable, chemically compatible container labeled "Hazardous Waste - Organoboron Spill."

  • Chemical Neutralization: Once the bulk solid is removed, wipe the affected area with damp paper towels soaked in a mild, dilute alkaline solution (such as 5% sodium bicarbonate). This neutralizes residual acidic boronic species. Follow with a final wipe using deionized water.

Waste Disposal Strategy

Organoboron compounds pose a specific threat to aquatic ecosystems. They do not readily degrade in standard municipal wastewater treatment facilities and can persist, potentially acting as developmental toxicants in the environment [5]. Under no circumstances should (6-Propoxypyridin-2-yl)boronic acid or its reaction byproducts be discharged down the drain.

  • Solid Waste: Empty reagent bottles, contaminated gloves, and dry spill cleanup materials must be placed in a solid hazardous waste bin labeled "Toxic/Organoboron Waste."

  • Liquid Waste Segregation: Aqueous and organic filtrates containing this compound must be collected in a designated, properly labeled, and sealed container [4]. Do not mix organoboron waste with generic aqueous waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) department.

  • Catalyst Contamination: If the waste is generated from a Suzuki coupling, it likely contains heavy metals (e.g., Palladium). Label the waste clearly as "Organoboron / Heavy Metal Waste" to ensure the disposal facility routes it for high-temperature incineration and heavy metal recovery.

Workflow Visualization

The following diagram illustrates the critical safety checkpoints from initial handling to final disposal.

G Start Pre-Operation: PPE & Hood Verification Weighing Weighing & Transfer (Static Control / Fume Hood) Start->Weighing Don PPE Reaction Reaction Execution (e.g., Suzuki-Miyaura) Weighing->Reaction Reagent Transfer Spill Spill Response (Dry Cleanup & Containment) Weighing->Spill Accidental Drop Waste Waste Segregation (Organoboron / Heavy Metals) Reaction->Waste Reaction Quench Reaction->Spill Flask Breakage Disposal Hazardous Waste High-Temp Incineration Waste->Disposal EHS Collection Spill->Waste Collect Residue

Operational safety workflow for handling and disposing of (6-Propoxypyridin-2-yl)boronic acid.

References

  • IntechOpen. "Boron and Boron-Containing Compounds Toxicity." IntechOpen. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Handling and Disposal." Organic Syntheses, Inc. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Boron: Potential for Human Exposure." Agency for Toxic Substances and Disease Registry. Available at:[Link]

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